molecular formula C5H13N B1198066 Neopentylamine CAS No. 5813-64-9

Neopentylamine

Cat. No.: B1198066
CAS No.: 5813-64-9
M. Wt: 87.16 g/mol
InChI Key: XDIAMRVROCPPBK-UHFFFAOYSA-N
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Description

Neopentylamine (CAS 5813-64-9), also known as 2,2-Dimethylpropylamine, is a primary aliphatic amine with the molecular formula C5H13N and a molecular weight of 87.16 g/mol . It is a colorless liquid with a boiling point of 80-82 °C (176-180 °F) and a density of 0.74 g/cm³ . This compound serves as a versatile and valuable building block in organic synthesis and industrial research, particularly due to the steric hindrance imposed by its neopentyl structure . In pharmaceutical research, this compound is a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs) and experimental drugs . Its high stability and low toxicity profile make it a preferred choice for developing novel therapeutic agents, including heat shock protein 90 inhibitors investigated for their potential in cancer treatment . The compound is also widely used in the agrochemical industry for the formulation of advanced crop protection agents such as herbicides, insecticides, and fungicides, contributing to enhanced agricultural productivity . Furthermore, this compound finds significant application in the coatings industry and the synthesis of specialty polymers, where it imparts durability, weather resistance, and chemical stability to high-performance coatings for automotive and industrial applications . From a mechanistic perspective, studies on its hydrodenitrogenation over sulfided catalysts like NiMo/Al2O3 reveal that the reaction proceeds through dehydrogenation to an imine or iminium cation intermediate, followed by the addition of H2S and elimination of NH3, rather than through direct hydrogenolysis of the C–N bond . This compound is classified as a dangerous good and is highly flammable and corrosive . It requires careful handling, as it causes severe skin burns and eye damage . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropan-1-amine
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InChI

InChI=1S/C5H13N/c1-5(2,3)4-6/h4,6H2,1-3H3
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InChI Key

XDIAMRVROCPPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H13N
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DSSTOX Substance ID

DTXSID4022232
Record name 2,2-Dimethyl-1-propylamine
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Molecular Weight

87.16 g/mol
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CAS No.

5813-64-9
Record name Neopentylamine
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Foundational & Exploratory

Neopentylamine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5813-64-9

An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Primary Amine

This technical guide provides a detailed overview of neopentylamine, a primary amine with significant applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its potential therapeutic applications.

Core Properties and Data

This compound, also known as 2,2-dimethyl-1-propanamine, is a colorless to pale yellow liquid characterized by a distinct amine odor.[1] Its branched structure, featuring a neopentyl group attached to an amino group, imparts unique steric and electronic properties that are valuable in various chemical transformations.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 5813-64-9
Molecular Formula C5H13N
Molecular Weight 87.16 g/mol
Appearance Colorless to pale yellow liquid
Odor Distinctive amine odor[1]
Boiling Point 80–83 °C[2][3][4]
Melting Point -70 °C[2][3][4]
Density 0.74 - 0.745 g/cm³ at 20°C[5]
Solubility Soluble in water and organic solvents[1][5]
pKa 10.15 at 25 °C[3]
Flash Point -13 °C[3][4]
Spectroscopic Data

While this guide does not provide raw spectral data, researchers can find detailed NMR, IR, and mass spectrometry data for this compound in various chemical databases and supplier websites.

Synthesis of this compound: Experimental Protocols

This compound can be synthesized through several routes. The most common industrial method involves the reaction of neopentyl alcohol with ammonia.[1][2] Alternative laboratory-scale syntheses include the reduction of pivalamide and the Hofmann rearrangement of pivalamide.

Synthesis from Neopentyl Alcohol and Ammonia

This industrial method involves the catalytic amination of neopentyl alcohol.

  • Reaction Scheme: (CH₃)₃CCH₂OH + NH₃ → (CH₃)₃CCH₂NH₂ + H₂O

  • Experimental Protocol:

    • Catalyst: A hydrogenation catalyst is typically employed.

    • Reaction Conditions: The reaction is carried out at elevated temperatures (200°C to 300°C) and pressures (up to 30 bars).[5]

    • Procedure: Neopentyl alcohol and ammonia are passed over the heated catalyst in a continuous flow reactor or heated in a high-pressure autoclave.

    • Work-up and Purification: The reaction mixture is cooled, and the excess ammonia is vented. The product is then separated from water and unreacted starting material. Purification is typically achieved by fractional distillation.

Synthesis via Reduction of Pivalamide with Lithium Aluminum Hydride (LiAlH₄)

A common laboratory method for the synthesis of primary amines is the reduction of the corresponding amide.

  • Reaction Scheme: (CH₃)₃CCONH₂ + LiAlH₄ → (CH₃)₃CCH₂NH₂

  • Experimental Protocol:

    • Apparatus: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is used.

    • Procedure:

      • A suspension of lithium aluminum hydride in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in the reaction flask under a nitrogen atmosphere.

      • A solution of pivalamide in the same dry solvent is added dropwise to the LiAlH₄ suspension with stirring. The addition rate should be controlled to maintain a gentle reflux.

      • After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reduction.

      • The reaction is then carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water to decompose the excess LiAlH₄ and the aluminum salts.

      • The resulting precipitate is filtered off, and the organic layer is separated.

      • The filtrate is dried over an anhydrous drying agent (e.g., sodium sulfate).

      • The solvent is removed by distillation, and the this compound is purified by fractional distillation.

Synthesis via Hofmann Rearrangement of Pivalamide

The Hofmann rearrangement provides another route to primary amines from amides with one less carbon atom. However, for the synthesis of this compound from pivalamide, the carbon skeleton is retained.

  • Reaction Scheme: (CH₃)₃CCONH₂ + Br₂ + NaOH → (CH₃)₃CCH₂NH₂ + Na₂CO₃ + 2NaBr + 2H₂O

  • Experimental Protocol:

    • Procedure:

      • An aqueous solution of sodium hydroxide is cooled in an ice bath.

      • Bromine is added slowly to the cold NaOH solution to form sodium hypobromite in situ.

      • Pivalamide is then added to the cold hypobromite solution with stirring.

      • The reaction mixture is slowly warmed and then heated to facilitate the rearrangement.

      • The this compound product is then isolated by steam distillation from the reaction mixture.

      • The distillate is collected, and the this compound is separated from the aqueous layer.

      • The organic layer is dried and purified by distillation.

Key Chemical Reactions of this compound

The primary amino group of this compound allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis. The sterically hindered neopentyl group can influence the reactivity and selectivity of these reactions.

N-Alkylation

N-alkylation of this compound can be achieved using alkyl halides. Due to the tendency of primary amines to undergo multiple alkylations, controlling the stoichiometry and reaction conditions is crucial to obtain the desired secondary or tertiary amine.

  • Reaction Scheme (Mono-alkylation): (CH₃)₃CCH₂NH₂ + R-X → (CH₃)₃CCH₂NHR + HX

  • Experimental Protocol (General):

    • Reactants: this compound (1 equivalent) and an alkyl halide (e.g., methyl iodide, ethyl bromide) are used. To favor mono-alkylation, a large excess of this compound can be employed.

    • Solvent: A polar aprotic solvent such as acetonitrile or DMF is commonly used.

    • Base: A non-nucleophilic base (e.g., potassium carbonate, triethylamine) is added to neutralize the hydrohalic acid byproduct.

    • Procedure:

      • This compound, the alkyl halide, and the base are dissolved in the chosen solvent.

      • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the alkyl halide.

      • The reaction progress is monitored by techniques like TLC or GC.

      • Upon completion, the reaction mixture is worked up by washing with water to remove the salt byproduct.

      • The organic layer is dried and the solvent is evaporated.

      • The product is purified by column chromatography or distillation.

N-Acylation

This compound readily undergoes N-acylation with acyl chlorides or acid anhydrides to form stable amides.

  • Reaction Scheme (with Acyl Chloride): (CH₃)₃CCH₂NH₂ + R-COCl → (CH₃)₃CCH₂NHCOR + HCl

  • Experimental Protocol (General):

    • Reactants: this compound (1 equivalent) and an acyl chloride (1 equivalent).

    • Solvent: A non-protic solvent such as dichloromethane or diethyl ether is typically used.

    • Base: A tertiary amine base like triethylamine or pyridine is added to scavenge the HCl produced.

    • Procedure:

      • This compound and the base are dissolved in the solvent and cooled in an ice bath.

      • The acyl chloride is added dropwise to the stirred solution.

      • After the addition, the reaction is allowed to warm to room temperature and stirred until completion.

      • The reaction mixture is then washed with water, dilute acid, and dilute base to remove unreacted starting materials and byproducts.

      • The organic layer is dried and the solvent is removed to yield the amide product, which can be further purified by recrystallization or column chromatography.

Applications in Research and Drug Development

This compound and its derivatives are of significant interest in the pharmaceutical and agrochemical industries due to their unique structural features.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] The neopentyl group can enhance the metabolic stability and lipophilicity of a drug molecule, potentially improving its pharmacokinetic profile.

Potential Therapeutic Applications

Some studies have suggested that this compound and its derivatives may possess anti-inflammatory and neuroprotective properties.

  • Anti-inflammatory Activity: Certain amide derivatives of amines have shown anti-inflammatory properties. While specific studies on this compound are limited, the general principle suggests that N-acylated this compound derivatives could be explored for their potential to modulate inflammatory pathways. For instance, many anti-inflammatory drugs act by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that specifically designed this compound derivatives could also target this pathway.

  • Neuroprotective Effects: There is growing interest in the development of novel compounds for the treatment of neurodegenerative diseases such as Alzheimer's disease. Some research has focused on the synthesis of amine derivatives as potential therapeutic agents. The structural characteristics of this compound could be incorporated into novel molecular scaffolds aimed at targets relevant to Alzheimer's disease, such as cholinesterases or amyloid-beta aggregation.

Visualizing a Potential Mechanism of Action: NF-κB Signaling Pathway

While direct evidence of this compound derivatives inhibiting the NF-κB pathway is not yet established in publicly available literature, we can visualize a hypothetical mechanism based on the known pharmacology of other amine-containing anti-inflammatory agents. The following diagram illustrates the canonical NF-κB signaling pathway, a common target for anti-inflammatory drugs. A hypothetical this compound derivative could potentially inhibit this pathway at various points, such as the IKK complex or the nuclear translocation of NF-κB.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA (κB sites) Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Transcription Neopentylamine_Derivative Hypothetical This compound Derivative Neopentylamine_Derivative->IKK_complex Inhibits Neopentylamine_Derivative->NFkB Inhibits Nuclear Translocation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound derivative.

Conclusion

This compound is a versatile and valuable primary amine in organic synthesis. Its unique structural features and reactivity make it an important building block for the preparation of a wide range of compounds, including those with potential therapeutic applications. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this compound. Further investigation into the biological activities of this compound derivatives, particularly in the areas of inflammation and neurodegenerative diseases, represents a promising avenue for future drug discovery efforts.

References

An In-depth Technical Guide to the Synthesis and Structural Analysis of Neopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentylamine, systematically named 2,2-dimethylpropan-1-amine, is a primary aliphatic amine with a unique sterically hindered neopentyl group.[1] Its molecular formula is C₅H₁₃N.[1] This structure imparts distinct physical and chemical properties, making it a valuable building block in various chemical syntheses.[2][3] this compound serves as a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers.[2][3] For instance, its derivatives have been explored for their potential in treating neurodegenerative diseases and cancer, and for their anti-inflammatory properties.[2][4] This guide provides a detailed overview of the primary synthesis routes and a comprehensive structural analysis of this compound, complete with experimental protocols and quantitative data.

Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₅H₁₃N[1]
Molar Mass 87.166 g·mol⁻¹[1]
Appearance Colorless to pale yellow liquid[3]
Odor Strong, ammonia-like[3]
Density 0.74 - 0.745 g/cm³ (at 20°C)[2][4]
Boiling Point 80 - 83°C[1][2]
Melting Point -70°C[1]
Flash Point -13°C[1][2]
pKa 10.15 (at 25°C)[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several pathways. The most common industrial method involves the amination of neopentyl alcohol. Other notable methods include the reductive amination of pivaldehyde and the Gabriel synthesis, although the latter is less efficient for sterically hindered halides.

Amination of Neopentyl Alcohol

This is the primary industrial method for synthesizing this compound. It involves the reaction of neopentyl alcohol with ammonia in the presence of a hydrogenation catalyst under elevated temperature and pressure.[1][2]

Synthesis_Pathway Neopentyl_Alcohol Neopentyl Alcohol ((CH₃)₃CCH₂OH) Reaction Neopentyl_Alcohol->Reaction Ammonia Ammonia (NH₃) Ammonia->Reaction This compound This compound ((CH₃)₃CCH₂NH₂) Reaction->this compound Water Water (H₂O) Reaction->Water Conditions Catalyst (e.g., Raney Nickel) 200-300°C, up to 30 bar

Caption: Synthesis of this compound from Neopentyl Alcohol.

Experimental Protocol: Amination of Neopentyl Alcohol

  • Catalyst Preparation : A suitable hydrogenation catalyst (e.g., Raney nickel or a copper-cobalt catalyst) is prepared and activated according to standard procedures.

  • Reactor Setup : A high-pressure stainless-steel autoclave reactor is charged with neopentyl alcohol and the prepared catalyst.

  • Reaction Execution : The reactor is sealed and purged with nitrogen, followed by hydrogen. Anhydrous ammonia is then introduced into the reactor.

  • Heating and Pressurization : The mixture is heated to a temperature between 200°C and 300°C.[2] The pressure is maintained at up to 30 bar with hydrogen.[2]

  • Reaction Monitoring : The reaction is allowed to proceed for several hours while monitoring the pressure and temperature. The progress can be tracked by sampling and analyzing via Gas Chromatography (GC).

  • Work-up and Isolation : After completion, the reactor is cooled to room temperature, and the excess pressure is carefully vented. The reaction mixture is filtered to remove the catalyst.

  • Purification : The filtrate is subjected to fractional distillation to separate the this compound from unreacted starting materials, byproducts, and water, yielding the pure product.

Other Synthetic Routes
MethodReactantsKey ConditionsNotes
Reductive Amination Pivaldehyde, Ammonia, Reducing Agent (e.g., H₂)Catalyst (e.g., Ru/ZrO₂, Co-based), High PressureA versatile method for producing primary amines from aldehydes.[5][6]
Gabriel Synthesis Potassium Phthalimide, Neopentyl HalideFollowed by hydrolysis or hydrazinolysisGenerally inefficient for sterically hindered halides like neopentyl halides.[7]
Hoffmann Rearrangement PivalamideBromine, Sodium HydroxideInvolves the conversion of an amide into a primary amine with one fewer carbon atom.

Structural Analysis

The structural confirmation of this compound is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Analysis_Workflow Sample Synthesized This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Proton & Carbon Environment NMR->NMR_Data IR_Data Functional Groups (N-H, C-H) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the Structural Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation : A small amount of the purified this compound sample (approx. 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. A small quantity of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition : The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 300 or 400 MHz).

  • Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard.

¹H NMR Spectroscopic Data [8]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.92Singlet (s)9H(CH₃ )₃C-
~2.35Singlet (s)2H-CH₂ -NH₂
~1.10Singlet (s, broad)2H-NH₂

¹³C NMR Spectroscopic Data [9][10]

Chemical Shift (δ, ppm)Assignment
~51.5-C H₂-NH₂
~32.5(C H₃)₃C -
~27.5(C H₃)₃C-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Analysis

  • Sample Preparation : A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition : The sample is placed in the IR spectrometer, and a background spectrum of air is recorded. The sample spectrum is then acquired over a range of approximately 4000-600 cm⁻¹.

  • Data Analysis : The spectrum is analyzed by identifying the characteristic absorption bands corresponding to the functional groups in this compound.

Characteristic IR Absorption Bands [11][12][13]

Wavenumber (cm⁻¹)VibrationIntensity
3300 - 3500N-H Stretch (primary amine)Medium (doublet)
2850 - 2960C-H Stretch (sp³ C-H)Strong
~1600N-H Bend (scissoring)Medium
~1470C-H Bend (CH₂)Medium
~1365C-H Bend (t-butyl group)Strong
1020 - 1220C-N StretchMedium-Weak
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: MS Analysis

  • Sample Introduction : A dilute solution of this compound is injected into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and introduction.

  • Ionization : The sample is vaporized and ionized, typically using Electron Ionization (EI).

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The abundance of each ion is measured, generating a mass spectrum.

Mass Spectrometry Fragmentation Data

m/zIonNotes
87[C₅H₁₃N]⁺•Molecular Ion (M⁺•)
72[M - CH₃]⁺Loss of a methyl radical
57[(CH₃)₃C]⁺tert-Butyl cation, often a stable and abundant fragment
30[CH₂NH₂]⁺Result of α-cleavage, characteristic for primary amines[14]

Conclusion

This compound is a crucial chemical intermediate with a distinct sterically hindered structure. Its synthesis is reliably achieved through the catalytic amination of neopentyl alcohol, a process optimized for industrial-scale production. The structural identity of this compound is unequivocally confirmed through a suite of standard analytical techniques. The combined data from NMR, IR, and MS provide a detailed and consistent picture of its molecular structure, ensuring its quality and suitability for applications in pharmaceutical and materials science research and development.

References

Neopentylamine: A Technical Guide to Chemical Compatibility and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neopentylamine, a primary aliphatic amine with significant steric hindrance, is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its unique structure influences its reactivity and chemical compatibility, necessitating a thorough understanding for safe and effective handling in a laboratory setting. This guide provides an in-depth overview of this compound's chemical compatibility, reactivity profile, and safe handling procedures, incorporating quantitative data and detailed experimental considerations.

Physical and Chemical Properties

A foundational understanding of this compound's physical and chemical properties is crucial for its appropriate use. Key properties are summarized in the table below.

PropertyValueReference
CAS Number5813-64-9[1]
Molecular FormulaC5H13N[1]
Molecular Weight87.16 g/mol [2]
AppearanceColorless to pale yellow liquid[1]
OdorDistinctive amine odor[1]
Boiling Point80-83 °C[2]
Melting Point-70 °C[3]
Flash Point-13 °C[2]
Density0.745 g/cm³ at 20 °C[2]
pKa10.15 at 25 °C[2]
SolubilitySoluble in water and organic solvents[1]

Chemical Compatibility

The compatibility of this compound with various materials is a critical consideration for storage, handling, and reaction setup. While specific quantitative data for this compound is limited, general compatibility information for amines provides a strong basis for material selection. Pre-testing under specific experimental conditions is always recommended.[4]

Metals
MetalCompatibility RatingNotes
Stainless Steel (304, 316)A - ExcellentGenerally resistant to amines.
AluminumB - GoodMay be subject to some corrosion, especially in the presence of water.
Carbon SteelD - Severe EffectNot recommended due to the risk of corrosion.
BrassB - GoodGenerally compatible, but testing is advised for specific alloys.
CopperC - FairCan be corroded by amines, especially at elevated temperatures.
Nickel and its alloysA - ExcellentHigh resistance to corrosion by amines.

Rating Key: A - Excellent, B - Good, C - Fair, D - Severe Effect. (Based on general amine compatibility data[5])

Plastics and Elastomers
MaterialCompatibility RatingNotes
Polytetrafluoroethylene (PTFE)A - ExcellentHighly resistant to a wide range of chemicals, including amines.
Polypropylene (PP)B - GoodGenerally good resistance, but swelling may occur with prolonged exposure.
Polyethylene (HDPE, LDPE)B - GoodSimilar to polypropylene, with potential for some swelling.
Polyvinyl Chloride (PVC)C - FairMay be attacked and is generally not recommended for prolonged contact.
Buna-N (Nitrile)D - Severe EffectNot recommended; significant swelling and degradation can occur.
Viton® (FKM)A - ExcellentExcellent resistance to amines and a broad range of chemicals.
EPDMD - Severe EffectNot recommended due to significant swelling and degradation.
SiliconeD - Severe EffectNot recommended; subject to swelling and chemical attack.

Rating Key: A - Excellent, B - Good, C - Fair, D - Severe Effect. (Based on general amine compatibility data[4][6])

Reactivity Profile

This compound exhibits the characteristic reactivity of a primary amine, though its sterically hindered neopentyl group can influence reaction rates and mechanisms.[7]

Basicity

With a pKa of 10.15, this compound is a moderately strong base and will readily react with acids in exothermic neutralization reactions to form ammonium salts.[2]

Nucleophilicity

The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile. It readily participates in a variety of nucleophilic substitution and addition reactions.

  • Alkylation: Reacts with alkyl halides to form secondary, tertiary amines, and quaternary ammonium salts. Due to steric hindrance, the formation of highly substituted products may be slower compared to less hindered amines.[2]

  • Acylation: Reacts vigorously with acid chlorides, acid anhydrides, and esters to form the corresponding amides. These reactions are often highly exothermic.[2]

  • Reaction with Carbonyl Compounds: Reacts with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism.[8]

Hazardous Reactivity

This compound is incompatible with a range of substances, and mixing can lead to hazardous situations.

  • Strong Oxidizing Agents: Can react violently, posing a fire and explosion hazard.[9]

  • Acids: Vigorous, exothermic neutralization reactions can occur.[9]

  • Acid Anhydrides and Acid Chlorides: Highly exothermic and potentially violent reactions can occur.[9]

  • Nitrosating Agents: In the presence of nitrosating agents (e.g., nitrous acid, nitrites), this compound can form potentially carcinogenic N-nitrosamines.

Decomposition

Upon thermal decomposition, this compound can release hazardous vapors and gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[9]

Experimental Protocols

Standard Test Method for Chemical Compatibility of Materials

While a specific standard for this compound does not exist, a general procedure for evaluating the chemical resistance of plastics can be adapted from ASTM D543.[10]

Objective: To determine the resistance of a plastic or elastomeric material to this compound by measuring changes in weight, dimensions, and physical properties after exposure.

Materials:

  • Test specimens of the material of interest (e.g., tensile bars, disks).

  • This compound (reagent grade).

  • Immersion containers with tight-fitting lids.

  • Analytical balance.

  • Calipers or micrometer.

  • Mechanical testing apparatus (e.g., tensile tester).

  • Fume hood.

  • Appropriate personal protective equipment (PPE).

Procedure:

  • Initial Measurements: Carefully measure the weight and dimensions of at least three test specimens of each material.

  • Immersion: Place the specimens in an immersion container and completely cover them with this compound.

  • Sealing and Exposure: Tightly seal the container to prevent evaporation. Store the container in a designated area at a controlled temperature (e.g., ambient or an elevated temperature relevant to the intended application) for a specified duration (e.g., 24 hours, 7 days, 30 days).

  • Removal and Cleaning: After the exposure period, carefully remove the specimens from the this compound in a fume hood. Gently clean the specimens with a solvent that does not affect the material (e.g., isopropanol) and allow them to dry completely.

  • Final Measurements: Re-measure the weight and dimensions of the specimens.

  • Physical Property Testing: Conduct mechanical tests (e.g., tensile strength, elongation at break) on the exposed specimens and on control specimens that were not exposed to this compound.

  • Analysis: Calculate the percentage change in weight and dimensions. Compare the mechanical properties of the exposed specimens to the control specimens.

  • Report: Document all measurements, observations (e.g., changes in appearance, color, surface texture), and calculated changes in properties.

Visualizations

Neopentylamine_Reactivity Figure 1: General Reactivity of this compound cluster_reactions Key Reactions cluster_products Products This compound This compound (Primary Amine) Alkylation Alkylation (with Alkyl Halides) This compound->Alkylation Acylation Acylation (with Acid Chlorides, Anhydrides) This compound->Acylation Carbonyl_Addition Reaction with Carbonyls (Aldehydes, Ketones) This compound->Carbonyl_Addition Neutralization Neutralization (with Acids) This compound->Neutralization Substituted_Amines Secondary/Tertiary Amines, Quaternary Ammonium Salts Alkylation->Substituted_Amines Amides Amides Acylation->Amides Imines Imines (Schiff Bases) Carbonyl_Addition->Imines Ammonium_Salts Ammonium Salts Neutralization->Ammonium_Salts

Caption: General Reactivity of this compound.

Safe_Handling_Workflow Figure 2: Safe Handling Workflow for this compound Start Start: Handling this compound PPE Wear Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves (e.g., Viton®) - Lab Coat Start->PPE Ventilation Work in a well-ventilated area (Fume Hood) PPE->Ventilation Storage Store in a cool, dry, well-ventilated area away from incompatible materials Ventilation->Storage Dispensing Dispense carefully, avoiding inhalation of vapors and skin contact Storage->Dispensing Spill In case of spill, absorb with inert material and dispose of as hazardous waste Dispensing->Spill Spill Occurs? Waste Dispose of waste in a designated, properly labeled hazardous waste container Dispensing->Waste No Spill Spill->Waste End End of Procedure Waste->End

Caption: Safe Handling Workflow for this compound.

Experimental_Workflow_Compatibility Figure 3: Experimental Workflow for Compatibility Testing Start Start: Compatibility Test Prepare_Samples Prepare and measure initial weight and dimensions of test specimens Start->Prepare_Samples Immersion Immerse specimens in This compound in a sealed container Prepare_Samples->Immersion Exposure Expose for a defined period at a controlled temperature Immersion->Exposure Removal Remove and clean specimens in a fume hood Exposure->Removal Final_Measurements Measure final weight and dimensions Removal->Final_Measurements Physical_Testing Conduct physical property tests (e.g., tensile strength) Final_Measurements->Physical_Testing Analysis Analyze data and compare to control specimens Physical_Testing->Analysis Report Report findings Analysis->Report End End of Test Report->End

Caption: Experimental Workflow for Compatibility Testing.

References

Spectroscopic Profile of Neopentylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for neopentylamine, a key building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.42Singlet2H-CH₂-
1.08Singlet2H-NH₂
0.93Singlet9H-C(CH₃)₃
Solvent: CDCl₃
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

Chemical Shift (δ) ppmCarbon Assignment
52.5-CH₂-
32.5-C(CH₃)₃
27.9-C(CH₃)₃
Solvent: CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data presented below was obtained from a liquid film sample.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3380, 3300N-HAsymmetric & Symmetric Stretch
2950 - 2850C-HStretch
1605N-HBend (Scissoring)
1470C-HBend
1360C-HBend
1220C-NStretch
850N-HWag

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification.

m/zRelative Intensity (%)Putative Fragment Ion
873.9[M]⁺ (Molecular Ion)
7210.1[M - CH₃]⁺
578.1[M - NH₂CH₂]⁺ or [C₄H₉]⁺
564.4[C₄H₈]⁺
5513.5[C₄H₇]⁺
442.3[CH₂NH₂]⁺
431.5[C₃H₇]⁺
421.7[C₃H₆]⁺
4113.3[C₃H₅]⁺
394.7[C₃H₃]⁺
326.6[NH₂CH₂]⁺ - H₂
314.3[CH₂NH]⁺
30100.0[CH₂NH₂]⁺
2910.9[C₂H₅]⁺
286.1[C₂H₄]⁺
273.5[C₂H₃]⁺
181.7[NH₄]⁺

Experimental Protocols

The following are representative protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a spectrometer operating at a frequency of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR. For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

Infrared (IR) Spectroscopy

A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film. The plates are then mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. For electron ionization (EI), the sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow_this compound cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Analysis Structural Elucidation NMR NMR Spectroscopy NMR_info Proton & Carbon Environments Connectivity NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups (N-H, C-H, C-N) IR->IR_info MS Mass Spectrometry MS_info Molecular Weight Fragmentation Pattern MS->MS_info Structure This compound Structure ((CH3)3CCH2NH2) NMR_info->Structure IR_info->Structure MS_info->Structure

An In-depth Technical Guide to Neopentylamine: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for neopentylamine (CAS No: 5813-64-9), a primary amine used as an intermediate and building block in the synthesis of pharmaceuticals and other organic compounds.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Properties of this compound

This compound is a colorless to almost colorless, clear liquid with a distinctive amine odor.[1] It is a highly flammable and corrosive compound.[3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₃N[3][5][6]
Molecular Weight 87.16 g/mol [3][5][6]
Appearance Colorless to almost colorless clear liquid
Boiling Point 80–83°C[2][6][7]
Melting Point -70°C (estimate)[2][7][8]
Flash Point -13°C / 8.6°F[2][9]
Density 0.74 - 0.745 g/cm³ at 20°C[2][6]
pKa 10.15 at 25°C[2][7]
Vapor Pressure 78.1 mmHg at 25°C[2]

GHS Hazard Classification and Statements

This compound is classified as a hazardous substance requiring careful handling.[10]

Table 2: GHS Hazard Information for this compound

Hazard ClassGHS PictogramSignal WordHazard Statement Code(s)Hazard Statement
Flammable Liquids GHS02: FlammableDanger H225Highly flammable liquid and vapor.[3][4]
Acute Toxicity, Oral GHS07: Exclamation markWarning H302Harmful if swallowed.[3][4][11]
Skin Corrosion/Irritation GHS05: CorrosiveDanger H314Causes severe skin burns and eye damage.[3][4]
Corrosive to Metals GHS05: CorrosiveWarning H290May be corrosive to metals.[5]

Safe Handling Procedures

Proper handling is essential to minimize exposure and risk.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9][10] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[9] Use explosion-proof electrical, ventilating, and lighting equipment.[9]

  • Operational Precautions :

    • Avoid contact with skin, eyes, and clothing.[9][12]

    • Do not breathe mists or vapors.[9]

    • Keep away from open flames, hot surfaces, and sources of ignition.[5][9] Smoking is prohibited in handling areas.

    • Use only non-sparking tools.[9]

    • Ground and bond containers and receiving equipment to prevent static discharge.[9] All metal parts of the equipment must be grounded.[9]

  • Hygiene Measures :

    • Wash hands and face thoroughly after handling.[5][9]

    • Do not eat, drink, or smoke when using this product.[9][10]

    • Immediately remove all contaminated clothing and wash it before reuse.[5][9]

    • Apply preventive skin protection.[5]

Storage Guidelines

Proper storage is crucial for maintaining the stability and safety of this compound.

  • Conditions :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][13] The recommended storage temperature is between 10°C and 25°C.[6]

    • Keep away from heat, sparks, and flame.[13]

    • Store locked up.[9]

    • Store in a designated flammables or corrosives area.[13][14]

    • It is recommended to store under an inert atmosphere.[13][14]

  • Container Requirements :

    • Do not use metal containers.[5]

    • Keep containers tightly closed.[9]

  • Incompatible Materials :

    • Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9][13]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate level of PPE. The following are minimum recommendations:

  • Eye/Face Protection : Wear safety glasses with side-shields or a face shield.[12] Equipment for eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[12]

  • Skin Protection :

    • Wear protective gloves. The chemical resistance of the protective equipment should be confirmed with the respective supplier.[5]

    • Wear flame-retardant antistatic protective clothing.[5]

  • Respiratory Protection :

    • If vapors or aerosols are generated, use a respirator with an appropriate filter (e.g., filter ABEK).[5] Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[9]

Emergency Procedures

In the event of an emergency, follow these procedures. First aiders should protect themselves from exposure.[5]

  • If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[9] If the person is not breathing, give artificial respiration.[9] Call a physician or poison control center immediately.[9]

  • In Case of Skin Contact : Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes.[5][9][15] Call a physician immediately.[5]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes (at least 15).[5][9][15] Remove contact lenses if present and easy to do so.[5][9] Continue rinsing. Immediately call an ophthalmologist.[5]

  • If Swallowed : Rinse mouth with water.[9] Do NOT induce vomiting due to the risk of perforation.[5][9] Call a physician immediately.[5] Never give anything by mouth to an unconscious person.[9][12]

  • Suitable Extinguishing Media : Use alcohol-resistant foam, dry chemical, carbon dioxide (CO2), or dry sand.[5][9] Water mist may be used to cool closed containers.[9]

  • Special Hazards : this compound is highly flammable and its vapors are heavier than air, which can travel to a source of ignition and flash back.[5][9] Vapors may form explosive mixtures with air.[9] Containers may explode when heated.[9] Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[5][9]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][9]

  • Personal Precautions :

    • Evacuate personnel to a safe area.[9][13]

    • Ensure adequate ventilation and remove all sources of ignition.[5][9][13]

    • Avoid contact with the substance and do not breathe vapors.[5]

    • Wear appropriate personal protective equipment as detailed in Section 5.[9]

  • Environmental Precautions :

    • Prevent the product from entering drains, as there is a risk of explosion.[5]

  • Methods for Containment and Cleaning Up :

    • Cover drains.[5]

    • Contain the spill and absorb it with a liquid-binding, inert material (e.g., sand, Chemizorb®).[5][9]

    • Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[9][12][13]

    • Clean the affected area thoroughly.[5]

Spill Response Workflow

The following diagram outlines the logical workflow for responding to a this compound spill.

SpillResponse cluster_InitialActions Initial Actions cluster_Assessment Assessment cluster_Response Response & Cleanup cluster_PostCleanup Post-Cleanup Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Risk (Is it safe to clean up?) Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) Assess->PPE Safe to Proceed CallEHS Call Emergency Response / EHS Assess->CallEHS Unsafe/Large Spill Ignition Remove Ignition Sources PPE->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Collect Collect Material with Non-Sparking Tools Contain->Collect Dispose Place in Sealed Hazardous Waste Container Collect->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Report Incident to Supervisor/EHS Decontaminate->Report

Caption: Workflow for this compound Spill Response.

References

A Technical Guide to Quantum Chemical Calculations for Neopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the conformational landscape, electronic properties, and vibrational signatures of small molecules is paramount. Neopentylamine ((CH₃)₃CCH₂NH₂), a primary amine with a bulky tert-butyl group, presents an interesting case for theoretical investigation due to the steric hindrance around the amino group. This technical guide outlines the application of quantum chemical calculations to elucidate the structural and electronic characteristics of this compound, providing a framework for its computational analysis.

Methodologies and Computational Protocols

A thorough quantum chemical study of this compound involves a multi-step process, beginning with a conformational search and culminating in the calculation of various molecular properties. The accuracy of these calculations is highly dependent on the chosen level of theory and basis set. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for molecules of this size.

Conformational Analysis

The first step in characterizing this compound is to identify its stable conformers. Due to the rotation around the C-C and C-N bonds, multiple conformers may exist.

Experimental Protocol:

  • Initial Structure Generation: A starting 3D structure of this compound is generated using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This can be achieved using methods like molecular mechanics (e.g., MMFF94) or semi-empirical methods (e.g., AM1) to efficiently sample different torsional angles.

  • Geometry Optimization: The identified low-energy conformers are then subjected to geometry optimization using a higher level of theory, such as DFT with the B3LYP functional and a 6-31G(d) basis set. This process finds the minimum energy structure for each conformer.

  • Frequency Calculation: To confirm that the optimized structures are true minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer.

Vibrational Spectroscopy

Vibrational frequency calculations not only confirm the nature of stationary points but also provide theoretical infrared (IR) and Raman spectra. These can be compared with experimental data to validate the computational model.

Experimental Protocol:

  • Frequency Calculation: Following geometry optimization of the most stable conformer, a frequency calculation is performed using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Scaling Factors: The calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, it is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP) to the computed frequencies for better agreement with experimental data.[1]

  • Spectral Analysis: The scaled frequencies and their corresponding intensities are used to generate a theoretical vibrational spectrum. The vibrational modes are assigned to specific molecular motions, such as N-H stretching, C-H stretching, and skeletal deformations.

Electronic Properties

The electronic properties of this compound, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insights into its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key descriptor of molecular stability.[2][3][4]

Experimental Protocol:

  • Single-Point Energy Calculation: Using the optimized geometry of the most stable conformer, a single-point energy calculation is performed at a high level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Orbital Analysis: The energies of the HOMO and LUMO are extracted from the calculation output. The energy difference between them constitutes the HOMO-LUMO gap.

  • Molecular Orbital Visualization: The 3D shapes of the HOMO and LUMO can be visualized to understand the regions of electron density involved in electron donation and acceptance.

NMR Spectroscopy

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation and can aid in the interpretation of experimental NMR spectra.[5][6][7][8][9]

Experimental Protocol:

  • GIAO Calculation: NMR chemical shieldings are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method. This calculation is performed on the optimized geometry of the most stable conformer. A common level of theory for this is B3LYP with a 6-311++G(d,p) basis set.

  • Chemical Shift Referencing: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding value of a standard compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory.

    • δ_calc = σ_ref - σ_calc

Data Presentation

The following tables summarize the expected quantitative data from quantum chemical calculations on this compound. The values presented are illustrative and would be obtained by following the protocols described above.

Table 1: Conformational Analysis of this compound

ConformerRelative Energy (kcal/mol)Rotational Constants (GHz)Dipole Moment (Debye)
I (Staggered) 0.00A = 4.5, B = 3.8, C = 2.91.3
II (Eclipsed) 3.5A = 4.6, B = 3.7, C = 3.01.4

Table 2: Calculated Vibrational Frequencies of this compound (Conformer I)

Vibrational ModeFrequency (cm⁻¹) (Scaled)Description
ν(N-H) symmetric3350N-H symmetric stretch
ν(N-H) asymmetric3420N-H asymmetric stretch
ν(C-H)2950-3000C-H stretching
δ(NH₂)1600NH₂ scissoring
δ(CH₃)1450-1470CH₃ deformation
ν(C-N)1050C-N stretching

Table 3: Electronic Properties of this compound (Conformer I)

PropertyValue
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV
Ionization Potential 8.8 eV
Electron Affinity -0.5 eV

Table 4: Calculated ¹³C and ¹H NMR Chemical Shifts of this compound (Conformer I)

AtomCalculated Chemical Shift (ppm)
C(CH₃)₃ 32.5
C(CH₂)NH₂ 55.1
(CH₃)₃C 1.05
CH₂NH₂ 2.75
NH₂ 1.50

Visualizations

The following diagrams illustrate the workflow and logical relationships in the quantum chemical analysis of this compound.

G A Initial 3D Structure of this compound B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization of Conformers (DFT, e.g., B3LYP/6-31G(d)) B->C D Vibrational Frequency Analysis C->D E Identification of Stable Conformer(s) (No imaginary frequencies) D->E F Calculation of Molecular Properties (e.g., B3LYP/6-311++G(d,p)) E->F G Vibrational Spectra (IR, Raman) F->G H Electronic Properties (HOMO, LUMO) F->H I NMR Chemical Shifts (GIAO) F->I

Caption: Computational workflow for the quantum chemical analysis of this compound.

G cluster_geom Geometry Optimization cluster_props Property Calculations A Optimized Molecular Geometry B Vibrational Frequencies A->B Prerequisite C Electronic Properties (HOMO-LUMO) A->C Prerequisite D NMR Chemical Shifts A->D Prerequisite

Caption: Logical relationship between geometry optimization and property calculations.

References

The Synthesis of Neopentylamine: A Comprehensive Technical Guide on its Discovery and Historical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentylamine, a primary amine with a sterically hindered neopentyl group, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its unique structural motif imparts specific properties to target molecules, making its efficient synthesis a topic of considerable interest. This technical guide provides an in-depth exploration of the discovery and historical evolution of this compound synthesis. We present a comparative analysis of various synthetic methodologies, from early 20th-century discoveries to established industrial processes. Detailed experimental protocols for key synthesis routes are provided, and quantitative data are summarized for comparative assessment. Furthermore, reaction pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the synthetic strategies.

Introduction: Discovery and Historical Context

This compound, systematically named 2,2-dimethylpropan-1-amine, was first synthesized in the early 20th century as part of the broader scientific exploration into the synthesis and properties of aliphatic amines.[1] Its synthesis posed a unique challenge due to the sterically hindered quaternary carbon of the neopentyl group, which often impedes standard nucleophilic substitution reactions. Early synthetic efforts were often characterized by low yields and the need for harsh reaction conditions.

Over the decades, a variety of synthetic routes have been developed, each with its own advantages and limitations. These methods can be broadly categorized into:

  • Amination of Neopentyl Derivatives: Direct replacement of a leaving group on a neopentyl scaffold with an amine functionality.

  • Reductive Amination of Pivaldehyde: Formation of an imine from pivaldehyde and ammonia, followed by reduction.

  • Reduction of Pivalic Acid Derivatives: Conversion of pivalonitrile or pivalamide to the corresponding amine.

  • Rearrangement Reactions: Carbon-nitrogen bond formation through molecular rearrangements, such as the Hofmann and Ritter reactions.

This guide will delve into the core historical and practical methods for synthesizing this compound, providing detailed protocols and comparative data to inform modern synthetic applications.

Comparative Analysis of Synthesis Methods

The choice of a synthetic route to this compound is dictated by factors such as precursor availability, scalability, desired purity, and reaction conditions. The following table summarizes the key quantitative data for the various methods discussed in this guide.

Synthesis MethodStarting MaterialKey ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Industrial Amination Neopentyl AlcoholAmmonia, Hydrogen, Catalyst (e.g., Raney Ni-Fe)87.7% (selectivity)High selectivity, scalableHigh pressure and temperature
Reductive Amination (Leuckart-Wallach) PivaldehydeAmmonium formate or Formamide/Formic acidModerate to GoodOne-pot reactionHigh temperatures, formation of formyl intermediate
Catalytic Hydrogenation PivalonitrileHydrogen, Catalyst (e.g., Raney Ni, Rhodium)Good to ExcellentHigh yields, clean reactionHigh pressure, catalyst cost
Hofmann Rearrangement PivalamideBromine, Sodium HydroxideModerateWell-established reactionUse of stoichiometric bromine, strongly basic conditions
Hydride Reduction PivalamideLithium Aluminum Hydride (LiAlH₄)Good to ExcellentHigh yields, versatile reagentHighly reactive and hazardous reagent
Ritter Reaction tert-ButanolHydrogen Cyanide/Nitrile, Strong AcidFair to GoodUtilizes readily available starting materialUse of highly toxic cyanide, strong acids

Detailed Experimental Protocols

This section provides detailed methodologies for the key historical and industrial syntheses of this compound.

Industrial Synthesis: Amination of Neopentyl Alcohol

This method represents a significant industrial route to this compound, characterized by its high selectivity. The process involves the reaction of neopentyl alcohol with ammonia in the presence of a hydrogenation catalyst at elevated temperature and pressure.

Experimental Protocol (Continuous Flow):

  • Catalyst Bed Preparation: A reaction tube (50 mm diameter, 340 mm length) is filled with 1.3 kg of Raney nickel catalyst.

  • Reagent Feed: A continuous stream of liquid ammonia (1.5 L/hr at 25°C, 53 mol/hr), neopentanol (1.5 L/hr at 65°C, 13.4 mol/hr), and gaseous hydrogen (6.7 L/hr at 25°C, 0.3 mol/hr) is fed into the reaction tube.

  • Reaction Conditions: The reaction is maintained at a pressure of 200 bar and a temperature of 230°C within the pressure pipe.

  • Work-up and Purification: The reaction mixture is depressurized to 16 bar, and excess ammonia is distilled off in a pressure column. The bottom product from the column is a mixture containing this compound, unreacted neopentanol, and water.

  • Isolation: Pure this compound is isolated from the mixture by fractional distillation.

  • Yield: The yield of this compound is approximately 24%, with a selectivity of 87.7% of the theoretical maximum.

Reductive Amination: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones.[2][3][4][5] In the context of this compound synthesis, pivaldehyde is heated with ammonium formate or formamide and formic acid. The reaction proceeds through an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine.[3][5]

Generalized Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, pivaldehyde is mixed with a 2-5 fold molar excess of ammonium formate. A small amount of formic acid can be used as a co-solvent.

  • Heating: The mixture is heated to a temperature of 160-185°C for several hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.

  • Hydrolysis of the Intermediate: After cooling, the reaction mixture containing the N-neopentylformamide intermediate is hydrolyzed by refluxing with an excess of concentrated hydrochloric acid for several hours.

  • Work-up and Isolation: The acidic solution is cooled and made strongly basic with sodium hydroxide solution. The liberated this compound is then extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are dried over an anhydrous drying agent, and the solvent is removed by distillation. The crude this compound is then purified by fractional distillation.

Reduction of Pivalonitrile

The catalytic hydrogenation of nitriles is a common and effective method for the synthesis of primary amines. Pivalonitrile can be reduced to this compound using various catalysts under hydrogen pressure.

Generalized Experimental Protocol:

  • Catalyst and Reagent Preparation: A high-pressure autoclave is charged with pivalonitrile, a suitable solvent (e.g., ethanol), and a catalytic amount of a hydrogenation catalyst (e.g., Raney nickel, rhodium on carbon). A basic substance is often added to suppress the formation of secondary and tertiary amines.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to a pressure of 15 to 200 psig. The reaction mixture is heated to a temperature between 20°C and 110°C with vigorous stirring.

  • Reaction Monitoring: The reaction is monitored by the uptake of hydrogen.

  • Work-up and Isolation: After the reaction is complete, the autoclave is cooled and depressurized. The catalyst is removed by filtration. The solvent is removed from the filtrate by distillation, and the resulting crude this compound is purified by fractional distillation.

Hofmann Rearrangement of Pivalamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide to a primary amine with one fewer carbon atom.[6] In this case, pivalamide (trimethylacetamide) is treated with bromine and a strong base to yield this compound.

Generalized Experimental Protocol:

  • Preparation of Hypobromite Solution: A solution of sodium hypobromite is prepared by slowly adding bromine to a cold aqueous solution of sodium hydroxide.

  • Reaction with Amide: Pivalamide is added to the freshly prepared hypobromite solution.

  • Heating: The reaction mixture is heated to facilitate the rearrangement.

  • Isolation: The resulting this compound is distilled from the reaction mixture. The distillate is then made basic, and the this compound is extracted with an organic solvent. The product is purified by fractional distillation.

Hydride Reduction of Pivalamide

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting amides to amines.[7] This method offers a high-yield route to this compound from pivalamide.

Generalized Experimental Protocol:

  • Reaction Setup: A dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with a suspension of LiAlH₄ in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen).

  • Addition of Amide: A solution of pivalamide in the same dry solvent is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reflux: After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reduction.

  • Quenching: The reaction is carefully quenched by the sequential, slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water to precipitate the aluminum salts.

  • Work-up and Isolation: The granular precipitate is filtered off and washed with ether. The combined ethereal filtrates are dried over an anhydrous drying agent. The solvent is removed by distillation, and the crude this compound is purified by fractional distillation.

The Ritter Reaction

The Ritter reaction provides a pathway to N-alkyl amides from an alcohol or alkene that can form a stable carbocation, and a nitrile.[8][9][10][11][12] For this compound synthesis, tert-butanol can be reacted with hydrogen cyanide in the presence of a strong acid to form N-neopentylformamide, which is then hydrolyzed.

Generalized Experimental Protocol:

  • Carbocation Formation: tert-Butanol is dissolved in a strong acid (e.g., concentrated sulfuric acid) to generate the tert-butyl carbocation.

  • Reaction with Nitrile: Hydrogen cyanide (or another suitable nitrile) is added to the solution containing the carbocation. The mixture is stirred, often at room temperature, for several hours.

  • Hydrolysis: The reaction mixture is then carefully poured onto ice and neutralized with a base. The resulting N-neopentylformamide is then hydrolyzed, typically under acidic or basic conditions, to yield this compound.

  • Isolation: The this compound is isolated by extraction and purified by distillation.

Mandatory Visualizations

Experimental Workflow: Industrial Amination of Neopentyl Alcohol

G cluster_0 Reagent Preparation and Feeding cluster_1 Catalytic Reaction cluster_2 Product Separation and Purification Neopentanol Neopentyl Alcohol Reactor Fixed-Bed Reactor (Raney Ni Catalyst, 230°C, 200 bar) Neopentanol->Reactor Ammonia Liquid Ammonia Ammonia->Reactor Hydrogen Gaseous Hydrogen Hydrogen->Reactor Pressure_Column Pressure Column (Ammonia Removal) Reactor->Pressure_Column Reaction Mixture Fractional_Distillation Fractional Distillation Pressure_Column->Fractional_Distillation Crude Product Final_Product Pure this compound Fractional_Distillation->Final_Product

Caption: Workflow for the industrial synthesis of this compound.

Reaction Pathway: Reductive Amination of Pivaldehyde (Leuckart-Wallach)

G Pivaldehyde Pivaldehyde N_Formyl_Intermediate N-Neopentylformamide Pivaldehyde->N_Formyl_Intermediate + Ammonium_Formate Ammonium Formate (or Formamide/Formic Acid) Ammonium_Formate->N_Formyl_Intermediate Δ This compound This compound N_Formyl_Intermediate->this compound Hydrolysis Hydrolysis Acidic or Basic Hydrolysis

Caption: Leuckart-Wallach reaction for this compound synthesis.

Reaction Pathway: Hofmann Rearrangement of Pivalamide

G Pivalamide Pivalamide Isocyanate tert-Butyl Isocyanate (Intermediate) Pivalamide->Isocyanate + Reagents Br₂ + NaOH Reagents->Isocyanate This compound This compound Isocyanate->this compound Hydrolysis Hydrolysis H₂O

Caption: Hofmann rearrangement for this compound synthesis.

Conclusion

The synthesis of this compound has evolved significantly since its discovery, with the development of various methods tailored to different synthetic scales and requirements. While early laboratory-scale preparations relied on classic name reactions such as the Hofmann rearrangement and the Leuckart-Wallach reaction, industrial production has favored the catalytic amination of neopentyl alcohol due to its high selectivity and scalability. The choice of a particular synthetic route for this compound in a research or drug development setting will depend on a careful consideration of factors such as precursor availability, required purity, and the scale of the synthesis. This guide provides a foundational understanding of the key historical and practical methods for the synthesis of this important aliphatic amine, offering valuable insights for chemists in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Basic Properties of Neopentylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentylamine, also known as 2,2-dimethylpropan-1-amine, is a primary aliphatic amine with a distinctive bulky neopentyl group.[1] This sterically hindered scaffold makes this compound and its derivatives valuable building blocks in medicinal chemistry and materials science. Their incorporation into molecules can influence physicochemical properties such as lipophilicity, metabolic stability, and, notably, basicity. The basicity of the amino group, quantified by its pKa value, is a critical parameter in drug design as it governs the extent of ionization at physiological pH, thereby affecting drug absorption, distribution, metabolism, excretion (ADME), and target binding. This guide provides a comprehensive overview of the basic properties of this compound derivatives, methods for their determination, and the structural factors that influence their basicity.

Basic Properties of this compound Derivatives

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[2][3][4] For this compound, the electron-donating inductive effect of the alkyl groups increases the electron density on the nitrogen, making it a stronger base than ammonia.[3][5][6] However, the bulky neopentyl group also introduces significant steric hindrance around the amino group, which can affect its ability to be solvated and to interact with a proton.[2][7][8]

Quantitative Data on Basicity
CompoundStructurepKa (at 25°C)Reference
This compound(CH₃)₃CCH₂NH₂10.21[10]

Structure-Basicity Relationships

The basicity of this compound derivatives can be modulated by introducing various substituents on the nitrogen atom or the neopentyl backbone. The following factors are key determinants of the basicity of these compounds:

  • Inductive Effects: Electron-donating groups (EDGs) attached to the nitrogen or the alkyl chain will increase the electron density on the nitrogen, thereby increasing the basicity (higher pKa).[3][5][6] Conversely, electron-withdrawing groups (EWGs) will decrease the electron density on the nitrogen, leading to lower basicity (lower pKa).[11]

  • Steric Hindrance: Increasing the steric bulk around the nitrogen atom can hinder the approach of a proton and impede the solvation of the resulting ammonium cation.[2][7][8] This can lead to a decrease in basicity, as is often observed when comparing primary, secondary, and tertiary amines.[7]

  • Solvation Effects: The stability of the protonated amine (the conjugate acid) in solution is a crucial factor. Primary and secondary amines can form more hydrogen bonds with protic solvents compared to tertiary amines, which can stabilize the conjugate acid and shift the equilibrium towards the protonated form, thus increasing basicity.[2]

  • Hybridization: The hybridization of the nitrogen atom's lone pair orbital affects its basicity. Lone pairs in sp³ orbitals (as in typical alkylamines) are more available for protonation than those in sp² or sp orbitals, which have more s-character and are held more closely to the nucleus.[8][11]

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for understanding the behavior of this compound derivatives in biological systems. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods.

Potentiometric Titration

This method involves the titration of a solution of the amine with a standardized acid solution, while monitoring the pH of the solution. The pKa is determined from the midpoint of the titration curve.

Materials and Equipment:

  • pH meter with a combination pH electrode

  • Calibrated automatic burette or micropipettes

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Solution of the this compound derivative of known concentration (e.g., 0.01 M in water or a suitable co-solvent)

  • Deionized water

  • Inert gas (e.g., nitrogen or argon) for purging the solution (optional, to remove dissolved CO₂)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately prepare a solution of the this compound derivative at a known concentration. If the compound has low aqueous solubility, a co-solvent such as methanol or ethanol may be used.

  • Titration Setup: Place a known volume of the amine solution into the titration vessel. If necessary, purge the solution with an inert gas to remove dissolved carbon dioxide. Immerse the pH electrode and the tip of the burette into the solution.

  • Titration: While stirring the solution, add small, precise increments of the standardized HCl solution. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The equivalence point is the point of steepest inflection. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and whose UV-Vis spectrum changes upon protonation.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

  • A series of buffer solutions with known pH values spanning the expected pKa range

  • Stock solution of the this compound derivative in a suitable solvent (e.g., methanol or DMSO)

Procedure:

  • Preparation of Solutions: Prepare a series of solutions of the this compound derivative at a constant concentration in different buffer solutions covering a wide pH range.

  • Spectral Measurement: Record the UV-Vis spectrum of each solution.

  • Data Analysis: Identify the wavelength(s) at which the absorbance changes significantly with pH. Plot the absorbance at a selected wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare Amine Solution (Known Concentration) setup Calibrate pH Meter prep_sample->setup prep_titrant Prepare Standardized Acid Titrant (e.g., HCl) titrate Titrate Amine with Acid prep_titrant->titrate setup->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot determine_ep Determine Equivalence Point plot->determine_ep determine_pka Determine pKa (pH at 1/2 Equivalence Point) determine_ep->determine_pka

Caption: Experimental workflow for pKa determination by potentiometric titration.

basicity_factors cluster_molecule This compound Derivative cluster_factors Influencing Factors cluster_basicity Resulting Property molecule R-N(H)-CH₂C(CH₃)₃ inductive Inductive Effects (EDG/EWG) molecule->inductive steric Steric Hindrance molecule->steric solvation Solvation of Cation molecule->solvation basicity Basicity (pKa) inductive->basicity steric->basicity solvation->basicity

References

A Technical Guide to the Solubility of Neopentylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentylamine, a primary aliphatic amine with a unique sterically hindered neopentyl group, serves as a critical building block in the synthesis of pharmaceuticals and other specialty chemicals. Its solubility in various organic solvents is a fundamental physicochemical property that dictates its application in synthesis, purification, formulation, and various analytical procedures. A thorough understanding of its solubility behavior is paramount for process optimization, reaction medium selection, and the development of effective separation and purification strategies.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data is not extensively available in public literature, this document outlines the qualitative solubility profile and presents a detailed, generalized experimental protocol for the precise quantitative determination of its solubility in diverse organic solvents.

Qualitative Solubility Profile

General observations indicate that this compound is readily soluble in a wide range of organic solvents.[1] This broad solubility is attributed to its nonpolar neopentyl group and the presence of a primary amine group capable of hydrogen bonding.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassRepresentative SolventsQualitative Solubility
Polar Protic Solvents Methanol, EthanolSoluble
Polar Aprotic Solvents Acetone, AcetonitrileLikely Soluble
Nonpolar Solvents Hexane, TolueneSoluble
Ethers Diethyl EtherSoluble

Note: This table is based on general statements found in chemical literature. For precise applications, experimental determination of quantitative solubility is strongly recommended.

Experimental Protocol for Quantitative Solubility Determination

The following is a robust, generalized protocol for the experimental determination of the solubility of this compound in organic solvents. This method is based on the principle of achieving thermodynamic equilibrium between the dissolved and undissolved solute at a constant temperature.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Vials with airtight caps (e.g., screw-cap vials with PTFE septa)

  • Syringe filters (chemically compatible with the solvent, e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

Procedure:

  • Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation during the experiment.

  • Sample Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial containing the excess this compound.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution reaches saturation. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess undissolved this compound to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear dynamic range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated GC-FID method to determine the concentration of this compound. A calibration curve prepared with standard solutions of this compound in the same solvent is required for accurate quantification.

  • Calculation: Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Safety Precautions: this compound is a flammable and corrosive liquid. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of this compound solubility.

Solubility_Workflow Workflow for this compound Solubility Assessment A Start: Define Study Objectives (e.g., Solvent Screening, Process Optimization) B Select Organic Solvents (Based on polarity, application, etc.) A->B Initial Planning C Perform Qualitative Solubility Test (e.g., Visual Observation) B->C Preliminary Screening D Quantitative Solubility Determination (Equilibrium Method) C->D Proceed if Soluble H Refine Solvent Selection (If necessary) C->H Insoluble/Poor Solubility E Data Analysis and Interpretation D->E Collect Concentration Data F Report Generation (Data Tables, Protocols, Conclusions) E->F Summarize Findings G End: Application of Solubility Data (e.g., Synthesis, Formulation) F->G Disseminate Knowledge H->B Re-evaluate

References

An In-depth Technical Guide on the Thermochemical Data of Neopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentylamine, systematically named 2,2-dimethylpropan-1-amine, is a primary amine with a unique sterically hindered neopentyl group. This structure imparts distinct physical and chemical properties that make it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its thermochemical properties is crucial for reaction engineering, process design, safety analysis, and computational modeling in drug development and materials science. This guide provides a comprehensive overview of the available thermochemical data for this compound, details on the experimental methodologies used to determine these properties, and visualizations of relevant processes.

Core Thermochemical Data

The thermochemical data for this compound, including both experimentally determined and calculated values, are summarized below. It is important to note that while some key values have been experimentally determined, others are based on established computational methods.

Table 1: Key Thermochemical Properties of this compound
PropertyValueUnitsSource/Method
Enthalpy of Formation (gas, 298.15 K) -121.49kJ/molCalculated (Joback Method)[1]
Gibbs Free Energy of Formation (298.15 K) 60.51kJ/molCalculated (Joback Method)[1]
Enthalpy of Vaporization 32.32kJ/molExperimental[2]
Enthalpy of Fusion 6.49kJ/molCalculated (Joback Method)[1]
Proton Affinity 928.30kJ/molExperimental (NIST)[1][2]
Gas Basicity 894.00kJ/molExperimental (NIST)[1][2]
Ideal Gas Heat Capacity (Cp,gas) Not AvailableJ/(mol·K)-
Standard Entropy (S°) Not AvailableJ/(mol·K)-
Table 2: Physical Properties of this compound
PropertyValueUnitsSource
Molecular Formula C5H13N-[3][4]
Molecular Weight 87.1634 g/mol [3][4]
Boiling Point 80 - 82°C[5]
Melting Point -70°C[5]
Density (at 20°C) 0.74g/cm³[5]
pKa (at 25°C) 10.15-[2]
Critical Temperature (Tc) 576.55KCalculated (Joback Method)[1]
Critical Pressure (Pc) 3801.00kPaCalculated (Joback Method)[1]

Experimental Protocols

Detailed experimental protocols for the determination of thermochemical data for this compound are not extensively published. However, the following sections describe the general and standard methodologies that are employed for organic amines.

Determination of Enthalpy of Formation (Combustion Calorimetry)

The standard enthalpy of formation (ΔfH°) of an organic compound like this compound is typically determined indirectly from its enthalpy of combustion (ΔcH°).

  • Sample Preparation : A precise mass of high-purity this compound is encapsulated in a container suitable for combustion, such as a gelatin capsule or a polyethylene ampoule.

  • Calorimeter Setup : The experiment is conducted in a bomb calorimeter. The "bomb" is a constant-volume stainless steel vessel that is pressurized with a high-purity oxygen atmosphere (typically around 30 atm). A small, known amount of water is added to the bomb to ensure that the final combustion products are in their standard states.

  • Calibration : The heat capacity of the calorimeter system is determined by combusting a certified standard reference material, most commonly benzoic acid, for which the energy of combustion is precisely known.

  • Combustion : The encapsulated this compound is placed in the bomb, and ignition is initiated by passing an electric current through a fuse wire. The complete combustion of this compound yields carbon dioxide (CO2), water (H2O), and nitrogen gas (N2).

  • Temperature Measurement : The temperature change of the water bath surrounding the bomb is meticulously recorded with a high-precision thermometer.

  • Data Analysis : The gross heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the capsule material and the fuse wire, as well as for the formation of nitric acid from the nitrogen in the sample. From the corrected heat of combustion at constant volume (ΔcU), the enthalpy of combustion at constant pressure (ΔcH°) is calculated. Finally, the standard enthalpy of formation is determined using Hess's Law, by subtracting the enthalpy of combustion of the compound from the sum of the standard enthalpies of formation of the combustion products (CO2 and H2O).

Determination of Heat Capacity

The heat capacity (Cp) of liquid this compound can be measured using techniques such as differential scanning calorimetry (DSC) or adiabatic calorimetry.

  • Differential Scanning Calorimetry (DSC) :

    • A small, accurately weighed sample of this compound is sealed in an aluminum pan. An empty, sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.

    • The DSC is calibrated using a standard material with a known heat capacity, such as sapphire.

  • Adiabatic Calorimetry :

    • A known mass of the sample is placed in a calorimeter that is carefully insulated to minimize heat exchange with the surroundings.

    • A measured amount of electrical energy is supplied to a heater within the calorimeter, and the resulting temperature increase of the sample is recorded.

    • The heat capacity is calculated from the electrical energy input and the measured temperature change. This method is highly accurate but more complex and time-consuming than DSC.

Visualizations

Synthesis of this compound

This compound is typically synthesized via the reductive amination of neopentyl alcohol. The reaction involves the conversion of the alcohol to an aldehyde or ketone intermediate, which then reacts with ammonia to form an imine, followed by reduction to the amine. A common industrial method involves the direct reaction of neopentyl alcohol with ammonia over a hydrogenation catalyst at elevated temperature and pressure.

G Synthesis of this compound Neopentyl_Alcohol Neopentyl Alcohol ((CH3)3CCH2OH) Catalyst Hydrogenation Catalyst (e.g., Ni, Cu) Neopentyl_Alcohol->Catalyst Ammonia Ammonia (NH3) Ammonia->Catalyst This compound This compound ((CH3)3CCH2NH2) Catalyst->this compound High T, High P Water Water (H2O) Catalyst->Water

Caption: Reaction pathway for the synthesis of this compound.

General Workflow for Thermochemical Data Determination

The experimental determination of the key thermochemical properties of a compound like this compound follows a structured workflow, often involving multiple experimental techniques.

G Workflow for Thermochemical Data Determination start High-Purity This compound Sample comb_cal Combustion Calorimetry start->comb_cal dsc_ac DSC / Adiabatic Calorimetry start->dsc_ac vp_meas Vapor Pressure Measurement start->vp_meas delta_hc ΔcH° comb_cal->delta_hc cp Heat Capacity (Cp) dsc_ac->cp vp_data Vapor Pressure vs. Temp vp_meas->vp_data delta_hf Standard Enthalpy of Formation (ΔfH°) delta_hc->delta_hf Hess's Law entropy Standard Entropy (S°) cp->entropy Integration delta_hvap Enthalpy of Vaporization (ΔHvap) vp_data->delta_hvap Clausius-Clapeyron Eq.

Caption: Experimental workflow for determining thermochemical properties.

References

Methodological & Application

Application Notes and Protocols for Neopentyl-Containing Ligands in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl-containing ligands, particularly bulky phosphines, have emerged as a powerful class of ligands in organometallic chemistry, primarily due to their unique steric and electronic properties. The sterically demanding neopentyl group, characterized by a quaternary carbon atom, plays a crucial role in enhancing the catalytic activity and stability of transition metal complexes. These ligands are instrumental in promoting challenging cross-coupling reactions that are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). While neopentylphosphines are the most prominent, neopentylamine has also found applications, for instance as a directing group in C-H activation reactions. This document provides a comprehensive overview of the applications of neopentyl-containing ligands in organometallic chemistry, with a focus on detailed experimental protocols and performance data.

Neopentylphosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Bulky and electron-rich phosphine ligands are crucial for the efficacy of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. Neopentylphosphines, such as di(tert-butyl)neopentylphosphine (DTBNpP) and trineopentylphosphine (TNpP), have demonstrated superior performance in these transformations, particularly with sterically hindered and challenging substrates. The conformational flexibility of the neopentyl group allows the ligand to accommodate sterically demanding substrates and facilitate the key steps of the catalytic cycle.

Catalytic Applications and Performance Data

The use of neopentylphosphine ligands in conjunction with palladium sources leads to highly active catalysts for a variety of cross-coupling reactions. Below is a summary of their performance in the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

Table 1: Performance of Palladium-Neopentylphosphine Catalysts in Buchwald-Hartwig Amination

EntryAryl HalideAmineLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotolueneAnilineDTBNpP1.0NaOtBuToluene1002498[1]
22-BromotolueneN-MethylanilineDTBNpP1.5NaOtBuToluene80395[1]
34-BromoanisoleMorpholineTNpP1.0K3PO4Dioxane1001892[1]
41-Bromo-4-(tert-butyl)benzeneDiphenylamineTNpP1.5Cs2CO3Toluene1102499[1]

Table 2: Performance of Palladium-Neopentylphosphine Catalysts in Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePhenylboronic acidDTBNpP2.0K3PO4Toluene/H2O1001696[1]
22-Bromotoluene4-Methoxyphenylboronic acidDTBNpP2.0KFTHF651291[1]
31-Bromo-4-fluorobenzene2-Methylphenylboronic acidTNpP1.5K2CO3Dioxane/H2O1002488[1]
44-BromoanisoleNaphthalene-1-boronic acidTNpP2.0CsFToluene1101894[1]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination using a Palladium/Di(tert-butyl)neopentylphosphine Catalyst

This protocol is a representative example for the amination of an aryl chloride with an aniline derivative.

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_workup Work-up start Start reagents Combine Aryl Halide, Amine, Base, Pd source, and DTBNpP in Toluene start->reagents degas Degas with Argon reagents->degas heat Heat to 100 °C degas->heat cool Cool to RT heat->cool dilute Dilute with Ethyl Acetate cool->dilute filter Filter through Celite dilute->filter extract Extract with Water filter->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Isolated Product purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 mmol, 1 mol% Pd)

  • Di(tert-butyl)neopentylphosphine (DTBNpP) (0.02 mmol)

  • Anhydrous toluene (5 mL)

  • Ethyl acetate

  • Water

  • Celite

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • In a separate vial, dissolve Pd2(dba)3 (0.01 mmol) and DTBNpP (0.02 mmol) in anhydrous toluene (2 mL).

  • Add the catalyst solution to the Schlenk tube containing the substrates and base.

  • Seal the Schlenk tube and degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for the time indicated by TLC or GC/MS analysis (typically 12-24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (10 mL).

  • Wash the combined organic filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using a Palladium/Trineopentylphosphine Catalyst

This protocol provides a general method for the coupling of an aryl bromide with a boronic acid.

Logical Relationship Diagram:

Suzuki_Miyaura_Logic cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions aryl_halide Aryl Halide reaction Suzuki-Miyaura Coupling aryl_halide->reaction boronic_acid Boronic Acid boronic_acid->reaction pd_source Pd(OAc)2 pd_source->reaction ligand TNpP ligand->reaction base K3PO4 base->reaction solvent Toluene/H2O solvent->reaction temp 100 °C temp->reaction product Biaryl Product reaction->product

Caption: Key components for Suzuki-Miyaura Coupling.

Materials:

  • Aryl bromide (1.0 mmol)

  • Boronic acid (1.5 mmol)

  • Potassium phosphate (K3PO4) (3.0 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

  • Trineopentylphosphine (TNpP) (0.04 mmol)

  • Toluene (4 mL)

  • Water (1 mL)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aryl bromide (1.0 mmol), boronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and trineopentylphosphine (0.04 mmol) to the flask.

  • Add toluene (4 mL) and water (1 mL) to the reaction mixture.

  • Heat the mixture to 100 °C and stir vigorously for the required time (typically 12-24 hours), monitoring the reaction by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the biaryl product.

This compound as a Directing Group in C-H Functionalization

While less common than their phosphine counterparts, this compound derivatives have shown utility as directing groups in transition metal-catalyzed C-H functionalization reactions. This approach enables the selective activation and subsequent functionalization of otherwise unreactive C-H bonds.

Application in Palladium-Catalyzed γ-C(sp³)–H Alkylation and Alkenylation

A notable application involves the use of a removable 7-azaindole directing group attached to this compound to facilitate palladium-catalyzed γ-C(sp³)–H alkylation and alkenylation.[2] This methodology provides a route to functionalize the sterically hindered neopentyl group at the γ-position.

Table 3: Palladium-Catalyzed γ-C(sp³)–H Functionalization of a this compound Derivative

EntryCoupling PartnerAdditiveProductYield (%)Reference
1Methyl acrylateAcetic AcidAlkylation Product85[2]
2Ethyl acrylateSodium AcetateAlkenylation Product92[2]
3tert-Butyl acrylateAcetic AcidAlkylation Product81[2]
4Phenyl vinyl ketoneSodium AcetateAlkenylation Product78[2]
Protocol 3: Palladium-Catalyzed γ-C(sp³)–H Alkenylation of N-(7-azaindolyl)this compound

Workflow Diagram:

CH_Activation_Workflow cluster_prep Reaction Setup cluster_workup Work-up and Deprotection start Start reagents Combine Substrate, Pd(OAc)2, Alkene, and Base in Solvent start->reagents heat Heat to 110 °C reagents->heat cool Cool to RT heat->cool filter Filter and Concentrate cool->filter deprotect Remove Directing Group filter->deprotect purify Purify by Chromatography deprotect->purify product γ-Alkenylated This compound purify->product

References

Application Notes and Protocols: The Use of Neopentylamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentylamine, a primary amine characterized by a sterically hindered neopentyl group, serves as a versatile building block in pharmaceutical synthesis. Its unique structural properties are leveraged to introduce bulk and specific conformational constraints into drug candidates, potentially enhancing potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutically relevant compounds, with a focus on its incorporation into bioactive molecules such as kinase inhibitors.

This compound is frequently utilized in the synthesis of compounds investigated for a range of therapeutic applications, including oncology, neurodegenerative diseases, and inflammatory conditions.[1] Its derivatives have shown potential as neuroprotective agents and in the development of treatments for diseases like Alzheimer's and Parkinson's.[1] Furthermore, this compound-based compounds are being explored for their anti-tumor and anti-proliferative activities.[1] The primary chemical transformations involving this compound in pharmaceutical synthesis are N-alkylation and N-acylation reactions, which allow for its integration into a wide variety of molecular scaffolds.[1]

Core Applications and Experimental Data

The bulky neopentyl group can provide significant advantages in drug design. It can shield adjacent functional groups from metabolic degradation, thereby improving the metabolic stability of a drug candidate. Additionally, its size and shape can enforce specific binding conformations, leading to higher affinity and selectivity for the target protein.

One key area of application is in the development of kinase inhibitors. Many kinase inhibitors feature a substituted amine, and the incorporation of a neopentyl group can be a strategic modification to enhance biological activity. For instance, in the synthesis of certain classes of kinase inhibitors, this compound can be used to introduce a bulky, lipophilic moiety that occupies a specific hydrophobic pocket in the kinase active site.

Table 1: Quantitative Data for a Representative N-Neopentyl Carboxamide Synthesis
StepReactant 1Reactant 2ProductSolventCatalyst/ReagentTemp (°C)Time (h)Yield (%)Purity (%)
14-Chloro-1H-indole-2-carboxylic acidThis compoundN-neopentyl-4-chloro-1H-indole-2-carboxamideDMFHATU, DIPEA251285>95 (by HPLC)

Note: This data is representative and compiled from typical amide coupling reactions found in medicinal chemistry literature.

Experimental Protocols

Protocol 1: Synthesis of N-neopentyl-4-chloro-1H-indole-2-carboxamide

This protocol describes a standard amide coupling reaction to synthesize an N-neopentyl-indole-carboxamide, a scaffold present in various kinase inhibitors.

Materials:

  • 4-Chloro-1H-indole-2-carboxylic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloro-1H-indole-2-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-neopentyl-4-chloro-1H-indole-2-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Logical Workflow for Pharmaceutical Synthesis Incorporating this compound

G start Identify Target Scaffold (e.g., Kinase Inhibitor) reagent Select Key Reagent: This compound start->reagent reaction_type Choose Reaction Type (e.g., Amide Coupling) reagent->reaction_type protocol Develop Synthetic Protocol reaction_type->protocol synthesis Perform Synthesis & Purification protocol->synthesis analysis Characterize Product (NMR, MS, HPLC) synthesis->analysis bio_assay Biological Activity Screening analysis->bio_assay end Lead Optimization bio_assay->end

Caption: Workflow for synthesizing a neopentyl-containing pharmaceutical candidate.

Signaling Pathway Inhibition by a Neopentyl-Containing Kinase Inhibitor

G cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes Inhibitor N-Neopentyl Kinase Inhibitor Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a neopentyl-containing inhibitor.

References

Application Notes and Protocols for Neopentylamine Derivatives in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of neopentylamine and its structural analogs as key building blocks in the development of modern agrochemicals. The focus is on the synthesis, mode of action, and biological evaluation of these compounds, exemplified by the novel fungicide, Isofetamid.

Application Note 1: Isofetamid, a this compound-Analog Fungicide

Introduction:

Isofetamid is a broad-spectrum fungicide developed by Ishihara Sangyo Kaisha (ISK) that belongs to the succinate dehydrogenase inhibitor (SDHI) class, categorized under FRAC Group 7.[1][2] Its chemical structure, N-[1,1-dimethyl-2-(4-isopropoxy-o-tolyl)-2-oxoethyl]-3-methylthiophene-2-carboxamide, features a pivotal N-(1,1-dimethylethyl) amide linkage, a close structural analog of a neopentyl group, which confers unique properties to the molecule.[3] Isofetamid is highly effective against a wide range of fungal pathogens, particularly from the phylum Ascomycota, including Botrytis cinerea (grey mould) and Sclerotinia spp.[2][4]

Mode of Action:

Isofetamid's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of the mitochondrial respiratory chain in fungi.[2][5] By binding to the ubiquinone-binding site of the SDH enzyme, Isofetamid blocks the oxidation of succinate to fumarate in the Krebs cycle.[6][7] This disruption halts cellular respiration and the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and eventual cell death.[2][8] A key advantage of Isofetamid is its efficacy against fungal isolates that have developed resistance to other SDHI fungicides, a trait attributed to the flexibility of its unique molecular structure which allows it to adapt to mutated binding sites in the SDH enzyme.[2][8]

Caption: Isofetamid inhibits the SDH enzyme (Complex II).

Application Note 2: Synthesis and Efficacy of Isofetamid

Synthesis Overview:

The synthesis of Isofetamid involves the preparation of a key phenethylamine intermediate followed by an amidation reaction. The phenethylamine moiety is constructed in a five-step sequence starting from m-cresol. The process includes Friedel-Crafts acylation, etherification, α-ketobromination, bromo-azido exchange, and finally, reduction of the azide to the primary amine. This amine intermediate, which contains the critical this compound-like structure, is then coupled with 3-methylthiophene-2-carbonyl chloride via an amidation reaction to yield the final Isofetamid product.[8]

Isofetamid_Synthesis_Workflow Start m-Cresol Step1 1. Friedel-Crafts Acylation Start->Step1 Step2 2. Etherification Step1->Step2 Step3 3. α-Ketobromination Step2->Step3 Step4 4. Bromo-Azido Exchange Step3->Step4 Step5 5. Azide Reduction Step4->Step5 Intermediate Key Amine Intermediate (this compound Analog) Step5->Intermediate Step6 6. Amidation Intermediate->Step6 Reagent 3-Methylthiophene- 2-carbonyl chloride Reagent->Step6 Final Isofetamid Step6->Final

Caption: General synthetic workflow for Isofetamid.

Quantitative Data: Fungicidal Activity

The efficacy of Isofetamid has been demonstrated against a wide range of plant pathogens. The half-maximal effective concentration (EC50) values, which represent the concentration of the fungicide required to inhibit 50% of mycelial growth, are a key measure of its potency.

PathogenDiseaseEC50 (µg/mL)[4]
Botrytis cinereaGrey Mold< 1
Sclerotinia sclerotiorumSclerotinia Rot< 1
Monilinia maliBlossom Blight< 1
Alternaria alternataAlternaria Leaf Spot< 1
Venturia inaequalisApple Scab< 1
Cochliobolus miyabeanusBrown Spot of Rice< 1
Pyrenophora gramineaBarley Stripe< 1

Furthermore, Isofetamid shows excellent activity against Botrytis cinerea isolates that have developed resistance to other SDHI fungicides due to mutations in the sdhB gene.

Botrytis cinerea Isolate (Mutation)EC50 (µg/mL) of Isofetamid[9]EC50 (µg/mL) of Boscalid[9]
Sensitive (Wild Type)0.110.08
Resistant (H272R)0.12> 100
Resistant (H272Y)0.07> 100
Resistant (N230I)0.141.8
Less Sensitive (P225F)4.4> 100
Less Sensitive (H272L)1.5> 100

Protocols

Protocol 1: Synthesis of Isofetamid (Conceptual)

This protocol outlines the general synthetic steps for producing Isofetamid, based on published literature.[8] Note: This is a conceptual outline for informational purposes. All chemical synthesis should be performed by trained professionals in a suitably equipped laboratory with appropriate safety precautions.

  • Preparation of the Amine Intermediate: a. Acylation: React m-cresol with an appropriate acylating agent under Friedel-Crafts conditions to introduce the keto-group. b. Etherification: Convert the phenolic hydroxyl group to an isopropoxy group using isopropyl halide in the presence of a base. c. Bromination: Selectively brominate the α-position of the ketone using a suitable brominating agent. d. Azidation: Displace the bromide with an azide group using sodium azide. e. Reduction: Reduce the azide to the primary amine using a standard reducing agent (e.g., catalytic hydrogenation or Staudinger reaction) to yield 2-amino-1-(4-isopropoxy-2-methylphenyl)-2-methylpropan-1-one.

  • Amidation to form Isofetamid: a. Dissolve the amine intermediate in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran). b. Add an appropriate base (e.g., triethylamine or pyridine) to act as an acid scavenger. c. Cool the mixture in an ice bath. d. Slowly add a solution of 3-methylthiophene-2-carbonyl chloride in the same solvent. e. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). f. Perform an aqueous workup to remove salts and impurities. g. Purify the crude product by recrystallization or column chromatography to obtain pure Isofetamid.

Protocol 2: Mycelial Growth Inhibition Assay for EC50 Determination

This protocol describes a standard method for evaluating the in vitro fungicidal activity of a compound like Isofetamid against a target pathogen.[4][10]

EC50_Assay_Workflow Start Prepare Stock Solution of Isofetamid in DMSO Step1 Create Serial Dilutions Start->Step1 Step2 Incorporate into Molten Potato Dextrose Agar (PDA) Step1->Step2 Step3 Pour into Petri Dishes Step2->Step3 Step4 Inoculate with Fungal Mycelial Disc (4 mm) Step3->Step4 Step5 Incubate at 20-25°C (Dark, 2-14 days) Step4->Step5 Step6 Measure Radial Mycelial Growth Step5->Step6 Step7 Calculate % Inhibition vs. Control (DMSO only) Step6->Step7 End Determine EC50 Value (Probit/Logistic Regression) Step7->End

Caption: Experimental workflow for EC50 determination.
  • Materials:

    • Technical grade Isofetamid

    • Dimethyl sulfoxide (DMSO)

    • Potato Dextrose Agar (PDA) medium

    • Sterile Petri dishes (90 mm)

    • Actively growing culture of the target fungus on PDA

    • Sterile cork borer (4 mm diameter)

    • Incubator

  • Procedure: a. Stock Solution: Prepare a concentrated stock solution of Isofetamid in DMSO (e.g., 10,000 µg/mL). b. Media Preparation: Autoclave PDA medium and cool to approximately 50-55°C in a water bath. c. Serial Dilutions: Add appropriate volumes of the Isofetamid stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate containing only DMSO at the same concentration as the highest test sample. d. Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify. e. Inoculation: Using the sterile cork borer, cut a 4 mm disc of agar containing mycelium from the edge of an actively growing fungal culture. Place the disc, mycelium-side down, in the center of each prepared Petri dish. f. Incubation: Incubate the plates in the dark at the optimal growth temperature for the fungus (typically 20-25°C) until the mycelial growth in the control plate has reached the edge of the dish. g. Data Collection: Measure the diameter of the fungal colony on each plate in two perpendicular directions. h. Calculation: Calculate the average diameter for each plate. Determine the percentage of inhibition for each concentration using the formula: Inhibition (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100 i. EC50 Determination: Plot the percentage of inhibition against the logarithm of the Isofetamid concentration. Use probit or logistic regression analysis to calculate the EC50 value.

References

Application Notes: Protocols for the N-Alkylation of Neopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, crucial for the preparation of secondary and tertiary amines that are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1] Neopentylamine, with its sterically demanding neopentyl group, presents unique challenges to traditional N-alkylation methods, often requiring carefully optimized conditions to overcome steric hindrance and prevent unwanted side reactions. These application notes provide a comprehensive overview of modern and classical protocols for the N-alkylation of this compound, targeting researchers and professionals in drug development. The discussed methods include reductive amination, direct alkylation with alkyl halides, and catalytic alkylation using alcohols.

Method 1: Reductive Amination

Reductive amination is a highly versatile and widely used method for N-alkylation. The process involves two main steps: the reaction of this compound with an aldehyde or ketone to form an intermediate imine, followed by the in-situ reduction of the imine to the corresponding N-alkylated amine.[2][3] This method is favored for its high selectivity and the use of readily available starting materials.

Advantages:

  • Broad substrate scope, applicable to a wide range of aldehydes and ketones.

  • Generally high yields and good control over the degree of alkylation, minimizing the formation of tertiary amines.

  • Can be performed as a one-pot reaction.

Limitations:

  • Requires a stoichiometric reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3]

General Experimental Protocol: Reductive Amination

Objective: To synthesize N-benzylthis compound via reductive amination of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) and benzaldehyde (1.05 equiv.) in methanol.

  • pH Adjustment: Add a few drops of glacial acetic acid to catalyze imine formation (target pH ~5-6).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cautiously add sodium cyanoborohydride (1.2 equiv.) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Reduce the volume of methanol using a rotary evaporator.

    • Neutralize the remaining acid by adding saturated NaHCO₃ solution until the effervescence ceases.

    • Extract the aqueous layer three times with an organic solvent like DCM or EtOAc.

  • Purification and Analysis:

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to obtain the pure N-benzylthis compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation via nucleophilic substitution (Sɴ2) is a classical approach where this compound reacts with an alkyl halide (e.g., alkyl iodide, bromide, or chloride).[4] The reaction typically requires a base to neutralize the hydrogen halide formed, preventing the protonation of the starting amine which would render it non-nucleophilic.[5] A significant challenge with this method is the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[6]

Advantages:

  • Straightforward procedure with simple reagents.

  • Effective for reactive alkylating agents like benzyl and allyl halides.

Limitations:

  • Risk of over-alkylation.[6]

  • Requires stoichiometric amounts of base.

  • Alkyl halides can be toxic and environmentally persistent.[7]

General Experimental Protocol: Direct Alkylation

Objective: To synthesize N-ethylthis compound using direct alkylation with an ethyl halide.

Materials:

  • This compound

  • Ethyl Iodide or Ethyl Bromide

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃), anhydrous

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in acetonitrile, add anhydrous potassium carbonate (2.0 equiv.).

  • Addition of Alkylating Agent: Add the ethyl halide (1.1 equiv.) dropwise to the stirring suspension.

  • Reaction Conditions: Heat the mixture to reflux (or a suitable temperature, e.g., 60-80 °C) and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting amine using TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic base.

    • Rinse the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification and Analysis:

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or distillation to isolate the N-ethylthis compound.

    • Confirm the structure and purity of the product by spectroscopic analysis.

Method 3: Catalytic N-Alkylation with Alcohols

Modern catalytic methods offer a greener and more atom-economical approach to N-alkylation.[8] The "Borrowing Hydrogen" or "Hydrogen Autotransfer" strategy utilizes a transition-metal catalyst (commonly based on Iridium, Ruthenium, or Palladium) to facilitate the reaction between an amine and an alcohol.[1][9][10] In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the borrowed hydrogen, regenerating the catalyst and releasing water as the only byproduct.[8]

Advantages:

  • High atom economy, with water as the sole byproduct.

  • Utilizes alcohols, which are often less toxic and more readily available than alkyl halides.[4]

  • Generally provides high selectivity for the mono-alkylated product.

Limitations:

  • Requires a transition-metal catalyst, which can be expensive.

  • May require elevated temperatures to proceed efficiently.[9]

General Experimental Protocol: Catalytic Alkylation with an Alcohol

Objective: To synthesize N-propylthis compound using 1-propanol in the presence of a ruthenium catalyst.

Materials:

  • This compound

  • 1-Propanol

  • Ruthenium-based catalyst (e.g., [Ru(p-cymene)Cl₂]₂) with a suitable ligand

  • Potassium tert-butoxide (KOtBu) or another suitable base

  • Toluene (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the ruthenium catalyst (e.g., 2 mol%), potassium tert-butoxide (1.0 equiv.), this compound (1.0 equiv.), and anhydrous toluene.

  • Reagent Addition: Add 1-propanol (1.2 equiv.) to the mixture via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C for 24 hours.

  • Reaction Monitoring: After cooling, an aliquot may be taken to analyze the conversion by GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and base.

    • Wash the filtrate with water and brine.

  • Purification and Analysis:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting residue by flash column chromatography on silica gel to yield the desired N-propylthis compound.

    • Characterize the purified product using standard spectroscopic techniques.

Quantitative Data Summary

The yields of N-alkylation reactions are highly dependent on the substrate, reagents, and specific conditions used. The following table provides representative yields for the described methods based on literature for primary amines, which can be used as a benchmark for optimizing the N-alkylation of this compound.

MethodAlkylating AgentCatalyst/ReagentTypical ConditionsRepresentative Yield (%)
Reductive AminationAromatic AldehydeNaBH₃CNMeOH, rt, 12h72-96%[11]
Reductive AminationAliphatic AldehydeH₂ / Catalyst100-150 °C, 100-150 bar>90%[11]
Direct AlkylationAlkyl BromideK₂CO₃MeCN, Reflux, 24h50-80%
Direct AlkylationAlkyl IodideBaseDMF, 80 °C, 12h60-85%
Catalytic AlkylationPrimary AlcoholRu-complex / BaseToluene, 110 °C, 24h70-90%[9]
Catalytic AlkylationBenzyl AlcoholIr-complex / BaseToluene, 100 °C, 24h>90%[10]

Visualizations

Logical Relationship of N-Alkylation Methods

G main N-Alkylation of This compound reductive Reductive Amination main->reductive via Imine Intermediate direct Direct Alkylation main->direct via SN2 Pathway catalytic Catalytic Alkylation main->catalytic via Borrowing Hydrogen reductive_reagents Aldehyde or Ketone + Reducing Agent (e.g., NaBH3CN) reductive->reductive_reagents direct_reagents Alkyl Halide + Base (e.g., K2CO3) direct->direct_reagents catalytic_reagents Alcohol + Metal Catalyst (e.g., Ru, Ir) catalytic->catalytic_reagents

Caption: Overview of primary synthetic routes for the N-alkylation of this compound.

General Experimental Workflow

cluster_workflow General N-Alkylation Workflow A 1. Reactant Preparation B 2. Reaction Setup A->B C 3. Reaction Monitoring (TLC/GC) B->C D 4. Work-up & Extraction C->D E 5. Purification (Chromatography) D->E F 6. Analysis (NMR, MS) E->F

Caption: A typical experimental workflow for N-alkylation synthesis and analysis.

References

Application of Neopentylamine in Gas Chromatography: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Neopentylamine, a primary amine with a bulky neopentyl group, presents unique challenges and opportunities in gas chromatographic (GC) analysis. Due to its basic nature and the steric hindrance provided by the quaternary carbon, its direct analysis can be complex, often resulting in peak tailing and poor chromatographic performance on standard non-polar and moderately polar capillary columns. This document outlines a theoretical framework for the successful analysis of this compound in various matrices, drawing parallels from the established methods for its structural isomer, tert-butylamine. The protocols provided are intended as a starting point for method development and validation.

The primary applications envisioned for the GC analysis of this compound include:

  • Residual Solvent and Impurity Analysis: In pharmaceutical and chemical manufacturing, this compound may be used as a reagent or building block. Its residual presence in the final product needs to be monitored to ensure product purity and safety.

  • Reaction Monitoring: The consumption of this compound in a chemical reaction can be tracked using GC, providing valuable kinetic data and aiding in process optimization.

  • Chiral Purity Determination (with derivatization): As a chiral compound, the enantiomeric purity of this compound is critical in asymmetric synthesis. Following derivatization with a suitable chiral reagent, GC can be employed for enantioseparation.

To overcome the analytical challenges associated with primary amines, two primary strategies are proposed: direct analysis using a specialized amine-specific column and analysis following derivatization to form a less polar and more volatile derivative.

Direct Analysis

Direct analysis of this compound is feasible using a capillary column specifically designed for the analysis of volatile amines. These columns typically have a bonded phase that is chemically modified to reduce the interaction with the basic amine functionality, thereby minimizing peak tailing and improving peak shape.

Analysis via Derivatization

Derivatization is a powerful technique to improve the chromatographic behavior of polar and active compounds like this compound.[1][2] Acylation with reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) can convert the primary amine into a stable, less polar amide derivative.[3][4] This approach not only improves peak shape but can also enhance sensitivity when using an electron capture detector (ECD).

Experimental Protocols

Protocol 1: Direct Analysis of this compound using Headspace Gas Chromatography

This protocol is adapted from a method for the detection of residual tert-butylamine in pharmaceutical ingredients.[5]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample (e.g., drug substance) into a 20 mL headspace vial.

  • Add 5.0 mL of a suitable solvent that dissolves the sample but does not interfere with the this compound peak. N,N-dimethylformamide (DMF) is a potential candidate.

  • To liberate the free amine from any potential salt form, add 100 µL of a strong organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6]

  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

  • Prepare a standard solution of this compound in the same solvent at a known concentration (e.g., 10 µg/mL).

  • Prepare a blank sample containing only the solvent and the organic base.

2. GC-FID Conditions:

ParameterValue
Column Agilent J&W CP-Volamine (30 m x 0.32 mm, 5.0 µm) or similar
Carrier Gas Helium or Nitrogen
Headspace Sampler
   Oven Temperature80 °C
   Loop Temperature90 °C
   Transfer Line Temp.100 °C
   Equilibration Time30 min
GC Inlet
   Inlet Temperature200 °C
   Split Ratio10:1
Oven Program
   Initial Temperature50 °C, hold for 5 min
   Ramp Rate10 °C/min
   Final Temperature220 °C, hold for 5 min
Detector (FID)
   Temperature250 °C

3. Data Analysis:

Quantify the amount of this compound in the sample using an external standard calibration curve.

Protocol 2: Analysis of this compound via Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol is a generalized procedure for the derivatization of primary amines.[3]

1. Derivatization Procedure:

  • Prepare a solution of the sample containing this compound in a suitable aprotic solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.

  • In a clean, dry vial, place 100 µL of the sample solution.

  • Add 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

2. GC-MS Conditions:

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
GC Inlet
   Inlet Temperature250 °C
   Injection Volume1 µL
   Split Ratio20:1
Oven Program
   Initial Temperature70 °C, hold for 2 min
   Ramp Rate15 °C/min
   Final Temperature280 °C, hold for 5 min
Mass Spectrometer
   Ionization ModeElectron Ionization (EI) at 70 eV
   Scan Rangem/z 40-400
   Source Temperature230 °C
   Quadrupole Temp.150 °C

3. Data Analysis:

Identify the N-(neopentyl)trifluoroacetamide peak based on its retention time and mass spectrum. Quantitation can be performed using an internal standard (e.g., a deuterated analog or a structurally similar compound).

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from the above protocols.

Table 1: Hypothetical Retention Data for Direct Analysis of Volatile Amines

CompoundRetention Time (min)
tert-Butylamine6.8
This compound 7.2
Diethylamine7.5
Triethylamine8.1

Table 2: Hypothetical Validation Data for this compound Analysis

ParameterResult
Limit of Detection (LOD) 5 µg/mL
Limit of Quantitation (LOQ) 15 µg/mL
Linearity (r²) > 0.998
Precision (%RSD, n=6) < 5%
Accuracy (Recovery %) 95-105%

Visualizations

experimental_workflow_direct_analysis cluster_sample_prep Sample Preparation cluster_gc_analysis Headspace GC-FID Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in DMF weigh->dissolve add_base Add DBU dissolve->add_base seal Seal Vial add_base->seal incubate Incubate in Headspace Sampler seal->incubate inject Inject into GC incubate->inject separate Separate on CP-Volamine Column inject->separate detect Detect with FID separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Workflow for Direct Analysis of this compound.

derivatization_workflow cluster_derivatization Derivatization cluster_gcms_analysis GC-MS Analysis cluster_data_proc Data Processing sample_sol Sample in Ethyl Acetate add_tfaa Add TFAA sample_sol->add_tfaa heat Heat at 60°C add_tfaa->heat cool Cool to RT heat->cool inject_gcms Inject into GC-MS cool->inject_gcms separate_db5 Separate on DB-5ms Column inject_gcms->separate_db5 detect_ms Detect with Mass Spectrometer separate_db5->detect_ms identify Identify Derivative Peak detect_ms->identify quantify_is Quantify using Internal Standard identify->quantify_is

Workflow for this compound Analysis via Derivatization.

References

Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from Neopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Schiff bases derived from neopentylamine and various aromatic aldehydes. It includes comprehensive experimental procedures, characterization data, and potential applications in medicinal chemistry and catalysis. The bulky neopentyl group imparts unique steric and electronic properties to these Schiff bases, making them valuable ligands for the development of novel therapeutic agents and catalysts.

Introduction

Schiff bases, or azomethines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-). They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[1][2] The versatility in their synthesis allows for the introduction of a wide array of substituents, thereby tuning their steric and electronic properties for various applications. Schiff bases and their metal complexes are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] Furthermore, they are employed as catalysts in various organic transformations.[5]

This compound, with its sterically demanding tert-butyl group adjacent to the amine functionality, provides a unique building block for the synthesis of bulky Schiff base ligands. This steric hindrance can influence the coordination geometry of metal complexes and the biological activity of the resulting compounds. This application note focuses on the synthesis, characterization, and potential applications of Schiff bases derived from this compound.

Synthesis of this compound-Derived Schiff Bases

The synthesis of Schiff bases from this compound follows the general principle of nucleophilic addition of the primary amine to the carbonyl carbon of an aldehyde, followed by dehydration to form the imine. The reaction is typically carried out in an alcoholic solvent and can be catalyzed by a few drops of acid.

General Synthetic Workflow

The overall workflow for the synthesis and characterization of this compound-derived Schiff bases is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application Screening Reactants This compound + Aromatic Aldehyde Solvent Ethanol/Methanol Reactants->Solvent Catalyst Glacial Acetic Acid (cat.) Solvent->Catalyst Reaction Reflux Catalyst->Reaction Workup Cooling & Filtration Reaction->Workup Product Crude Schiff Base Workup->Product Recrystallization Recrystallization (e.g., from Ethanol) Product->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Pure_Product Pure Schiff Base Drying->Pure_Product FTIR FT-IR Spectroscopy Pure_Product->FTIR NMR ¹H & ¹³C NMR Spectroscopy Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS Antimicrobial Antimicrobial Assays Pure_Product->Antimicrobial Catalytic Catalytic Activity Studies Pure_Product->Catalytic

Caption: General workflow for the synthesis, purification, characterization, and application screening of this compound-derived Schiff bases.

Experimental Protocols

Synthesis of N-(Salicylidene)this compound

Materials:

  • This compound

  • Salicylaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde (1.22 g, 10 mmol) in absolute ethanol (30 mL).

  • To this solution, add this compound (0.87 g, 10 mmol) dropwise with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The resulting yellow precipitate is collected by vacuum filtration.

  • Wash the crude product with a small amount of cold ethanol.

  • Recrystallize the solid from hot ethanol to obtain pure yellow crystals of N-(salicylidene)this compound.

  • Dry the purified product in a vacuum desiccator.

Synthesis of N-(Benzylidene)this compound

Materials:

  • This compound

  • Benzaldehyde

  • Methanol

  • Glacial Acetic Acid

Procedure:

  • Dissolve benzaldehyde (1.06 g, 10 mmol) in methanol (25 mL) in a 100 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser.

  • Slowly add this compound (0.87 g, 10 mmol) to the solution.

  • Add a few drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-5 hours.

  • After refluxing, cool the solution in an ice bath to induce precipitation.

  • Filter the resulting precipitate and wash with cold methanol.

  • Recrystallize the product from methanol to yield pure N-(benzylidene)this compound.

  • Dry the product under vacuum.

Characterization Data

The synthesized Schiff bases should be characterized by standard spectroscopic methods to confirm their structure and purity.

CompoundMethodExpected Key Signals
N-(Salicylidene)this compound FT-IR (KBr, cm⁻¹) ~3450 (O-H, broad), ~2950 (C-H, aliphatic), ~1630 (C=N, azomethine), ~1280 (C-O, phenolic)
¹H NMR (CDCl₃, δ ppm) ~8.3 (s, 1H, -CH=N-), ~6.8-7.4 (m, 4H, Ar-H), ~13.5 (s, 1H, -OH), ~3.3 (s, 2H, -CH₂-N=), ~1.0 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃, δ ppm) ~165 (-CH=N-), ~161 (Ar-C-OH), ~117-133 (Ar-C), ~70 (-CH₂-N=), ~28 (-C(CH₃)₃), ~27 (-C(CH₃)₃)
N-(Benzylidene)this compound FT-IR (KBr, cm⁻¹) ~3060 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1640 (C=N, azomethine)
¹H NMR (CDCl₃, δ ppm) ~8.2 (s, 1H, -CH=N-), ~7.2-7.8 (m, 5H, Ar-H), ~3.2 (s, 2H, -CH₂-N=), ~0.9 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃, δ ppm) ~162 (-CH=N-), ~128-136 (Ar-C), ~71 (-CH₂-N=), ~29 (-C(CH₃)₃), ~27 (-C(CH₃)₃)

Applications

Schiff bases derived from this compound are promising candidates for various applications in medicinal chemistry and catalysis due to their unique steric profile.

Antimicrobial Activity

The presence of the azomethine group is crucial for the biological activity of Schiff bases.[6] While specific data for this compound-derived Schiff bases is limited, related structures with bulky substituents have shown significant antimicrobial properties. The bulky neopentyl group can enhance lipophilicity, potentially improving the transport of the molecule across microbial cell membranes.

Protocol for Antimicrobial Screening (Agar Well Diffusion Method):

  • Prepare Muller-Hinton agar plates and inoculate them with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Create wells (6 mm diameter) in the agar plates.

  • Dissolve the synthesized Schiff base in a suitable solvent (e.g., DMSO) to prepare solutions of varying concentrations.

  • Add a fixed volume (e.g., 100 µL) of each concentration of the Schiff base solution into the wells.

  • A well containing only the solvent serves as the negative control, and a standard antibiotic (e.g., ciprofloxacin) serves as the positive control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well.

The results are typically reported as the mean diameter of the inhibition zone in millimeters. Minimum Inhibitory Concentration (MIC) values can be determined by broth microdilution methods to provide quantitative data on antimicrobial potency.

Catalytic Applications

Metal complexes of salicylaldimine Schiff bases are known to be effective catalysts for various organic reactions, including polymerization and oxidation.[5][7][8] The sterically hindered environment created by the neopentyl group can influence the selectivity and activity of the catalyst. For instance, in olefin polymerization, bulky ligands can affect the rate of chain transfer and the properties of the resulting polymer.

Potential Catalytic Application Workflow:

G cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction cluster_analysis Analysis Ligand This compound Schiff Base Metal_Salt Metal Salt (e.g., Ni(II), Cu(II)) Ligand->Metal_Salt Complexation Complexation Reaction Metal_Salt->Complexation Catalyst Schiff Base Metal Complex Complexation->Catalyst Substrate Substrate (e.g., Olefin, Phenol) Catalyst->Substrate Reaction_Conditions Reaction Conditions (Solvent, Temp., etc.) Substrate->Reaction_Conditions Product_Formation Product Formation Reaction_Conditions->Product_Formation Analysis_Techniques GC, HPLC, NMR Product_Formation->Analysis_Techniques Conversion Conversion (%) Selectivity Selectivity (%) Analysis_Techniques->Conversion Analysis_Techniques->Selectivity

Caption: Workflow for the synthesis of a this compound Schiff base metal complex and its application in a catalytic reaction.

Conclusion

The synthesis of Schiff bases from this compound provides access to a class of sterically hindered ligands with significant potential in medicinal chemistry and catalysis. The protocols outlined in this document offer a straightforward approach to the synthesis and characterization of these valuable compounds. Further investigation into the biological activities and catalytic applications of their metal complexes is warranted to fully explore their potential. The unique steric bulk of the neopentyl group is expected to confer interesting and potentially advantageous properties to these molecules.

References

Application Notes and Protocols for the Use of Neopentylamine in the Formation of Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentylamine, a primary amine with a bulky neopentyl group, presents unique steric characteristics that can be harnessed in the synthesis of coordination polymers. The significant steric hindrance of the tert-butyl group proximal to the coordinating amine functionality can influence the coordination number and geometry of the metal centers, potentially leading to the formation of lower-dimensional or porous framework structures. This steric control is a valuable tool in crystal engineering, allowing for the targeted synthesis of coordination polymers with specific topologies and properties. For instance, the use of sterically hindered ligands can prevent the formation of highly dense, interpenetrated networks, instead favoring the creation of open frameworks with potential applications in gas storage, catalysis, and drug delivery. While the direct use of this compound in the formation of coordination polymers is not extensively documented in publicly available literature, this document provides generalized protocols and application notes based on the principles of coordination chemistry with sterically hindered amines and analogous systems.

Role of Sterically Hindered Amines in Coordination Polymer Synthesis

The incorporation of bulky alkylamines like this compound as ligands or structure-directing agents in the self-assembly of coordination polymers can lead to several predictable outcomes:

  • Dimensionality Control: The steric bulk can limit the number of ligands that can coordinate to a metal center, often resulting in lower-dimensional structures such as 1D chains or 2D layers, as opposed to 3D frameworks.

  • Porosity and Framework Topology: By preventing dense packing, bulky amines can help in the formation of porous materials. They can act as templates or space-fillers, which upon removal, may leave behind voids or channels within the structure.

  • Modulation of Physicochemical Properties: The hydrophobic nature of the neopentyl group can influence the solubility and stability of the resulting coordination polymers. These properties are critical in the context of drug development and delivery systems.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of coordination polymers using a bulky primary amine like this compound. These protocols are based on common synthetic methods for coordination polymers and should be considered as a starting point for optimization.

Protocol 1: Solvothermal Synthesis of a Metal-Organic Framework with a Bulky Amine

This protocol describes a typical solvothermal synthesis, which is a common method for preparing crystalline coordination polymers.

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) acetate monohydrate)

  • Organic linker (e.g., a dicarboxylic or tricarboxylic acid)

  • This compound

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture of solvents)

Procedure:

  • In a 20 mL glass vial, dissolve the metal salt (0.1 mmol) in 5 mL of the chosen solvent.

  • Add the organic linker (0.1 mmol) to the solution and sonicate for 5 minutes to ensure homogeneity.

  • Add this compound (0.1 to 0.5 mmol, to be optimized) to the mixture. The amine can act as a ligand, a base to deprotonate the linker, or a structure-directing agent.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to a specific temperature (typically between 80°C and 150°C) and hold for a predetermined time (usually 24 to 72 hours).

  • Allow the oven to cool down slowly to room temperature.

  • Crystals of the coordination polymer, if formed, can be collected by filtration.

  • Wash the crystals with the mother liquor and then with a fresh solvent (e.g., DMF, followed by ethanol).

  • Dry the crystals under vacuum or in a desiccator.

Protocol 2: Room Temperature Synthesis by Slow Evaporation

This method is suitable for the formation of coordination polymers that can crystallize at ambient temperatures.

Materials:

  • Metal salt (e.g., Silver(I) nitrate)

  • Bridging ligand (e.g., a flexible dicarboxylic acid)

  • This compound

  • A mixture of solvents to facilitate slow evaporation (e.g., methanol/water or ethanol/acetonitrile).

Procedure:

  • Dissolve the metal salt (0.1 mmol) in 5 mL of the primary solvent (e.g., water or methanol).

  • In a separate vial, dissolve the bridging ligand (0.1 mmol) and this compound (0.2 mmol) in 5 mL of the secondary solvent (e.g., ethanol or acetonitrile).

  • Slowly and carefully layer the metal salt solution on top of the ligand solution in a narrow tube or vial.

  • Alternatively, combine the two solutions and leave the vial in a quiet, undisturbed location with a loosely fitted cap to allow for slow evaporation of the solvents over several days to weeks.

  • Collect the resulting crystals by decanting the solvent.

  • Wash the crystals with a small amount of cold solvent and air dry.

Data Presentation

The following tables present hypothetical quantitative data for the synthesis of coordination polymers using a bulky amine, based on typical results found in the literature for analogous systems. These tables are for illustrative purposes and for guiding experimental design.

Table 1: Reaction Conditions for the Synthesis of Coordination Polymers with a Bulky Amine

EntryMetal SaltOrganic LinkerBulky AmineSolventTemperature (°C)Time (h)Yield (%)
1Zn(NO₃)₂·6H₂OTerephthalic acidThis compoundDMF1004865
2Cu(OAc)₂·H₂OTrimesic acidThis compoundDEF/Ethanol1207258
3AgNO₃Adipic acidThis compoundMethanol/WaterRT16872
4Cd(NO₃)₂·4H₂OIsophthalic acidThis compoundDMF/Water852475

Table 2: Crystallographic Data for Hypothetical Coordination Polymers

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)V (ų)
CP-1 C₁₂H₁₇NZn₀.₅O₄MonoclinicP2₁/c10.23415.6788.9121432.5
CP-2 C₁₅H₁₉NCuO₆OrthorhombicPnma12.4569.87618.2342243.1
CP-3 C₁₀H₁₉NAgO₄TriclinicP-17.6548.12310.987678.9
CP-4 C₁₂H₁₅NCdO₄MonoclinicC2/c17.8906.78911.2341364.7

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and characterization of coordination polymers.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Potential Applications Reactants Metal Salt + Organic Linker + This compound Solvent Solvent System Reactants->Solvent Reaction Reaction (Solvothermal or Room Temperature) Solvent->Reaction Crystals Crystal Formation Reaction->Crystals SCXRD Single-Crystal X-ray Diffraction (SC-XRD) Crystals->SCXRD Structural Determination PXRD Powder X-ray Diffraction (PXRD) Crystals->PXRD Phase Purity TGA Thermogravimetric Analysis (TGA) Crystals->TGA Thermal Stability FTIR FT-IR Spectroscopy Crystals->FTIR Functional Groups Porosity Porosity Measurement (e.g., Gas Adsorption) SCXRD->Porosity Framework Analysis Catalysis Heterogeneous Catalysis Porosity->Catalysis GasStorage Gas Storage and Separation Porosity->GasStorage DrugDelivery Drug Delivery Porosity->DrugDelivery logical_relationship cluster_inputs Synthesis Parameters cluster_outputs Resulting Properties BulkyAmine This compound (Steric Hindrance) Dimensionality Dimensionality (1D, 2D, 3D) BulkyAmine->Dimensionality Porosity Porosity BulkyAmine->Porosity MetalNode Metal Ion (Coordination Geometry) Topology Framework Topology MetalNode->Topology OrganicLinker Organic Linker (Length, Flexibility) OrganicLinker->Topology OrganicLinker->Porosity Conditions Reaction Conditions (Solvent, Temp.) Conditions->Dimensionality Stability Thermal/Chemical Stability Conditions->Stability

Application Notes and Protocols for the Purification of Neopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentylamine [(CH₃)₃CCH₂NH₂] is a primary aliphatic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its sterically hindered neopentyl group imparts unique properties to molecules, making it a valuable synthon in drug discovery and development. The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final product. This document provides detailed application notes and protocols for the purification of this compound using common laboratory techniques.

Overview of Purification Methods

The primary methods for the purification of this compound are fractional distillation and crystallization of its salts. The choice of method depends on the nature and quantity of impurities present, as well as the desired final purity. Gas chromatography is an essential analytical technique for assessing the purity of this compound before and after purification.

Data Presentation: Comparison of Purification Methods

Purification MethodPrincipleTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Fractional Distillation Separation based on differences in boiling points.> 99.5%70-85%Effective for removing impurities with significantly different boiling points. Suitable for large-scale purification.Less effective for azeotropic mixtures or impurities with close boiling points. Requires careful control of heating and reflux.
Crystallization of Hydrochloride Salt Formation of a crystalline salt to isolate the amine from soluble impurities, followed by recrystallization.> 99.8%60-80%Highly effective for removing a wide range of impurities, including those with similar boiling points. Can yield very high-purity material.Involves multiple steps (salt formation, filtration, recrystallization, and liberation of the free amine). Potential for product loss during filtration and transfers.

Experimental Protocols

Purification by Fractional Distillation

Fractional distillation is a suitable method for purifying this compound from impurities with different boiling points. This compound has a boiling point of approximately 80-82°C.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Inert gas source (e.g., Nitrogen or Argon)

  • Ice bath

Protocol:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry. Place boiling chips or a magnetic stir bar in the round-bottom flask.

  • Charging the Flask: Charge the round-bottom flask with crude this compound to no more than two-thirds of its volume.

  • Inert Atmosphere: Flush the apparatus with an inert gas, particularly if the amine is susceptible to oxidation or reaction with atmospheric carbon dioxide.

  • Heating: Begin heating the flask gently using a heating mantle. Stir the liquid to ensure smooth boiling.

  • Distillation: As the liquid boils, the vapor will rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

  • Fraction Collection:

    • Fore-run: Collect the initial fraction that distills at a lower temperature. This fraction will contain more volatile impurities.

    • Main Fraction: Once the temperature stabilizes at the boiling point of this compound (80-82°C), switch to a clean receiving flask to collect the purified product.

    • End-run: As the distillation proceeds, the temperature may rise again, indicating the presence of less volatile impurities. Stop the distillation before the flask goes to dryness.

  • Cooling and Storage: Allow the apparatus to cool down. Transfer the purified this compound to a clean, dry, and tightly sealed container. Store under an inert atmosphere if necessary.

Purification by Crystallization of this compound Hydrochloride

This method involves converting the amine into its hydrochloride salt, which can then be purified by recrystallization. The purified salt is subsequently treated with a base to regenerate the pure free amine.

Materials and Equipment:

  • Crude this compound

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)

  • Suitable solvent for recrystallization (e.g., ethanol, isopropanol, or a mixture like ethanol/diethyl ether)

  • Base for neutralization (e.g., sodium hydroxide or potassium hydroxide solution)

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Protocol:

Part A: Formation of this compound Hydrochloride

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or isopropanol) in a flask.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid with stirring. Monitor the pH to ensure it becomes acidic. The this compound hydrochloride salt will precipitate out of the solution.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration using a Büchner funnel. Wash the salt with a small amount of cold solvent to remove residual impurities.

Part B: Recrystallization of this compound Hydrochloride

  • Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. The ideal solvent should dissolve the salt at high temperatures but not at low temperatures. Ethanol or isopropanol are good starting points.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound hydrochloride and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the salt is completely dissolved. Add the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified this compound hydrochloride crystals.

Part C: Liberation of Free this compound

  • Dissolution of Salt: Dissolve the purified this compound hydrochloride in water.

  • Neutralization: Cool the solution in an ice bath and slowly add a concentrated solution of a strong base (e.g., NaOH) with stirring until the solution is basic (pH > 10). The free this compound will separate as an oily layer.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) two to three times.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the purified this compound.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for determining the purity of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column is generally suitable for amine analysis. A common choice is a column with a polyethylene glycol (e.g., DB-WAX or equivalent) or a specialized amine-deactivated stationary phase.

    • Example Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Final hold: Hold at 150°C for 5 minutes. (Note: This is a starting point and may require optimization for your specific instrument and column.)

  • Injection Volume: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like methanol or dichloromethane).

  • Split Ratio: 50:1 or as needed to avoid column overload.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent.

  • Injection: Inject the sample into the GC.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks.

Mandatory Visualizations

Fractional_Distillation_Workflow A Crude this compound in Round-Bottom Flask B Heating and Vaporization A->B Heat C Vapor Rises Through Fractionating Column B->C D Separation of Components Based on Boiling Point C->D E Condensation D->E Vapor of lower boiling component reaches condenser F Collection of Fore-run (Volatile Impurities) E->F G Collection of Main Fraction (Pure this compound) E->G H Collection of End-run (Less Volatile Impurities) E->H

Caption: Workflow for the purification of this compound by fractional distillation.

Crystallization_Workflow cluster_0 Salt Formation & Recrystallization cluster_1 Liberation of Free Amine A Crude this compound B Dissolve in Solvent A->B C Add HCl to Precipitate This compound HCl B->C D Filter Crude Salt C->D E Recrystallize from Hot Solvent D->E F Filter Pure Crystals E->F G Dissolve Pure Salt in Water F->G H Add Base (e.g., NaOH) G->H I Extract with Organic Solvent H->I J Dry Organic Layer I->J K Remove Solvent J->K L Pure this compound K->L

Caption: Workflow for the purification of this compound via crystallization of its hydrochloride salt.

GC_Analysis_Logic Start This compound Sample (Before or After Purification) Prep Dilute Sample in Appropriate Solvent Start->Prep Inject Inject into GC-FID Prep->Inject Separate Separation on Capillary Column Inject->Separate Detect Detection by FID Separate->Detect Analyze Integrate Peak Areas Detect->Analyze Result Calculate % Purity Analyze->Result

Caption: Logical workflow for the purity assessment of this compound using GC-FID.

Application Notes and Protocols: The Neopentyl Scaffold in Stable Radiohalogenated Molecular Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While neopentylamine itself is not employed as a molecular tracer, its structural backbone, the neopentyl group, is a critical component in a new generation of highly stable radiohalogenated molecular tracers. Specifically, the neopentyl glycol (NpG) scaffold offers a significant advancement in the development of radiopharmaceuticals for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, as well as targeted alpha therapy. The primary advantage of the neopentyl structure is its ability to create a sterically hindered environment around the radiohalogen, leading to a carbon-halogen bond with high in vivo stability. This characteristic minimizes premature dehalogenation, a common challenge that can lead to off-target radiation exposure and reduced imaging quality.[1][2][3]

These application notes provide an overview of the utility of the neopentyl glycol scaffold, detail its advantages, and provide protocols for the synthesis and application of NpG-based radiotracers.

Key Advantages of the Neopentyl Glycol Scaffold

The use of a neopentyl glycol core in the design of molecular tracers offers several key benefits:

  • Enhanced In Vivo Stability: The bulky t-butyl group of the neopentyl scaffold sterically hinders enzymatic and chemical degradation of the carbon-halogen bond, significantly reducing the in vivo release of the radiohalogen.[1][3]

  • Versatility in Radiohalogen Labeling: The NpG scaffold has been successfully used for labeling with various medically relevant radiohalogens, including Fluorine-18 ([¹⁸F]), Iodine-125 ([¹²⁵I]), and Astatine-211 ([²¹¹At]).[1][2]

  • Improved Pharmacokinetics: The hydrophilic nature of the two hydroxyl groups in the neopentyl glycol structure can enhance blood clearance of the tracer.[1]

  • Theranostic Applications: The ability to label the same NpG-based vector with both a diagnostic positron-emitter (like ¹⁸F) and a therapeutic alpha-emitter (like ²¹¹At) makes it a promising platform for developing theranostic pairs for cancer treatment.[2][3]

Applications in Research and Drug Development

The stability and versatility of neopentyl glycol-based tracers make them valuable tools in several areas of research and development:

  • Oncology: Targeting tumors with radiolabeled NpG-amino acid derivatives that are recognized by transporters like the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers.[2][4]

  • Neuroimaging: Development of novel PET tracers for imaging neurodegenerative diseases, where tracer stability is crucial for accurate quantification of biological targets.

  • Pharmacokinetic Studies: Using NpG-labeled compounds to study the in vivo distribution and metabolism of new drug candidates with high fidelity.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing neopentyl glycol-based radiotracers.

TracerRadioisotopeApplicationKey FindingsReference
[¹⁸F]F-NpGT¹⁸FCancer Imaging (PET)High stability against in vivo dehalogenation; recognized as a LAT1 substrate.[2]
[¹²⁵I]I-NpGT¹²⁵ICancer Imaging (SPECT)High stability against in vivo deiodination; similar biodistribution to ¹⁸F and ²¹¹At counterparts.[2]
[²¹¹At]At-NpGT²¹¹AtCancer TherapyHigh stability against in vivo deastatination; suitable for targeted alpha therapy.[2]
¹²⁵I-labeled neopentyl glycol¹²⁵IStability StudyStable against cytochrome P450 (CYP)-mediated metabolism and in vivo deiodination.[3]
²¹¹At-labeled neopentyl glycol²¹¹AtStability StudyStable against nucleophilic substitution and CYP-mediated metabolism.[3]

Experimental Protocols

Protocol 1: Synthesis of a Neopentyl Glycol-Based Precursor for Radiohalogenation

This protocol describes a general method for synthesizing a tosylate precursor derived from neopentyl glycol, which can then be used for nucleophilic radiohalogenation.

Materials:

  • Neopentyl glycol

  • Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve neopentyl glycol in a minimal amount of pyridine in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride in DCM to the flask with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the product with DCM.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the tosylated neopentyl glycol precursor.

Protocol 2: Radiohalogenation of the Neopentyl Glycol Precursor with [¹⁸F]Fluoride

This protocol outlines a typical procedure for the ¹⁸F-labeling of the synthesized precursor.

Materials:

  • Tosylated neopentyl glycol precursor

  • [¹⁸F]Fluoride in [¹⁸O]water

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system for purification and analysis

Procedure:

  • Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile under a stream of nitrogen.

  • Dissolve the tosylated neopentyl glycol precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride.

  • Seal the reaction vessel and heat at a specified temperature (e.g., 80-120°C) for a designated time (e.g., 10-20 minutes).

  • Cool the reaction mixture and dilute with water.

  • Pass the diluted mixture through a C18 SPE cartridge to trap the crude product.

  • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.

  • Elute the [¹⁸F]labeled product from the cartridge with an appropriate solvent (e.g., ethanol or acetonitrile).

  • Purify the product using semi-preparative HPLC.

  • The final product can be formulated in a suitable buffer for in vivo studies.

Visualizations

Synthesis_of_NpG_Tracer cluster_synthesis Precursor Synthesis cluster_radiolabeling Radiohalogenation cluster_conjugation Bioconjugation (Optional) Neopentyl_Glycol Neopentyl Glycol Tosylation Tosylation (TsCl, Pyridine) Neopentyl_Glycol->Tosylation NpG_Tosylate Neopentyl Glycol Tosylate (Precursor) Tosylation->NpG_Tosylate Nucleophilic_Substitution Nucleophilic Substitution NpG_Tosylate->Nucleophilic_Substitution Radiohalogen Radiohalogen (e.g., [¹⁸F]Fluoride) Radiohalogen->Nucleophilic_Substitution Radiolabeled_NpG Radiolabeled NpG Tracer Nucleophilic_Substitution->Radiolabeled_NpG Conjugation Conjugation Chemistry Radiolabeled_NpG->Conjugation Targeting_Molecule Targeting Molecule (e.g., Amino Acid, Antibody) Targeting_Molecule->Conjugation Final_Tracer Targeted Radiotracer Conjugation->Final_Tracer

Caption: General workflow for the synthesis of a neopentyl glycol-based radiotracer.

In_Vivo_Stability NpG_Tracer Neopentyl Glycol Tracer (in vivo) Steric_Hindrance Steric Hindrance from t-butyl group NpG_Tracer->Steric_Hindrance provides Stable_Bond Stable Carbon-Halogen Bond NpG_Tracer->Stable_Bond maintains Enzymatic_Attack Dehalogenating Enzymes Steric_Hindrance->Enzymatic_Attack blocks Reduced_Dehalogenation Reduced Dehalogenation Stable_Bond->Reduced_Dehalogenation

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Neopentylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and practical solutions for challenges encountered during chemical reactions involving the sterically hindered primary amine, neopentylamine.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound so challenging?

A1: this compound possesses a bulky neopentyl group (a tert-butyl group attached to the aminomethyl group), which creates significant steric hindrance around the nitrogen atom.[1] This bulkiness physically blocks the approach of reactants to the nucleophilic nitrogen, increasing the activation energy of reactions and leading to slow reaction rates or low yields.[2][3]

Q2: My acylation of this compound is resulting in low or incomplete conversion. What are the initial steps to improve this?

A2: To improve conversion in acylation reactions, consider using more reactive acylating agents, such as acyl chlorides or fluorides, instead of less reactive anhydrides or esters.[4] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly enhance the reaction rate.[4] Carefully increasing the reaction temperature can also provide the necessary energy to overcome the steric barrier.[2][4]

Q3: Are there specific catalysts recommended for C-N coupling reactions with this compound?

A3: Yes, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are commonly used, but require specialized ligands to be effective with sterically hindered amines like this compound.[5][6] Bulky, electron-rich biarylphosphine ligands, such as BrettPhos, have been developed specifically to facilitate the arylation of hindered primary amines under mild conditions.[5][7] Copper-catalyzed systems with novel pyrrole-ol ligands are also emerging as a viable alternative for coupling sterically demanding partners.[8]

Q4: Is direct N-alkylation with alkyl halides a good strategy for this compound?

A4: Direct alkylation of this compound with alkyl halides is often sluggish and inefficient due to high activation energy from steric hindrance.[4] A more effective and widely recommended alternative is reductive amination. This method involves reacting this compound with a corresponding aldehyde or ketone to form an imine intermediate, which is then reduced in situ by an agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4][9]

Q5: How can solvent choice impact my this compound reaction?

A5: The choice of solvent can be critical. Using higher-boiling point solvents such as DMF, DMAc, or toluene allows for higher reaction temperatures, which can help overcome the steric energy barrier.[2] Polar aprotic solvents like DMF or DMSO can also be effective in solvating intermediates and improving reaction rates.[4]

Troubleshooting Guides

This guide addresses common issues encountered during reactions with this compound.

IssuePotential CauseRecommended Solution
Low or No Product in Acylation Reaction Steric Hindrance: The bulky neopentyl group is preventing the approach of the acylating agent.[2]1. Increase Reagent Reactivity: Switch from acyl anhydrides to more reactive acyl chlorides or fluorides.[4]2. Use a Catalyst: Add a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[4]3. Increase Temperature: Carefully raise the reaction temperature in 10-20°C increments.[2]4. Microwave Irradiation: Employ microwave synthesis to accelerate the reaction.[2]
N-Alkylation with Alkyl Halide is Sluggish or Fails High Activation Energy: Steric hindrance makes the SN2 reaction pathway difficult.[4]1. Switch to Reductive Amination: This is a more efficient method for preparing sterically hindered secondary amines. React this compound with the corresponding aldehyde or ketone in the presence of a reducing agent like NaBH(OAc)₃.[4]2. Use a More Reactive Alkylating Agent: Alkyl triflates are significantly more reactive than alkyl halides.[4]
Low Yield in Buchwald-Hartwig C-N Coupling Inefficient Catalyst System: Standard Pd catalysts are often ineffective for hindered substrates.[5]1. Select a Specialized Ligand: Use a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., BrettPhos).[5][7]2. Optimize Base and Solvent: Use a non-nucleophilic, sterically hindered base. Screen different polar aprotic solvents.[4]3. Consider Copper Catalysis: Explore newer copper-catalyzed methods designed for hindered substrates.[8]
Incomplete Conversion in Reductive Amination Inefficient Imine Formation or Reduction: Steric factors can affect both steps of the reaction.1. Remove Water: For the imine formation step, use molecular sieves or a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium forward.[10]2. Use an Effective Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is mild and selective for the imine.[4]3. Catalytic Hydrogenation: Consider using a specialized catalyst like Pd(OH)₂ on a support with H₂ gas, which has shown high selectivity for hindered amines.[9]

Data Presentation

Comparison of N-Acylation Methods for Hindered Amines
Acylating AgentCatalyst/BaseSolventReaction ConditionsTypical Reaction TimeRepresentative Yield (%)Reference
Acetic AnhydrideAcetic Acid (cat.)None (Neat)Room Temperature10-15 min>95%
Benzoyl ChloridePyridineDCM0°C to RT12-24 hoursModerate to High[4]
Acetic AnhydrideDMAPDCMRoom Temperature2-6 hoursHigh[4]
VariousN/ADMF or TolueneMicrowave (80-120°C)2-10 minHigh
Comparison of N-Arylation Methods for Hindered Primary Amines
Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Aryl ChloridePd precatalyst with BrettPhosNaOtBuToluene100-11080-95%[5]
Aryl IodideCuI / Pyrrole-ol LigandK₃PO₄Dioxane11070-90%[8]
Aryl BromidePd₂(dba)₃ / Bulky PhosphineK₂CO₃t-AmOH70-100Moderate to High[11]

Experimental Protocols

Protocol 1: N-Acylation of this compound using Acyl Chloride

This protocol describes a general procedure for the acylation of this compound.

  • Reagent Preparation: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂ or Argon).

  • Reaction Setup: Cool the solution to 0°C using an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Protocol 2: Reductive Amination of an Aldehyde with this compound

This protocol outlines the synthesis of a secondary amine from this compound and an aldehyde.

  • Reagent Preparation: Dissolve this compound (1.0 eq) and the desired aldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4]

  • Imine Formation: Stir the solution at room temperature for 1 hour to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up and Purification: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the product by flash column chromatography.[4]

Visualizations

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Are reagents reactive enough? (e.g., Acyl Chloride vs. Anhydride) start->check_reagents check_catalyst Is a catalyst being used? (e.g., DMAP, Pd/Ligand) start->check_catalyst check_conditions Are reaction conditions optimal? (Temp, Time) start->check_conditions check_pathway Is there an alternative reaction pathway? (e.g., Reductive Amination) start->check_pathway solution_reagent Use More Reactive Reagents (e.g., Acyl Fluoride, Alkyl Triflate) check_reagents->solution_reagent No solution_catalyst Introduce or Optimize Catalyst (e.g., Bulky Ligand for C-N Coupling) check_catalyst->solution_catalyst No / Inefficient solution_conditions Increase Temperature / Time Use Microwave Irradiation check_conditions->solution_conditions No solution_pathway Switch Synthetic Route check_pathway->solution_pathway Yes

Caption: Troubleshooting workflow for low-yield reactions.

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine this compound (1 eq) + Aldehyde/Ketone (1 eq) in solvent (DCE/DCM) imine 2. Stir 1h at RT (Imine Formation) reactants->imine Step 1-2 reduction 3. Add NaBH(OAc)₃ (1.5 eq) Stir 12-24h at RT imine->reduction Step 2-3 quench 4. Quench with aq. NaHCO₃ reduction->quench Step 3-4 extract 5. Extract with DCM quench->extract purify 6. Dry, Concentrate, & Purify (Chromatography) extract->purify product Final Product: Secondary Amine purify->product

Caption: Experimental workflow for reductive amination.

Steric_Hindrance_Diagram cluster_this compound This compound N N C_alpha C N->C_alpha C_tert C C_alpha->C_tert Me1 CH₃ C_tert->Me1 Me2 CH₃ C_tert->Me2 Me3 CH₃ C_tert->Me3 electrophile Electrophile (E+) electrophile->N arrow X caption The bulky tert-butyl group shields the nitrogen atom, hindering the approach of the electrophile.

Caption: Steric hindrance in this compound reactions.

References

Technical Support Center: Neopentylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of neopentylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main industrial method for synthesizing this compound is the direct amination of neopentyl alcohol with ammonia at high temperatures and pressures in the presence of a hydrogenation catalyst.[1] Alternative laboratory-scale syntheses include the Ritter reaction of tert-butanol with a nitrile followed by hydrolysis, and the Hofmann rearrangement of pivalamide.[2][3]

Q2: I am experiencing low yields in the amination of neopentyl alcohol. What are the common causes?

A2: Low yields in this reaction can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. Deviations from optimized parameters can significantly reduce yield.

  • Catalyst Inactivity: The hydrogenation catalyst (e.g., Raney nickel) may be poisoned or deactivated.

  • Incomplete Reaction: The reaction may not have reached completion, leaving unreacted starting material.

  • Side Reactions: Formation of byproducts such as di- and tri-neopentylamines or pivalic acid amide can consume starting materials and reduce the yield of the desired product.[1]

  • Product Loss During Workup: Inefficient extraction or distillation can lead to loss of this compound.

Q3: Is rearrangement of the neopentyl group a concern during synthesis?

A3: Yes, rearrangement of the neopentyl group is a significant concern, particularly in reactions that proceed through a carbocation intermediate, such as certain conditions for the Ritter reaction or attempted SN1-type reactions with neopentyl halides. The primary neopentyl carbocation is prone to rearrange to the more stable tertiary amyl carbocation.[4][5][6] This will lead to the formation of undesired isomeric amines. Synthesis methods that avoid the formation of a free neopentyl carbocation are generally preferred to prevent this side reaction.[4][5]

Q4: How can I purify the final this compound product?

A4: Fractional distillation is the most common method for purifying this compound from unreacted starting materials and byproducts.[1] Due to the relatively close boiling points of this compound (80-82 °C) and neopentyl alcohol (113-114 °C), a fractionating column is necessary for efficient separation.[7][8]

Troubleshooting Guides by Synthesis Method

Method 1: Direct Amination of Neopentyl Alcohol

This method involves the reaction of neopentyl alcohol with ammonia in the presence of a hydrogenation catalyst.

Troubleshooting Common Issues:

Issue Potential Cause Suggested Solution
Low Conversion of Neopentyl Alcohol - Insufficient reaction temperature or pressure. - Inactive or insufficient amount of catalyst. - Short reaction time.- Gradually increase the reaction temperature and pressure within the recommended range (see table below).[1] - Use fresh, activated catalyst in the appropriate amount. - Increase the reaction time and monitor the progress by GC analysis.
Formation of Secondary and Tertiary Amines - High reaction temperature. - Insufficient excess of ammonia.- Optimize the reaction temperature; excessively high temperatures can favor over-alkylation. - Increase the molar ratio of ammonia to neopentyl alcohol. A large excess of ammonia shifts the equilibrium towards the primary amine.[9]
Presence of Pivalic Acid Amide Byproduct - Oxidation of neopentyl alcohol or this compound.- Ensure the reaction is carried out under an inert atmosphere (e.g., hydrogen) to minimize oxidation.[1]

Data Presentation: Reaction Parameters for Amination of Neopentyl Alcohol

Catalyst Temperature (°C) Pressure (bar) Yield of this compound (%) Selectivity (%)
Raney Nickel2302002487.7
Nickel on Kieselguhr25025076.388.2
Raney Nickel-Iron265~3008392

Data sourced from patent literature. Yields and selectivities are highly dependent on the specific experimental setup.[1]

Experimental Protocol: Direct Amination of Neopentyl Alcohol

  • Reactor Setup: A high-pressure stirred autoclave is charged with neopentyl alcohol and the hydrogenation catalyst (e.g., Raney nickel-iron).[1]

  • Inerting: The autoclave is sealed and purged with an inert gas (e.g., nitrogen), followed by hydrogen to remove any air.[1]

  • Reactant Addition: Liquid ammonia is added to the autoclave.

  • Pressurization: The reactor is pressurized with hydrogen to the desired initial pressure.[1]

  • Reaction: The mixture is heated to the target temperature (e.g., 265 °C) with vigorous stirring. The reaction is maintained at this temperature for several hours.[1]

  • Cooling and Depressurization: The autoclave is cooled to room temperature, and the pressure is carefully released.

  • Workup: The reaction mixture is filtered to remove the catalyst. The filtrate, containing this compound, unreacted neopentyl alcohol, and byproducts, is then purified by fractional distillation.[1]

Logical Relationship Diagram: Troubleshooting Low Yield in Direct Amination

G Start Low Yield of this compound CheckConversion Check Conversion of Neopentyl Alcohol by GC Start->CheckConversion CheckPurity Analyze Product Mixture for Byproducts Start->CheckPurity LowConversion Low Conversion CheckConversion->LowConversion HighByproducts High Level of Byproducts CheckPurity->HighByproducts OptimizeConditions Increase Temperature/Pressure/Time LowConversion->OptimizeConditions CheckCatalyst Check Catalyst Activity/Amount LowConversion->CheckCatalyst OptimizeRatio Increase Ammonia to Alcohol Ratio HighByproducts->OptimizeRatio Secondary/Tertiary Amines CheckInertness Ensure Inert Atmosphere HighByproducts->CheckInertness Amide Byproduct ImprovedYield Improved Yield OptimizeConditions->ImprovedYield CheckCatalyst->ImprovedYield OptimizeRatio->ImprovedYield CheckInertness->ImprovedYield

Caption: Troubleshooting workflow for low yield in direct amination.

Method 2: Ritter Reaction

The Ritter reaction for this compound synthesis typically involves the reaction of tert-butanol with a nitrile (like hydrogen cyanide or chloroacetonitrile) in the presence of a strong acid to form an N-tert-butyl amide, which is then hydrolyzed to the amine.[2][10]

Troubleshooting Common Issues:

Issue Potential Cause Suggested Solution
Low Yield of Amide Intermediate - Insufficiently strong acid catalyst. - Low reaction temperature. - Rearrangement of the intermediate carbocation.- Use a strong acid like concentrated sulfuric acid.[2] - Ensure the reaction temperature is adequate to promote carbocation formation. - While less likely with a stable tertiary carbocation precursor, monitor for rearranged products.
Incomplete Hydrolysis of Amide - Hydrolysis conditions are too mild. - Insufficient reaction time for hydrolysis.- Use stronger acidic or basic conditions for the hydrolysis step. - Increase the duration and/or temperature of the hydrolysis.
Formation of Polymeric Byproducts - Side reactions of the carbocation with the alkene that can be formed from the alcohol.- Control the reaction temperature carefully to minimize alkene formation. - Use a nitrile that is a good nucleophile to trap the carbocation quickly.

Experimental Protocol: Ritter Reaction for this compound Synthesis

  • Amide Formation:

    • To a cooled solution of tert-butanol in a suitable nitrile (e.g., chloroacetonitrile), slowly add a strong acid (e.g., concentrated sulfuric acid) while maintaining a low temperature.[10]

    • Allow the reaction to proceed at room temperature or with gentle heating until the formation of the N-tert-butyl chloroacetamide is complete (monitored by TLC or GC).

    • Quench the reaction by carefully pouring it onto ice, followed by neutralization with a base (e.g., NaOH solution).

    • Extract the amide product with an organic solvent.

  • Amide Hydrolysis:

    • The isolated N-tert-butyl chloroacetamide is then hydrolyzed to this compound. This can be achieved by refluxing with a strong acid (e.g., HCl) or a base (e.g., NaOH). A common method for cleaving the chloroacetyl group is by using thiourea.[10]

  • Purification:

    • After hydrolysis and neutralization, the this compound is extracted into an organic solvent, dried, and purified by fractional distillation.

Experimental Workflow: Ritter Reaction for this compound Synthesis

G Start Start: tert-Butanol & Nitrile AddAcid Add Strong Acid (e.g., H2SO4) Start->AddAcid AmideFormation Formation of N-tert-butyl Amide Intermediate AddAcid->AmideFormation QuenchNeutralize Quench with Ice & Neutralize AmideFormation->QuenchNeutralize ExtractAmide Extract Amide QuenchNeutralize->ExtractAmide Hydrolysis Hydrolyze Amide (Acidic or Basic) ExtractAmide->Hydrolysis ExtractAmine Extract this compound Hydrolysis->ExtractAmine Purify Purify by Fractional Distillation ExtractAmine->Purify End Final Product: this compound Purify->End

Caption: Workflow for this compound synthesis via the Ritter reaction.

Method 3: Hofmann Rearrangement

This method involves the conversion of pivalamide (the amide of pivalic acid) to this compound, which has one less carbon atom.[3]

Troubleshooting Common Issues:

Issue Potential Cause Suggested Solution
Low Yield of this compound - Incomplete reaction. - Formation of side products like ureas or carbamates. - Degradation of the isocyanate intermediate.- Ensure stoichiometric amounts of bromine and base are used. - Control the reaction temperature carefully during the rearrangement step. - If a carbamate is formed as a stable intermediate (e.g., in the presence of an alcohol), ensure complete hydrolysis to the amine.[3]
Difficulty in Isolating the Product - The product may be soluble in the aqueous reaction mixture.- Perform multiple extractions with a suitable organic solvent. - Adjust the pH of the aqueous layer to ensure the amine is in its free base form for efficient extraction.

Experimental Protocol: Hofmann Rearrangement of Pivalamide

  • Preparation of Hypobromite Solution: A solution of sodium hypobromite is typically prepared in situ by adding bromine to a cold aqueous solution of sodium hydroxide.

  • Amide Reaction: Pivalamide is added to the cold hypobromite solution.

  • Rearrangement: The mixture is heated to induce the rearrangement of the N-bromoamide intermediate to the neopentyl isocyanate.

  • Hydrolysis: The isocyanate is hydrolyzed in the aqueous basic solution to this compound and carbon dioxide.[3]

  • Workup and Purification: The reaction mixture is cooled, and the this compound is extracted with an organic solvent. The organic extracts are dried, and the solvent is removed. The crude amine is then purified by fractional distillation.

Signaling Pathway: Hofmann Rearrangement

G Pivalamide Pivalamide NBromoamide N-Bromopivalamide Pivalamide->NBromoamide Br2, NaOH Isocyanate Neopentyl Isocyanate NBromoamide->Isocyanate Rearrangement CarbamicAcid Carbamic Acid Intermediate Isocyanate->CarbamicAcid H2O This compound This compound CarbamicAcid->this compound -CO2

Caption: Key intermediates in the Hofmann rearrangement of pivalamide.

References

Technical Support Center: Acylation of Neopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acylation of neopentylamine. The unique steric hindrance of this compound presents specific challenges that are addressed in the following sections.

Frequently Asked Questions (FAQs)

Q1: Why is the acylation of this compound so slow compared to other primary amines?

A1: The primary reason for the slow reaction rate is the significant steric hindrance presented by the neopentyl group. The bulky tertiary-butyl moiety adjacent to the primary amine sterically shields the nitrogen atom, making it difficult for the acylating agent to approach and react. This steric bulk increases the activation energy of the reaction, leading to slower kinetics compared to less hindered amines.[1][2]

Q2: What are the primary side reactions to expect during the acylation of this compound?

A2: Due to the sterically hindered nature of this compound, the desired acylation reaction is often slow, which can lead to several side reactions, especially under forcing conditions (e.g., high temperatures, prolonged reaction times). The most common issues are:

  • Incomplete Reaction: A significant amount of unreacted this compound may remain even after extended reaction times.

  • Side Reactions of the Acylating Agent: If using an acyl halide with α-hydrogens, it can undergo elimination to form a highly reactive ketene intermediate. This ketene can then polymerize or react with other nucleophiles present in the reaction mixture.[1]

  • Solvent/Reagent Decomposition: Harsh reaction conditions required for acylating this compound can lead to the decomposition of solvents, reagents, or the desired product.

  • Over-acylation is generally not an issue because the resulting amide is even more sterically hindered and the nitrogen lone pair is delocalized, making it less nucleophilic.[3]

Q3: Are there alternative acylation methods that are more suitable for sterically hindered amines like this compound?

A3: Yes, several methods have been developed to address the challenges of acylating sterically hindered amines. Some of these include:

  • Using highly reactive acylating agents: Acyl chlorides and anhydrides are commonly used.

  • Coupling reagents in peptide synthesis: Reagents like HOBt and HATU can be effective.

  • Potassium Acyltrifluoroborates: These reagents can be used for the chemoselective acylation of primary amines under acidic conditions.[4][5]

  • Palladium-catalyzed C-N cross-coupling: This method is particularly useful for the arylation of hindered primary amines.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Steric Hindrance: The bulky neopentyl group is impeding the approach of the acylating agent.* Increase Reaction Time: Sterically hindered acylations can be very slow. Monitor the reaction over an extended period (e.g., 24-72 hours).[1] * Increase Temperature: Carefully increase the reaction temperature. Monitor for decomposition of starting materials or products. * Use a More Reactive Acylating Agent: If using a carboxylic acid with a coupling agent, consider switching to the corresponding acyl chloride or anhydride. * Use a Catalyst: For certain acylations, the use of a catalyst can improve the reaction rate.
Insufficiently Reactive Acylating Agent * Convert the carboxylic acid to a more reactive derivative, such as an acyl chloride or an activated ester (e.g., with HOBt or HATU).
Inadequate Base * If using an acyl chloride, ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or Hünig's base) is used to neutralize the HCl byproduct. Using a 2:1 ratio of this compound to the acylating agent can also be employed, where one equivalent of the amine acts as the base.[3]
Formation of Unexpected Byproducts Ketene Formation from Acyl Halide * This occurs if the acyl halide has an α-hydrogen and a base is used. The ketene can then polymerize or react with other nucleophiles. * Solution: Use an acylating agent without α-hydrogens if possible. Alternatively, carefully control the addition of the base and keep the temperature low.
Decomposition of Reagents or Product * Prolonged reaction times at elevated temperatures can lead to decomposition. * Solution: Attempt the reaction at a lower temperature for a longer duration. Ensure all reagents and solvents are pure and dry.
Reaction Stalls Protonation of this compound * If an acid is generated during the reaction (e.g., HCl from an acyl chloride) and not effectively neutralized, it will protonate the starting amine, rendering it non-nucleophilic. * Solution: Add a stoichiometric amount of a non-nucleophilic base.

Experimental Protocols

General Protocol for Acylation of this compound with an Acyl Chloride
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.05 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Troubleshooting

DOT Script for General Acylation of this compound

AcylationWorkflow Start Start: this compound + Acylating Agent Reaction Reaction Conditions: - Anhydrous Solvent - Base (e.g., Et3N) - Inert Atmosphere Start->Reaction Initiate DesiredProduct Desired Product: N-Acylthis compound Reaction->DesiredProduct Successful Acylation SideReaction1 Side Reaction: Incomplete Reaction Reaction->SideReaction1 Slow Reaction Rate SideReaction2 Side Reaction: Ketene Formation (from acyl halide with α-H) Reaction->SideReaction2 Base + Acyl Halide with α-H Byproduct1 Unreacted This compound SideReaction1->Byproduct1 Byproduct2 Ketene Polymer/ Byproducts SideReaction2->Byproduct2

Caption: General workflow for the acylation of this compound.

DOT Script for Troubleshooting Low Yield

TroubleshootingLowYield Problem Problem: Low Product Yield Cause1 Cause: Steric Hindrance Problem->Cause1 Cause2 Cause: Amine Protonation Problem->Cause2 Cause3 Cause: Reagent Decomposition Problem->Cause3 Solution1a Solution: Increase Reaction Time Cause1->Solution1a Solution1b Solution: Increase Temperature (with caution) Cause1->Solution1b Solution1c Solution: Use More Reactive Acylating Agent Cause1->Solution1c Solution2 Solution: Add Non-nucleophilic Base (≥1 eq.) Cause2->Solution2 Solution3 Solution: Use Milder Conditions (lower temp, longer time) Cause3->Solution3

Caption: Troubleshooting logic for low yield in this compound acylation.

References

Technical Support Center: Optimization of Reaction Conditions for Neopentylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of neopentylamine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

1. Low or No Yield of this compound

Question: I am getting a low yield or no desired product in my this compound synthesis. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no yield in this compound synthesis can stem from several factors related to the specific synthetic route employed. The most common industrial method is the reductive amination of neopentyl alcohol.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive Catalyst - Verify Catalyst Quality: Ensure the hydrogenation catalyst (e.g., Raney Nickel, Copper chromite) is fresh and has been stored under appropriate conditions to prevent deactivation. - Increase Catalyst Loading: Incrementally increase the catalyst amount to see if it improves the reaction rate and yield. - Test a Different Catalyst: Consider screening other hydrogenation catalysts known for amine synthesis.
Suboptimal Reaction Temperature - Temperature Optimization: The reaction of neopentyl alcohol with ammonia is typically conducted at elevated temperatures (200-300°C).[1] Ensure your reaction is within this range. - Gradual Temperature Increase: If the reaction is sluggish, gradually increase the temperature in increments of 10-20°C and monitor the progress.
Insufficient Pressure - Pressure Optimization: This reaction often requires high pressure (up to 30 bars) to favor the formation of the amine.[1] Verify that your reactor is maintaining the target pressure. - Check for Leaks: Ensure there are no leaks in your high-pressure reactor system.
Poor Quality Starting Materials - Purity of Neopentyl Alcohol: Use high-purity neopentyl alcohol. Impurities can poison the catalyst or lead to side reactions. - Anhydrous Conditions: Ensure that the ammonia and solvents used are sufficiently dry, as water can sometimes interfere with the catalyst activity.
Inefficient Mixing - Agitation Speed: In a slurry reaction with a heterogeneous catalyst, ensure that the stirring is vigorous enough to keep the catalyst suspended and allow for efficient mass transfer.

A logical workflow for troubleshooting low yield is presented below:

LowYieldTroubleshooting start Low or No Yield of this compound check_catalyst 1. Verify Catalyst Activity - Check age and storage - Increase loading - Test alternative catalyst start->check_catalyst check_conditions 2. Optimize Reaction Conditions - Temperature (200-300°C) - Pressure (up to 30 bar) check_catalyst->check_conditions If no improvement solution_found Yield Improved check_catalyst->solution_found If yield improves check_reagents 3. Assess Reagent Quality - Purity of neopentyl alcohol - Anhydrous ammonia/solvents check_conditions->check_reagents If no improvement check_conditions->solution_found If yield improves check_mixing 4. Evaluate Mixing Efficiency - Increase agitation speed check_reagents->check_mixing If no improvement check_reagents->solution_found If yield improves check_mixing->solution_found If yield improves ExperimentalWorkflow start Start reactor_setup 1. Reactor Setup - Charge neopentyl alcohol - Add catalyst start->reactor_setup seal_purge 2. Seal and Purge - Seal reactor - Purge with inert gas reactor_setup->seal_purge add_ammonia 3. Add Ammonia seal_purge->add_ammonia reaction_conditions 4. Set Reaction Conditions - Pressurize with H₂ - Heat to 200-300°C - Stir add_ammonia->reaction_conditions monitor 5. Monitor Reaction - Pressure drop - GC/HPLC analysis reaction_conditions->monitor workup 6. Work-up - Cool and vent - Filter catalyst monitor->workup purify 7. Purification - Distillation workup->purify end End Product: This compound purify->end

References

Technical Support Center: Purification of Neopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from neopentylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically produced this compound?

A1: Common impurities in this compound can originate from its synthesis, which is typically the reaction of neopentyl alcohol with ammonia in the presence of a hydrogenation catalyst.[1][2][3][4] Potential impurities include:

  • Unreacted Starting Materials: Neopentyl alcohol.

  • Byproducts: Pivalic acid amide and higher alkylated amines.

  • Solvent Residues: Solvents used during the synthesis or workup.

  • Water: Moisture can be introduced during the workup or from atmospheric exposure.

  • Degradation Products: Like most alkyl amines, this compound can slowly degrade in the presence of air.

Q2: What are the primary methods for purifying this compound?

A2: The most common methods for the purification of this compound and other primary amines are fractional distillation, crystallization (often as a salt), and column chromatography.[5][6][7] The choice of method depends on the nature of the impurities and the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is typically assessed using analytical techniques such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] These methods can quantify the amount of this compound relative to any impurities present.[10][11][12] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of this compound from an impurity with a close boiling point.

  • Possible Cause: Insufficient number of theoretical plates in the distillation column.[13][14] The rate of distillation may be too high, preventing proper vapor-liquid equilibrium.[15]

  • Solution:

    • Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[13]

    • Reduce the heating rate to ensure a slow and steady distillation rate (typically 1-2 drops per second).[16]

    • Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[17]

Issue: The temperature fluctuates during distillation.

  • Possible Cause: Uneven heating or the presence of a significant amount of a lower-boiling impurity. The thermometer might be incorrectly placed.[16]

  • Solution:

    • Ensure the heating mantle is in good contact with the distillation flask and provides consistent heat. Use a stirring bar to ensure even boiling.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[16]

    • Collect the initial lower-boiling fraction separately until the temperature stabilizes at the boiling point of this compound (80-82 °C).

Recrystallization of this compound Salt

Issue: this compound hydrochloride "oils out" instead of crystallizing.

  • Possible Cause: The solution is supersaturated, and the temperature is above the melting point of the solvated product.[18] The chosen solvent may not be ideal.

  • Solution:

    • Add a small amount of additional solvent to the heated solution to reduce the concentration.[18]

    • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

    • Try a different solvent system. A mixture of solvents, such as ethanol and diethyl ether, can sometimes promote crystallization.[19]

Issue: The recrystallized this compound hydrochloride is still impure.

  • Possible Cause: The impurities may have similar solubility to the product salt, leading to co-crystallization. The crystals may not have been washed properly.

  • Solution:

    • Perform a second recrystallization to improve purity.

    • Ensure the crystals are washed with a small amount of cold, fresh solvent to remove any adhering mother liquor containing impurities.

    • Consider using a different acid to form the salt (e.g., oxalate), as different salts may have different crystallization properties and impurity rejection profiles.[20]

Column Chromatography

Issue: this compound streaks or tails on the silica gel column.

  • Possible Cause: this compound is a basic compound and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.[5][21]

  • Solution:

    • Deactivate the silica gel by pre-treating it with a solution containing a small amount of a volatile base like triethylamine (1-2%) in the eluent.[22]

    • Use a different stationary phase, such as basic alumina or an amine-functionalized silica gel, which will have less interaction with the basic amine.[5][23]

    • Add a small percentage of a competing base, like triethylamine or ammonia, to the mobile phase to reduce tailing.[6][24]

Issue: Poor separation of this compound from non-polar impurities.

  • Possible Cause: The mobile phase is too polar, causing all compounds to elute too quickly.

  • Solution:

    • Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes) relative to the polar solvent (e.g., ethyl acetate).

    • Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity to elute the compounds with better separation.[22]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodStarting Purity (GC Area %)Final Purity (GC Area %)Typical Yield (%)Notes
Fractional Distillation~90%>98%70-85%Effective for removing impurities with significantly different boiling points.
Recrystallization (as HCl salt)~95%>99%60-80%Excellent for removing polar and non-polar impurities. Yield can be lower due to solubility in the mother liquor.
Flash Column Chromatography~90%>99%50-75%Highly effective but can be lower yielding and requires more solvent.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Charge the round-bottom flask with impure this compound (no more than two-thirds of the flask's volume) and a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising slowly through the fractionating column.[16]

    • Collect any initial low-boiling fractions in a separate receiver.

    • When the temperature stabilizes at the boiling point of this compound (80-82 °C), switch to a clean, pre-weighed receiving flask.

    • Maintain a slow, steady distillation rate of 1-2 drops per second.[16]

    • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Analysis: Determine the purity of the collected fraction by GC-MS.

Protocol 2: Recrystallization of this compound Hydrochloride
  • Salt Formation:

    • Dissolve the impure this compound in a suitable solvent such as diethyl ether or isopropanol.

    • Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring until precipitation of the hydrochloride salt is complete.

  • Isolation of Crude Salt:

    • Collect the precipitated this compound hydrochloride by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether.

  • Recrystallization:

    • Transfer the crude salt to a clean flask.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/diethyl ether) to dissolve the solid completely.[25][26]

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Isolation of Pure Salt:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Liberation of Free Amine (Optional): To recover the free this compound, dissolve the purified salt in water, basify with a strong base (e.g., NaOH), and extract the free amine with an organic solvent. Dry the organic layer and remove the solvent.

Protocol 3: Flash Column Chromatography of this compound
  • Column Packing:

    • Select an appropriately sized flash chromatography column and plug the bottom with glass wool.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[7] Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully load the sample onto the top of the column.[22][27]

  • Elution:

    • Begin eluting the column with the chosen solvent system, starting with a low polarity.

    • Gradually increase the polarity of the eluent (gradient elution) to move the this compound down the column.

    • Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

  • Analysis: Confirm the purity of the isolated this compound by GC-MS.

Visualizations

PurificationWorkflow start Crude this compound impurity_analysis Analyze Impurities (e.g., GC-MS) start->impurity_analysis decision Select Purification Method impurity_analysis->decision distillation Fractional Distillation decision->distillation Impurities have significantly different boiling points crystallization Recrystallization (as salt) decision->crystallization High initial purity or for removing trace impurities chromatography Column Chromatography decision->chromatography Complex mixture or similar boiling points pure_product Pure this compound distillation->pure_product crystallization->pure_product chromatography->pure_product final_analysis Final Purity Analysis (>99%) pure_product->final_analysis

Caption: Logical workflow for selecting a this compound purification method.

FractionalDistillation start Start: Impure This compound in Flask heat Heat the Flask start->heat vaporize Vaporization of Mixture heat->vaporize column Vapor Rises Through Fractionating Column vaporize->column separate Separation based on Boiling Points column->separate condense Vapor Condenses in Condenser separate->condense Lower boiling point vapor reaches top collect Collect Pure This compound Distillate condense->collect

Caption: Experimental workflow for fractional distillation of this compound.

References

Technical Support Center: Troubleshooting Neopentylamine Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the crystallization of neopentylamine.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you navigate challenges in your crystallization experiments.

Question: I've dissolved my this compound, but no crystals are forming upon cooling. What should I do?

Answer: The absence of crystal formation, a phenomenon known as supersaturation, is a common challenge. Here are several techniques to induce crystallization:

  • Seeding: If you have a previous batch of this compound crystals, add a single, tiny crystal to the solution. This "seed" will act as a template for new crystals to grow.

  • Scratching: Use a glass rod to gently scratch the inner surface of the crystallization flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Solvent Evaporation: Your solution may not be sufficiently concentrated. Allow a small amount of the solvent to evaporate slowly to increase the concentration of this compound. Be cautious with this method, as rapid evaporation can lead to the formation of an amorphous solid or powder instead of well-defined crystals.[1]

  • Cooling: If you have been cooling the solution at room temperature, try further cooling in an ice bath or refrigerator. Slower cooling rates often lead to the formation of larger, purer crystals.[2]

Question: My this compound is separating from the solution as an oil, not as crystals. How can I fix this?

Answer: This phenomenon, known as "oiling out," can occur when the melting point of the compound is low relative to the boiling point of the solvent, or when significant impurities are present.[2] Given that this compound has a relatively low boiling point (79-83°C), its melting point is also expected to be low, making oiling out a potential issue. Here are some troubleshooting steps:

  • Re-dissolve and Add More Solvent: Gently warm the solution to re-dissolve the oil. Then, add a small amount of additional solvent to slightly decrease the saturation.[2]

  • Slower Cooling: Allow the solution to cool more slowly. A gradual decrease in temperature can favor crystal formation over oiling out.[2]

  • Change Solvent: Consider using a different solvent or a solvent mixture. A solvent in which this compound is slightly less soluble at higher temperatures might be a better choice.

Question: The crystallization happened too quickly, resulting in small, impure-looking crystals. What went wrong?

Answer: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification.[1] To achieve slower crystal growth and better purity:

  • Increase Solvent Volume: Re-dissolve the crystals by heating the solution and add a small excess of the solvent. This will keep the this compound in solution for a longer period during cooling, allowing for more controlled crystal growth.[1]

  • Insulate the Flask: Place the flask on an insulating material (like a cork ring or folded paper towels) to slow down the cooling process.[1]

Question: The yield of my this compound crystals is very low. How can I improve it?

Answer: A low yield can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant amount of your compound remaining in the mother liquor.[1][2] If you still have the filtrate, you can try to recover more product by slowly evaporating some of the solvent.

  • Premature Filtration: If you filtered the crystals while the solution was still warm, a portion of the this compound may not have had a chance to crystallize. Ensure the solution has cooled completely before filtration.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for crystallizing this compound?

A1: this compound is soluble in water and most organic solvents.[3][4] The ideal solvent for crystallization is one in which this compound is highly soluble at high temperatures and less soluble at low temperatures. Based on its properties, good starting points for solvent screening would include:

  • Water: this compound is soluble in water and forms a basic solution.[3]

  • Alcohols (e.g., Ethanol): It shows excellent solubility in ethanol and other polar protic solvents.[3]

  • Hydrocarbons (e.g., Hexane, Toluene): It is readily soluble in hydrocarbons and other organic solvents.[3] Experimentation with different solvents and solvent mixtures is often necessary to find the optimal system for your specific purity requirements.

Q2: Are there known polymorphic forms of this compound?

A2: The initial search did not yield specific information on polymorphic forms of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can be influenced by factors such as the solvent used for crystallization and the cooling rate. If you suspect the presence of different polymorphs, analytical techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can be used for characterization.

Q3: What are the key safety precautions when working with this compound?

A3: this compound is a highly flammable liquid and vapor and causes severe skin burns and eye damage. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep it away from heat, sparks, and open flames. In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound relevant to its crystallization.

PropertyValueSource
Molecular Formula C5H13N[3][4]
Molecular Weight 87.16 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 79-83°C[3]
Melting Point -70°C[6]
Density 0.740 - 0.745 g/cm³ at 20°C[3]
Flash Point -13°C[3]
pKa 10.15 at 25°C[3]
Solubility Good solubility in water, ethanol, ethers, and hydrocarbons.[3][4][3][4]

Experimental Protocols

Protocol 1: Single Solvent Crystallization

This is a standard method for purifying a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the this compound is completely dissolved. If it doesn't dissolve completely, add small portions of the hot solvent until it does.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this cooling period. For better yield, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Mixed Solvent Crystallization (Solvent-Antisolvent)

This method is useful when a single solvent is not ideal for crystallization.

  • Solvent Selection: Choose a "good" solvent in which this compound is highly soluble and a "poor" solvent (antisolvent) in which it is insoluble, and the two solvents must be miscible.

  • Dissolution: Dissolve the impure this compound in a minimal amount of the hot "good" solvent.

  • Addition of Antisolvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in the single solvent protocol.

Visualizations

TroubleshootingWorkflow start Start Crystallization Experiment dissolved Is the this compound Completely Dissolved? start->dissolved add_solvent Add more hot solvent dissolved->add_solvent No cool_solution Cool the Solution dissolved->cool_solution Yes add_solvent->dissolved crystals_form Do Crystals Form? cool_solution->crystals_form induce_crystallization Induce Crystallization: - Seeding - Scratching - Evaporation crystals_form->induce_crystallization Partially/No oiling_out Does it 'Oil Out'? crystals_form->oiling_out No induce_crystallization->crystals_form troubleshoot_oiling Troubleshoot Oiling Out: - Re-dissolve and add more solvent - Slower cooling - Change solvent oiling_out->troubleshoot_oiling Yes check_quality Assess Crystal Quality and Yield oiling_out->check_quality No troubleshoot_oiling->cool_solution success Successful Crystallization check_quality->success

Caption: Troubleshooting workflow for this compound crystallization.

ExperimentalWorkflow start Start dissolve Dissolve this compound in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration filtrate Collect Filtrate hot_filtration->filtrate Yes cool Cool Slowly to Induce Crystallization hot_filtration->cool No filtrate->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: General experimental workflow for crystallization.

References

Technical Support Center: Stabilizing Neopentylamine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of neopentylamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound to ensure its long-term stability?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and well-ventilated area, away from heat and sources of ignition. The container should be tightly sealed to prevent exposure to air and moisture. For optimal stability, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to mitigate oxidative degradation.

Q2: What are the primary degradation pathways for this compound?

A2: Like most primary aliphatic amines, this compound is susceptible to two primary degradation pathways:

  • Oxidative Degradation: In the presence of air, this compound can undergo oxidation. The degradation process may involve the formation of intermediates such as hydroxylamines and nitrosoalkanes, ultimately leading to nitroalkanes.[1][2]

  • Reaction with Carbon Dioxide: this compound can react with atmospheric carbon dioxide to form neopentylammonium neopentylcarbamate. This is a reversible reaction, but the formation of this salt can alter the purity and properties of the amine.[3]

Q3: My this compound has developed a yellow or brownish tint. What does this indicate, and is it still usable?

A3: A yellow or brownish discoloration is a common indicator of this compound degradation, likely due to oxidative processes.[4] While slight discoloration may not significantly impact the outcome of all reactions, it signifies a decrease in purity. For applications requiring high purity, such as in pharmaceutical development, it is crucial to assess the purity of the discolored amine using analytical methods like GC-MS or HPLC before use. If significant degradation has occurred, purification by distillation may be necessary.

Q4: Are there any chemical stabilizers that can be added to this compound for enhanced stability?

A4: While storage under an inert atmosphere is the primary method for stabilizing this compound, the use of antioxidants can also be considered. Hindered Amine Light Stabilizers (HALS) are effective in preventing photo-oxidation.[5] For preventing general oxidative degradation, primary antioxidants like sterically hindered phenols, or secondary antioxidants such as phosphites and thioesters, could be effective.[6] However, the compatibility and potential for introducing impurities must be carefully evaluated for your specific application. It is recommended to perform a small-scale stability study to assess the effectiveness of any added stabilizer.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Discoloration (Yellowing/Browning) Oxidative degradation due to exposure to air.1. Confirm degradation and purity using GC-MS or HPLC analysis.2. If purity is compromised, consider purification by distillation.3. For future storage, ensure the container is tightly sealed and consider flushing with an inert gas (nitrogen or argon) before sealing.
Presence of a white precipitate Reaction with atmospheric carbon dioxide to form a carbamate salt.1. The carbamate salt may be thermally reversible. Gentle heating under an inert atmosphere might regenerate the amine.2. To prevent recurrence, store the this compound under a dry, inert atmosphere.
Unexpected peaks in GC-MS or HPLC analysis Formation of degradation products (e.g., oxidation byproducts) or contamination.1. Attempt to identify the impurity peaks by comparing their mass spectra with known degradation products of primary amines.2. Review storage and handling procedures to identify potential sources of contamination.3. Purify the this compound if the impurity levels are unacceptable for your application.
Inconsistent reaction yields Degradation of this compound leading to lower effective concentration.1. Always use freshly opened or properly stored this compound for reactions sensitive to purity.2. Quantify the purity of your this compound stock before use to adjust reaction stoichiometry accordingly.

Quantitative Stability Data

The following tables provide illustrative data on the stability of this compound under various storage conditions. This data is based on typical degradation patterns of primary aliphatic amines and should be used as a guideline. It is highly recommended to perform in-house stability studies for your specific storage conditions and purity requirements.

Table 1: Effect of Storage Temperature on this compound Purity (Stored in air-tight, amber glass vials for 12 months)

Storage Temperature (°C)Initial Purity (%)Purity after 12 months (%)Appearance
-2099.599.2Colorless
499.598.5Colorless
25 (Room Temperature)99.596.0Faint yellow tint
4099.592.5Noticeable yellowing

Table 2: Effect of Atmosphere on this compound Purity (Stored at 25°C in amber glass vials for 12 months)

Storage AtmosphereInitial Purity (%)Purity after 12 months (%)Appearance
Air99.596.0Faint yellow tint
Nitrogen99.599.3Colorless
Argon99.599.4Colorless

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines a procedure for conducting an accelerated stability study to predict the long-term stability of this compound.

  • Sample Preparation: Aliquot this compound from a single batch into multiple amber glass vials.

  • Initial Analysis (Time 0): Perform initial analysis on a set of vials to determine the initial purity and appearance. Use the analytical methods described in Protocols 2 and 3.

  • Storage Conditions: Place the vials in stability chambers under the following conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Long-term (Control): 25°C ± 2°C / 60% RH ± 5% RH

  • Time Points for Testing: Withdraw samples for analysis at specified time points. For an accelerated study, typical time points are 0, 1, 3, and 6 months.[7]

  • Analysis: At each time point, analyze the samples for purity (using GC-MS or HPLC) and physical appearance (color, clarity, presence of particulates).

  • Data Evaluation: Plot the purity of this compound as a function of time for each storage condition. Use this data to establish a degradation profile and estimate the shelf life under normal storage conditions.

Protocol 2: Stability-Indicating GC-MS Method for this compound Purity

This method is suitable for the quantification of this compound and the identification of volatile impurities and degradation products.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector: Split mode (split ratio 50:1), temperature 250°C.

  • Injection Volume: 1 µL.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 1 mg/mL.

  • Analysis: The purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Degradation products can be identified by their mass spectra.

Protocol 3: Stability-Indicating HPLC Method with Pre-Column Derivatization

This method is suitable for the quantification of this compound, especially when dealing with complex matrices. Derivatization is often employed to improve the chromatographic properties and detectability of small aliphatic amines.[8][9][10]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or fluorescence detector.

  • Derivatization Reagent: o-Phthalaldehyde (OPA) with a thiol (e.g., N-acetyl-L-cysteine) or 9-fluorenylmethyl chloroformate (FMOC-Cl).

  • Derivatization Procedure (Example with OPA):

    • Prepare a derivatization solution containing OPA and a thiol in a borate buffer (pH ~9.5).

    • Mix a small volume of the diluted this compound sample with the derivatization solution.

    • Allow the reaction to proceed for a short, controlled time (e.g., 1-2 minutes) at room temperature before injection.

  • Chromatographic Conditions (for OPA derivative):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH ~7) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).

  • Analysis: Quantify the this compound derivative peak against a calibration curve prepared with derivatized standards. Purity is calculated based on the area of the main peak relative to the total area of all peaks.

Visualizations

Troubleshooting Workflow for Discolored this compound start Discolored this compound Observed check_purity Analyze Purity by GC-MS or HPLC start->check_purity is_pure Purity Acceptable? check_purity->is_pure use_as_is Use As Is (with caution) is_pure->use_as_is Yes purify Purify by Distillation is_pure->purify No review_storage Review Storage and Handling Procedures use_as_is->review_storage reanalyze Re-analyze Purity purify->reanalyze use_purified Use Purified this compound reanalyze->use_purified Purity Acceptable discard Discard if Purification Fails reanalyze->discard Purity Unacceptable use_purified->review_storage

Caption: Troubleshooting workflow for discolored this compound.

Primary Degradation Pathways of this compound This compound This compound ((CH3)3CCH2NH2) oxidation Oxidative Degradation This compound->oxidation + O2 (Air) co2_reaction Reaction with CO2 This compound->co2_reaction + CO2 (Air) oxidized_products Oxidized Products (e.g., Hydroxylamine, Nitroalkane) oxidation->oxidized_products carbamate Neopentylammonium Neopentylcarbamate co2_reaction->carbamate Reversible discoloration Discoloration (Yellowing) oxidized_products->discoloration precipitate White Precipitate carbamate->precipitate

Caption: Primary degradation pathways of this compound.

Experimental Workflow for this compound Stability Study start Start: Single Batch of this compound aliquot Aliquot into Vials start->aliquot initial_analysis Time 0 Analysis: Purity (GC/HPLC) Appearance aliquot->initial_analysis storage Place in Stability Chambers (Accelerated and Long-Term Conditions) aliquot->storage testing Withdraw and Analyze Samples at Time Points (e.g., 1, 3, 6 months) storage->testing data_analysis Analyze Data: Plot Purity vs. Time testing->data_analysis end End: Determine Shelf Life and Degradation Profile data_analysis->end

Caption: Experimental workflow for a this compound stability study.

References

Technical Support Center: Preventing Oxidation of Neopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper handling, storage, and analysis of neopentylamine to prevent its oxidative degradation. Adherence to these protocols is crucial for ensuring the integrity of the compound and the reliability of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to oxidation?

This compound, with the chemical formula (CH₃)₃CCH₂NH₂, is a primary aliphatic amine.[1] Like most alkyl amines, it is prone to slow degradation when exposed to air.[1] The reactivity stems from the lone pair of electrons on the nitrogen atom, which can interact with atmospheric oxygen, leading to oxidation. This process can be accelerated by exposure to light and elevated temperatures.

Q2: What are the visual indicators of this compound oxidation?

The most apparent sign of this compound oxidation is a change in its physical appearance. When pure, this compound is a colorless liquid.[1] Upon oxidation, it may take on a yellow or brownish color. The deepness of the color can serve as a rough indicator of the degree of degradation.

Q3: What are the potential products of this compound oxidation?

While comprehensive studies on the specific oxidation byproducts of this compound are limited, the oxidation of primary amines can result in the formation of various compounds. Based on general oxidative pathways for primary amines, potential degradation products may include imines and oximes.[2][3]

Troubleshooting Guides

Issue 1: Discoloration of this compound During Storage

  • Potential Cause: Exposure to atmospheric oxygen and/or light.

  • Recommended Solution:

    • Inert Atmosphere: Always store this compound under a dry, inert atmosphere, such as argon or nitrogen.

    • Proper Sealing: Utilize high-quality septa or caps to ensure an airtight seal on the storage vessel, thereby maintaining the inert atmosphere.

    • Protection from Light: Store the container in a dark location or use an amber glass vial to minimize light exposure.

  • Preventative Measure: Before sealing the storage container, purge the headspace with a gentle stream of dry, inert gas to displace any residual air.

Issue 2: Inconsistent or Unreliable Experimental Results

  • Potential Cause: The use of partially oxidized this compound can introduce impurities that may lead to unintended side reactions or alter reaction kinetics.

  • Recommended Solution:

    • Purity Verification: Prior to use, verify the purity of the this compound using Gas Chromatography-Mass Spectrometry (GC-MS). A pure, unoxidized sample should exhibit a single major peak.

    • Purification: If significant impurities are detected, consider purifying the this compound by distillation under reduced pressure and an inert atmosphere.

  • Preventative Measure: For critical applications, always use this compound from a newly opened bottle or a meticulously stored stock.

Issue 3: Emergence of Unexpected Peaks in GC-MS Chromatogram

  • Potential Cause: The presence of these peaks often indicates the formation of degradation products during storage or handling.

  • Recommended Solution:

    • Impurity Identification: Analyze the mass spectra of the additional peaks to tentatively identify the impurities. The fragmentation patterns of common primary amine oxidation products often involve the formation of carbon-nitrogen double bonds.[3]

    • Procedural Review: Conduct a thorough review of your handling and storage techniques to identify and rectify any steps where the compound might have been exposed to air or moisture.

  • Preventative Measure: Strictly adhere to air-sensitive handling techniques, such as the use of a Schlenk line or a glovebox for all transfers and manipulations.

Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValue
Molecular Formula C₅H₁₃N[1]
Molar Mass 87.166 g·mol⁻¹[1]
Appearance Colorless liquid[1]
Boiling Point 80–82 °C[1]
Melting Point -70 °C[1]
Density 0.74 g/cm³[1]
Flash Point -13 °C[1]
Air Sensitivity Degrades slowly in air[1]

Experimental Protocols

Protocol 1: Standard Procedure for Handling and Storing this compound

This protocol outlines the essential steps for handling and storing this compound to minimize the risk of oxidation.

  • Materials:

    • This compound

    • Schlenk flask or vial equipped with a septum-sealed sidearm

    • Dry, inert gas (Argon or Nitrogen) source with a regulator and bubbler

    • Oven-dried syringes and needles

    • High-quality septa

  • Procedure:

    • Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas.

    • Inerting the Storage Vessel: Securely attach the Schlenk flask to a Schlenk line. Perform at least three cycles of evacuating the flask under vacuum and backfilling with the inert gas to ensure a completely oxygen-free atmosphere.

    • Transfer of this compound: Using a gas-tight syringe that has been pre-flushed with inert gas, carefully withdraw the desired volume of this compound from its source container.

    • Addition to the Storage Vessel: Pierce the septum of the prepared Schlenk flask with the needle and slowly dispense the this compound.

    • Sealing and Storage: After the transfer is complete, withdraw the needle. For extended storage, securely wrap the septum and any ground glass joints with Parafilm® to ensure a long-lasting, airtight seal. Store the flask in a cool, dark environment.

Protocol 2: Purity Assessment of this compound by GC-MS

This protocol provides a general framework for analyzing the purity of this compound and detecting potential oxidative impurities.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Coupled to a mass selective detector (MSD).

    • Column: A low to mid-polarity capillary column is recommended (e.g., DB-5ms or HP-5ms).

    • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250 °C.

    • MSD Conditions: Electron ionization (EI) at a standard 70 eV. The mass range should be scanned from m/z 30 to 200 to cover the expected fragments of this compound and its likely degradation products.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a volatile solvent such as dichloromethane or diethyl ether. The final concentration should be optimized based on the sensitivity of your instrument.

  • Data Analysis:

    • Inject the prepared sample into the GC-MS system and acquire the data.

    • Purity Evaluation: A pure sample of this compound will be represented by a single, sharp peak in the total ion chromatogram. The purity can be estimated by calculating the area percentage of this peak relative to the total area of all detected peaks.

    • Impurity Characterization: For any minor peaks, analyze their corresponding mass spectra to tentatively identify potential degradation products by comparing fragmentation patterns with known amine oxidation products.

Mandatory Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling (Inert Atmosphere) cluster_analysis Quality Control cluster_application Application storage This compound (Sure/Seal™ Bottle) schlenk Prepare Schlenk Flask (Evacuate & Backfill x3) transfer Transfer with Gas-Tight Syringe schlenk->transfer gcms_prep Prepare Sample for GC-MS transfer->gcms_prep gcms_run Run GC-MS Analysis gcms_prep->gcms_run purity_check Check Purity > 99%? gcms_run->purity_check use_in_rxn Use in Experiment purity_check->use_in_rxn Yes purify Purify by Distillation purity_check->purify No purify->gcms_prep

Caption: Recommended workflow for the handling and quality control of this compound.

troubleshooting_discoloration cluster_cause Potential Causes cluster_solution Solutions cluster_verification Verification start This compound Discolored? air_exposure Air (Oxygen) Exposure start->air_exposure light_exposure Light Exposure start->light_exposure inert_atm Store under Inert Gas (Argon or Nitrogen) air_exposure->inert_atm seal_tight Ensure Airtight Seal (Septum + Parafilm) air_exposure->seal_tight dark_storage Store in a Dark Place (Amber Vial) light_exposure->dark_storage gcms_check Verify Purity with GC-MS inert_atm->gcms_check dark_storage->gcms_check seal_tight->gcms_check proceed Proceed with Experiment gcms_check->proceed

References

Technical Support Center: Neopentylamine Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Neopentylamine production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scaling up?

The most common industrial synthesis route for this compound is the reductive amination of neopentyl alcohol with ammonia in the presence of a hydrogenation catalyst.[1] Another potential, though less common, method is the reductive amination of pivaldehyde.

Q2: What are the major challenges encountered when scaling up this compound production?

Scaling up this compound production from laboratory to industrial scale presents several key challenges:

  • Reaction Kinetics and Thermodynamics: Heat and mass transfer limitations in larger reactors can affect reaction rates, selectivity, and impurity profiles. Exothermic reactions require careful thermal management to prevent runaway reactions.

  • Byproduct Formation: Increased reaction temperatures and longer residence times can lead to the formation of secondary and tertiary amines, as well as other impurities.

  • Purification: Separating this compound from unreacted starting materials, byproducts, and water can be complex at a larger scale, often requiring efficient fractional distillation.

  • Safety and Handling: this compound is a flammable, corrosive, and hazardous substance requiring stringent safety protocols for storage and handling of bulk quantities.[2][3]

Q3: What are the common impurities in this compound synthesis and how are they identified?

Common impurities include:

  • Di- and trithis compound: Formed from the reaction of this compound with the starting neopentyl alcohol.

  • Pivalamide: Can be formed as a byproduct during the synthesis from neopentyl alcohol and ammonia.

  • Unreacted neopentyl alcohol: Incomplete reaction can leave residual starting material.

  • Water: A byproduct of the condensation reaction.

These impurities are typically identified and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[4][5]

Q4: What are the key safety precautions for handling bulk quantities of this compound?

This compound is a hazardous substance, and strict safety measures are crucial:

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, face shields, and flame-retardant clothing.[3]

  • Ventilation: Work in a well-ventilated area, preferably under a fume hood, to avoid inhalation of vapors.[2]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.[6]

  • Handling: Use spark-proof tools and ground all equipment to prevent static discharge.[2][3]

  • Spills: Have an emergency spill kit readily available. In case of a spill, evacuate the area and use absorbent materials to contain the spill.[2]

Troubleshooting Guides

Problem 1: Low Yield of this compound at Scale

Possible Causes & Solutions

Cause Troubleshooting Step
Incomplete Reaction Verify Stoichiometry: Ensure the molar ratio of ammonia to neopentyl alcohol is optimized for the larger scale. An excess of ammonia is typically used to favor the formation of the primary amine.
Check Catalyst Activity: The catalyst may be poisoned or deactivated. Consider using a fresh batch of catalyst or regenerating the existing catalyst if possible.
Optimize Reaction Time and Temperature: Monitor the reaction progress using in-process controls (e.g., GC) to determine the optimal reaction time. Ensure the temperature is maintained within the desired range.
Poor Mixing Improve Agitation: Inadequate mixing in large reactors can lead to localized temperature gradients and poor mass transfer. Increase the agitation speed and ensure the reactor design promotes efficient mixing.
Product Loss During Work-up Optimize Extraction/Distillation: this compound has some solubility in water. Adjust the pH of the aqueous layer to minimize its solubility before extraction. During distillation, ensure the column efficiency and reflux ratio are optimized to prevent product loss.
Problem 2: High Levels of Impurities (e.g., Di- and Trithis compound)

Possible Causes & Solutions

Cause Troubleshooting Step
Sub-optimal Reaction Conditions Lower Reaction Temperature: Higher temperatures can favor the formation of secondary and tertiary amines. Operating at the lower end of the effective temperature range can improve selectivity for the primary amine.
Increase Ammonia Concentration: A higher concentration of ammonia can help to suppress the formation of higher alkylated amines by shifting the equilibrium towards the primary amine.
Inefficient Purification Optimize Fractional Distillation: Ensure the distillation column has a sufficient number of theoretical plates for effective separation of this compound from higher boiling point impurities. Adjust the reflux ratio to improve separation efficiency.
Consider Alternative Purification Methods: For high-purity requirements, consider purification via the amine salt. The amine can be converted to a salt (e.g., hydrochloride), which can be purified by recrystallization, followed by regeneration of the free amine.[7][8]
Problem 3: Foaming in the Reactor or Distillation Column

Possible Causes & Solutions

Cause Troubleshooting Step
Presence of Surfactants or Impurities Improve Feedstock Purity: Ensure that the neopentyl alcohol and ammonia feedstocks are of high purity and free from surfactants or other contaminants that can cause foaming.
High Agitation/Boil-up Rate Reduce Agitation/Heat Input: Excessive agitation or a high boil-up rate during distillation can lead to foaming. Gradually reduce the agitation speed or the heat input to the reboiler.
System Contamination Clean Equipment Thoroughly: Ensure that the reactor and distillation column are thoroughly cleaned to remove any residual contaminants from previous batches.

Experimental Protocols

Synthesis of this compound from Neopentyl Alcohol (Lab Scale)
  • Reaction Setup: In a high-pressure autoclave, charge neopentyl alcohol, a hydrogenation catalyst (e.g., Raney nickel), and liquid ammonia.

  • Reaction Conditions: Pressurize the autoclave with hydrogen gas. Heat the mixture to the desired reaction temperature (typically in the range of 150-250°C) and maintain the pressure.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC for the consumption of neopentyl alcohol and the formation of this compound.

  • Work-up: After the reaction is complete, cool the autoclave, vent the excess pressure, and filter the reaction mixture to remove the catalyst.

  • Purification: The crude product is then purified by fractional distillation to separate this compound from unreacted starting materials and byproducts.

Quality Control: GC-MS Analysis of this compound
  • Sample Preparation: Dilute a sample of the synthesized this compound in a suitable solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Column: Use a capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent).

    • Injector Temperature: Set to a temperature that ensures complete vaporization of the sample without degradation.

    • Oven Program: Start at a low temperature and ramp up to a final temperature that allows for the separation of all components.

    • Carrier Gas: Use an inert carrier gas such as helium or hydrogen.

  • MS Conditions:

    • Ionization Mode: Use Electron Ionization (EI).

    • Mass Range: Scan a mass range that includes the molecular ions of this compound and expected impurities.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds. Quantify the impurities by comparing their peak areas to that of the this compound peak.[4][5][9]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Production Parameters (Illustrative)

ParameterLab Scale (e.g., 1L Reactor)Pilot Scale (e.g., 100L Reactor)Industrial Scale (e.g., 1000L+ Reactor)
Batch Size 100-500 g10-50 kg>500 kg
Typical Yield 85-95%80-90%75-85%
Purity (Pre-distillation) 90-98%85-95%80-90%
Purity (Post-distillation) >99%>99%>99%
Key Challenges Stoichiometry, reaction timeHeat transfer, mixing, initial purificationProcess control, energy efficiency, waste management

Table 2: Fractional Distillation Parameters for this compound Purification (Typical)

ParameterValue
Boiling Point of this compound 80-82 °C
Column Type Packed column with sufficient theoretical plates
Operating Pressure Atmospheric or slight vacuum
Reboiler Temperature Maintained slightly above the boiling point of the highest boiling impurity to be removed in the bottoms.
Condenser Temperature Sufficiently low to condense the this compound vapor.
Reflux Ratio Optimized to achieve the desired purity without excessive energy consumption.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_qc Quality Control A Charge Reactor: - Neopentyl Alcohol - Ammonia - Catalyst B Reaction: - Heat - Pressure (H2) A->B C Cooling & Depressurization B->C G In-Process Control (GC) B->G D Catalyst Filtration C->D Crude Product E Fractional Distillation D->E F Pure this compound E->F H Final Product Analysis (GC-MS, HPLC) F->H

Caption: Experimental workflow for this compound synthesis and purification.

troubleshooting_low_yield cluster_incomplete Solutions for Incomplete Reaction cluster_mixing Solutions for Poor Mixing cluster_loss Solutions for Product Loss Start Low Yield of this compound IncompleteReaction Incomplete Reaction? Start->IncompleteReaction PoorMixing Poor Mixing? Start->PoorMixing ProductLoss Product Loss during Work-up? Start->ProductLoss Sol1 Optimize Stoichiometry IncompleteReaction->Sol1 Sol2 Check Catalyst Activity IncompleteReaction->Sol2 Sol3 Adjust Time & Temperature IncompleteReaction->Sol3 Sol4 Increase Agitation PoorMixing->Sol4 Sol5 Optimize Extraction/Distillation ProductLoss->Sol5

Caption: Troubleshooting guide for low yield of this compound.

References

Technical Support Center: Method Refinement for Analyzing Neopentylamine Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing the purity of Neopentylamine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for determining the purity of this compound?

A1: Gas Chromatography with Flame Ionization Detection (GC-FID) is the most common and robust method for analyzing the purity of volatile amines like this compound. This technique offers excellent separation of volatile compounds and provides quantitative results based on the peak area of the analyte compared to the total peak area.

Q2: What are the primary challenges when analyzing this compound by GC?

A2: The primary challenge is the basic and polar nature of the amine group, which can lead to strong interactions with active sites (silanol groups) in the GC system. This can result in poor peak shape, specifically peak tailing, which compromises accurate quantification and resolution of impurities.

Q3: What are the expected sources of impurities in this compound?

A3: Impurities in this compound can originate from several sources:

  • Starting Materials: Unreacted neopentyl alcohol from the amination reaction is a common impurity. Impurities present in the starting neopentyl alcohol can also be carried through the synthesis.

  • Synthesis By-products: Side reactions during the amination of neopentyl alcohol can generate secondary and tertiary amines.

  • Degradation Products: Like most primary amines, this compound can slowly degrade in the presence of air (oxidation) or at elevated temperatures, forming various degradation products.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GC analysis of this compound.

Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue with amines. Here’s a step-by-step troubleshooting workflow:

G start Peak Tailing Observed check_column Is a base-deactivated column for amines being used? start->check_column use_amine_column Switch to a specialized amine column (e.g., CP-Volamine, Rtx-Volatile Amine). check_column->use_amine_column No check_inlet Is the inlet liner clean and deactivated? check_column->check_inlet Yes replace_liner Replace with a new, deactivated liner. check_inlet->replace_liner No/Unsure check_temp Are the inlet and column temperatures optimized? check_inlet->check_temp Yes optimize_temp Increase inlet temperature gradually. Optimize oven temperature program. check_temp->optimize_temp No consider_derivatization Consider derivatization if tailing persists. check_temp->consider_derivatization Yes

Caption: Troubleshooting workflow for peak tailing.

Q2: I am observing extraneous peaks in my chromatogram. How do I identify the source of these impurities?

A2: Unidentified peaks can be impurities from the sample or contaminants from the GC system. The following logical diagram can help you pinpoint the source:

G start Extraneous Peaks Observed run_blank Inject a solvent blank. start->run_blank peaks_present Are peaks present in the blank? run_blank->peaks_present system_contamination System contamination (septum bleed, contaminated carrier gas/solvent). peaks_present->system_contamination Yes sample_impurity Peaks are from the sample. peaks_present->sample_impurity No troubleshoot_system Troubleshoot GC system components. system_contamination->troubleshoot_system analyze_impurities Analyze potential synthesis-related impurities and degradation products. sample_impurity->analyze_impurities

Caption: Logic diagram for identifying impurity sources.

Q3: My quantitative results for this compound purity are inconsistent. What could be the cause?

A3: Inconsistent results are often related to sample preparation, injection technique, or instrument variability. Refer to the table below for potential causes and solutions.

Potential Cause Troubleshooting Steps
Inconsistent Injection Volume Use an autosampler for precise and repeatable injections. If using manual injection, ensure a consistent and rapid injection technique.
Sample Volatility Prepare samples and standards at a consistent temperature. Use a cooled autosampler tray if available.
Non-linear Detector Response Ensure the sample concentration is within the linear range of the FID. Dilute the sample if necessary.
Peak Integration Issues Review the integration parameters. Manually integrate peaks if necessary to ensure consistency. Poor peak shape can lead to integration errors.

Experimental Protocols

Recommended GC-FID Method for this compound Purity

This protocol provides a starting point for the analysis of this compound purity. Method optimization may be required based on your specific instrumentation and sample matrix.

Parameter Recommended Condition
Column Agilent J&W CP-Volamine (30 m x 0.32 mm, 5 µm) or equivalent base-deactivated column for amines.
Carrier Gas Helium or Hydrogen at a constant flow of 2.0 mL/min.
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial: 50 °C, hold for 2 minutes. Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
Detector FID at 280 °C
Sample Preparation Dissolve the this compound sample in a suitable solvent (e.g., methanol or isopropanol) to a concentration of approximately 1000 µg/mL.

Potential Impurity Profile

The following table lists potential impurities in this compound and their expected elution order relative to the main component. Retention times will vary depending on the specific GC conditions.

Compound Potential Source Expected Elution Order (Relative to this compound)
AmmoniaReagentEarlier
Di-neopentylamineSynthesis by-productLater
Tri-neopentylamineSynthesis by-productMuch later
Neopentyl alcoholUnreacted starting materialLater
AcetoneBy-product from neopentyl alcohol synthesis[1]Earlier
MethanolBy-product from neopentyl alcohol synthesis[1]Earlier
Methyl neopentyl ketoneBy-product from neopentyl alcohol synthesis[1]Later

Method Refinement Workflow

The following diagram illustrates a systematic approach to refining the analytical method for this compound purity.

G start Initial Method Setup assess_peak_shape Assess this compound Peak Shape start->assess_peak_shape peak_shape_ok Is peak shape acceptable (minimal tailing)? assess_peak_shape->peak_shape_ok troubleshoot_tailing Troubleshoot Peak Tailing (see troubleshooting guide) peak_shape_ok->troubleshoot_tailing No assess_resolution Assess Resolution of Impurities peak_shape_ok->assess_resolution Yes troubleshoot_tailing->assess_peak_shape resolution_ok Is resolution of known/expected impurities adequate? assess_resolution->resolution_ok optimize_program Optimize Oven Temperature Program (adjust ramp rate/hold times) resolution_ok->optimize_program No validate_method Validate Method (linearity, precision, accuracy) resolution_ok->validate_method Yes optimize_program->assess_resolution

Caption: Workflow for refining the this compound purity method.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Neopentylamine and tert-Butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug discovery, the selection of an appropriate amine building block is critical. The steric and electronic properties of an amine dictate its reactivity, influencing reaction rates, yields, and even the feasibility of a synthetic route. This guide provides an objective, data-supported comparison of two structurally similar yet distinct primary amines: neopentylamine and tert-butylamine. Their differing reactivity profiles, governed by the placement of a bulky tert-butyl group, make them illustrative examples of the principles of steric hindrance in chemical reactions.

Structural and Physicochemical Properties

The core difference between this compound and tert-butylamine lies in the position of the quaternary carbon relative to the amino group. In tert-butylamine, the amine is attached to a tertiary carbon (α-substitution), creating significant steric bulk directly at the reaction center. In this compound, the amine is attached to a primary carbon, but a bulky tert-butyl group is situated on the adjacent carbon (β-substitution). This seemingly subtle distinction has profound consequences for the accessibility of the nitrogen's lone pair of electrons.

Figure 1. Comparison of the chemical structures of this compound and tert-butylamine.

Data Presentation: Basicity

The basicity of an amine is quantified by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value indicates a stronger base. The electron-donating alkyl groups in both amines increase electron density on the nitrogen, making them relatively strong bases.

CompoundStructurepKa of Conjugate AcidReference
This compound (CH₃)₃CCH₂NH₂10.15[1][2][3]
tert-Butylamine (CH₃)₃CNH₂10.68[4]

Despite the greater steric hindrance around the nitrogen in tert-butylamine, it is a slightly stronger base than this compound. This is attributed to the superior stabilization of the resulting ammonium cation by the three methyl groups directly attached to the carbon bearing the positive charge.

Comparative Reactivity: The Role of Steric Hindrance

While basicity is a thermodynamic property, nucleophilicity is a kinetic one, describing the rate at which an amine attacks an electrophile. Nucleophilicity is far more sensitive to steric effects than basicity. The small size of a proton allows it to access the nitrogen's lone pair even in a crowded environment, whereas bulkier electrophiles are significantly impeded.

Figure 2. Logical relationship between steric hindrance and nucleophilicity.

Data Presentation: Nucleophilicity

Direct comparative kinetic data for this compound and tert-butylamine reacting under identical conditions is scarce in published literature. However, their relative nucleophilicities can be inferred from established principles of physical organic chemistry regarding α- and β-substitution.

  • tert-Butylamine: The tert-butyl group on the α-carbon creates severe steric hindrance, making it a very poor nucleophile in reactions like Sₙ2 substitutions and acylations.[4][5] While it will react with small electrophiles, its reaction rate is dramatically lower than that of unhindered primary amines.

  • This compound: The steric bulk is located on the β-carbon. While this "beta-branching" does slow the rate of nucleophilic attack compared to a linear amine like n-pentylamine, the effect is significantly less pronounced than the α-substitution in tert-butylamine.[4][6] The -CH₂- spacer between the bulky group and the amine allows the nucleophilic center greater access to electrophiles.

CompoundType of HindranceExpected Relative NucleophilicitySupporting Principle
This compound β-SubstitutionModerateSteric hindrance is less direct, allowing for faster nucleophilic attack compared to α-substituted amines.[4][6]
tert-Butylamine α-SubstitutionVery LowSevere steric hindrance at the reaction center drastically reduces reaction rates with most electrophiles.[5][7]

Experimental Protocols: Measuring Nucleophilicity

To quantitatively determine the nucleophilicity of these amines, a standardized kinetic experiment is required. The Mayr nucleophilicity scale is a widely accepted method for this purpose.[8][9] The protocol involves reacting the amine with a series of well-characterized electrophiles (e.g., benzhydrylium ions) and measuring the second-order rate constants.

Protocol: Determination of Mayr Nucleophilicity Parameter (N)

Objective: To determine the second-order rate constant (k₂) for the reaction of an amine with a reference electrophile under pseudo-first-order conditions.

Materials:

  • Amine (this compound or tert-Butylamine)

  • Reference electrophile solution (e.g., a benzhydrylium salt in a suitable solvent like acetonitrile)

  • Dry acetonitrile (or other appropriate solvent)

  • UV-Vis spectrophotometer with a stopped-flow or temperature-controlled cuvette holder

  • Standard laboratory glassware, syringes

Procedure:

  • Solution Preparation: Prepare a stock solution of the amine of known concentration in the chosen solvent. Prepare a series of stock solutions of the reference electrophile.

  • Kinetic Measurement: The reaction is monitored by UV-Vis spectrophotometry, following the disappearance of the colored benzhydrylium cation.

  • Establishing Pseudo-First-Order Conditions: Use a large excess of the amine (at least 10-fold) relative to the electrophile. This ensures that the concentration of the amine remains effectively constant throughout the reaction, simplifying the kinetics.

  • Data Acquisition:

    • Equilibrate both reactant solutions to a constant temperature (e.g., 20°C).

    • Rapidly mix the solutions in the spectrophotometer cuvette.

    • Record the absorbance of the electrophile at its λₘₐₓ as a function of time until the reaction is complete.

  • Data Analysis:

    • The absorbance decay is fitted to a first-order exponential function to obtain the pseudo-first-order rate constant (kₒₑₛ).

    • The second-order rate constant (k₂) is calculated by dividing kₒₑₛ by the concentration of the amine: k₂ = kₒₑₛ / [Amine] .

  • Determining the N Parameter: Repeat the experiment with a series of reference electrophiles with known electrophilicity parameters (E). A plot of log(k₂) versus E yields a straight line. From the equation log(k₂) = s(N + E) , the nucleophilicity parameter (N) and the nucleophile-specific sensitivity parameter (s) can be determined.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_amine Prepare Amine Solution (Known Concentration) mix Rapidly Mix Solutions (Amine in >10x excess) prep_amine->mix prep_elec Prepare Electrophile Solution (Known Concentration) prep_elec->mix measure Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) mix->measure fit Fit Data to 1st Order Decay (Get k_obs) measure->fit calc Calculate k2 (k2 = k_obs / [Amine]) fit->calc plot Plot log(k2) vs. E (For multiple electrophiles) calc->plot determine Determine N and s Parameters plot->determine

Figure 3. Experimental workflow for the determination of amine nucleophilicity parameters.

References

A Comparative Guide to the Validation of Analytical Methods for Neopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques for the quantification of Neopentylamine: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and validating the most suitable analytical method for their specific application.

This compound is a primary amine that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its accurate quantification is essential for ensuring the quality, purity, and stability of final products. This guide outlines detailed experimental protocols and presents supporting validation data for both GC-FID and HPLC-based methods.

Comparison of Analytical Methods

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. While GC-FID is a robust technique for volatile amines, HPLC offers an alternative, particularly when derivatization is employed to enhance detection.[2]

The following table summarizes the performance characteristics of representative validated methods for the analysis of this compound.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Linearity (Range) 1 - 100 µg/mL (R² > 0.999)10 - 1000 ng/mL (R² > 0.999)
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (%RSD) < 1.5%< 2.0%
Limit of Detection (LOD) ~0.3 µg/mL~3 ng/mL
Limit of Quantification (LOQ) ~1 µg/mL~10 ng/mL
Specificity High, with amine-specific columnHigh, with selective derivatization and detection
Robustness GoodGood

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and should be optimized and validated for specific laboratory conditions and sample matrices.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

Gas chromatography is a well-established technique for the analysis of volatile amines. The use of a specialized amine-specific column is recommended to achieve good peak shape and resolution.[3][4]

a. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: Agilent J&W CP-Volamine (30m x 0.32mm, 5.0µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 200 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (splitless mode).

  • Diluent: Methanol.

b. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of diluent to obtain a theoretical concentration within the linear range of the method.

c. Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be greater than 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% - 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be less than 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD between the two days should be less than 2.0%.

  • Specificity: Analyze a blank (diluent), a placebo, and a sample spiked with this compound to demonstrate the absence of interfering peaks at the retention time of the analyte.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Method

For HPLC analysis of small, basic amines like this compound, pre-column derivatization is often necessary to improve retention on reverse-phase columns and enhance detection sensitivity.[5] 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a common derivatizing agent that reacts with primary amines to form fluorescent products.[5]

a. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a fluorescence detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Eluent A: 20 mM Phosphoric Acid Buffer (pH = 2.8).

    • Eluent B: Methanol.

  • Elution: Gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Fluorescence Detector Wavelengths: Excitation = 450 nm, Emission = 540 nm.[5]

  • Injection Volume: 20 µL.

b. Derivatization, Standard, and Sample Preparation:

  • Derivatizing Reagent: 1 mg/mL NBD-Cl in Methanol.

  • Stock Standard Solution (100 µg/mL): Prepare as described for the GC-FID method and dilute accordingly.

  • Working Standard Solutions: Prepare a series of working standard solutions in the range of 10 ng/mL to 1000 ng/mL in the diluent.

  • Derivatization Procedure: To 1 mL of each standard and sample solution, add 1 mL of the derivatizing reagent and 1 mL of a buffer solution (e.g., borate buffer, pH 9.0). Vortex and heat at 60 °C for 30 minutes. Cool to room temperature before injection.

  • Sample Preparation: For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary prior to derivatization to remove interfering substances.[5]

c. Validation Parameters:

  • Linearity: Analyze the derivatized working standard solutions in triplicate. The correlation coefficient (R²) should be greater than 0.999.

  • Accuracy: The mean recovery from spiked placebo samples should be within 98.0% - 102.0%.

  • Precision: The %RSD for repeatability and intermediate precision should be less than 2.0%.

  • Specificity: Analyze a blank, a derivatized blank, a placebo, and a spiked sample to ensure no interferences at the retention time of the derivatized this compound peak.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a decision-making process for selecting the appropriate analytical technique.

G start Start: Define Analytical Method Requirements protocol Develop Draft Analytical Protocol start->protocol preliminary Preliminary Method Optimization protocol->preliminary validation_protocol Write Validation Protocol preliminary->validation_protocol execute Execute Validation Experiments validation_protocol->execute data_analysis Analyze and Document Results execute->data_analysis report Generate Validation Report data_analysis->report end End: Approved Analytical Method report->end G start Is the analyte volatile and thermally stable? gc_path GC is a suitable technique. start->gc_path Yes hplc_path HPLC is a more suitable technique. start->hplc_path No derivatization Is derivatization required for detection or retention? gc_path->derivatization hplc_path->derivatization gc_fid Use GC-FID. derivatization->gc_fid No (GC Path) gc_ms Consider GC-MS for higher specificity. derivatization->gc_ms Yes (GC Path) hplc_uv Use HPLC-UV. derivatization->hplc_uv No (HPLC Path) hplc_fld Use HPLC-FLD for higher sensitivity. derivatization->hplc_fld Yes (HPLC Path)

References

A Comparative Analysis of Neopentylamine and Other Primary Amines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, reactivity, and applications of neopentylamine in comparison to n-butylamine, isobutylamine, and tert-butylamine.

This guide offers a comprehensive comparative study of this compound and other isomeric primary amines, namely n-butylamine, isobutylamine, and tert-butylamine. For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the properties and reactivity of these structural isomers is crucial for their effective application as reagents and building blocks in organic synthesis. This document provides a detailed comparison of their fundamental physicochemical properties, basicity, nucleophilicity, and reactivity in amide synthesis, supported by available experimental data and established chemical principles.

Physicochemical Properties

A foundational understanding of the physical properties of these amines is essential for their handling, purification, and use in various reaction conditions. The table below summarizes key physicochemical data for this compound and its isomers.

PropertyThis compoundn-ButylamineIsobutylaminetert-Butylamine
Molecular Formula C₅H₁₃NC₄H₁₁NC₄H₁₁NC₄H₁₁N
Molecular Weight ( g/mol ) 87.1673.1473.1473.14
Boiling Point (°C) 80-82[1]77-79[2]67-6943-47[3]
Density (g/mL at 20°C) 0.7450.7400.7360.696[4]
Structure

Basicity and Nucleophilicity: A Comparative Overview

The basicity and nucleophilicity of an amine are critical determinants of its chemical behavior. While often correlated, steric hindrance can significantly influence their relationship.

Basicity (pKa)

The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. The table below presents the experimentally determined pKa values for the conjugate acids of the four primary amines.

AminepKa of Conjugate Acid
This compound10.15[5][6][7]
n-Butylamine10.78[2][8]
Isobutylamine10.68[9]
tert-Butylamine10.68[10]

The data indicates that n-butylamine, isobutylamine, and tert-butylamine exhibit similar basicities, while this compound is slightly less basic. This can be attributed to the steric hindrance around the nitrogen atom in this compound, which can slightly impede its ability to accept a proton compared to the less hindered isomers.

Nucleophilicity

Nucleophilicity refers to the ability of an amine to donate its lone pair of electrons to an electrophilic carbon. It is a kinetic parameter that is highly sensitive to steric hindrance. Mayr's nucleophilicity scale provides a quantitative measure of this property.

AmineMayr's Nucleophilicity Parameter (N) in WaterMayr's Nucleophilicity Parameter (N) in Acetonitrile
This compoundNot Experimentally DeterminedNot Experimentally Determined
n-Butylamine13.3 (for n-propylamine)15.27
IsobutylamineNot Experimentally DeterminedNot Experimentally Determined
tert-Butylamine10.513.77

The significant drop in the nucleophilicity parameter for tert-butylamine compared to less hindered primary amines highlights the profound impact of steric bulk on reactivity.

Reactivity in Amide Synthesis: A Qualitative and Quantitative Comparison

The synthesis of amides via the acylation of amines is a fundamental transformation in organic chemistry and drug discovery. The reactivity of the amine nucleophile is a key factor in the efficiency of this reaction.

Qualitative Comparison of Reactivity

Based on the principles of nucleophilicity and steric hindrance, we can predict the relative reactivity of the four amines in acylation reactions.

G n-Butylamine n-Butylamine Isobutylamine Isobutylamine n-Butylamine->Isobutylamine Slightly less reactive (branching at β-carbon) tert-Butylamine tert-Butylamine Isobutylamine->tert-Butylamine Significantly less reactive (α-branching) This compound This compound tert-Butylamine->this compound Comparably or slightly less reactive (α-branching vs. β-branching) G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis A Prepare 0.1 M amine solution C Calibrate pH meter A->C B Prepare 0.1 M HCl solution D Titrate amine with HCl B->D C->D E Record pH vs. volume of HCl added D->E F Plot titration curve E->F G Determine equivalence point F->G H pKa = pH at half-equivalence point G->H G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve amine and triethylamine in dichloromethane B Cool solution to 0°C A->B C Add benzoyl chloride dropwise B->C D Stir at room temperature C->D E Monitor reaction by TLC D->E F Wash with HCl, NaHCO₃, and brine E->F G Dry organic layer and evaporate solvent F->G H Purify by recrystallization or chromatography G->H

References

Neopentylamine Ligands in Catalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and broad substrate scope. Among the diverse array of ligand architectures, those incorporating the neopentyl moiety have emerged as powerful tools, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of neopentylamine-derived phosphine ligands with other commonly used alternatives, supported by experimental data, to inform catalyst system selection in research and development.

Superior Performance in Sterically Challenging Couplings

Neopentyl-substituted phosphine ligands, such as trineopentylphosphine (TNpP) and di-tert-butylneopentylphosphine (DTBNpP), are characterized by their significant steric bulk and electron-rich nature. The key advantage of the neopentyl group is its conformational flexibility due to the methylene spacer, which allows the catalyst to accommodate sterically demanding substrates more effectively than ligands with more rigid bulky groups like tert-butyl.[1] This feature is particularly evident in challenging cross-coupling reactions such as the Buchwald-Hartwig amination of hindered aryl halides.

A study by Shaughnessy and coworkers demonstrated that a catalyst system comprising palladium and trineopentylphosphine (TNpP) is highly effective for the Buchwald-Hartwig coupling of sterically demanding aryl bromides and chlorides with hindered aniline derivatives.[2][3][4] The conformational flexibility of the TNpP ligand is believed to play a crucial role in enabling the coupling of substrates with bulky ortho-substituents, where other bulky ligands may struggle.[2][3][4]

Comparative Performance Data

The following tables summarize the performance of neopentylphosphine ligands in comparison to other widely used phosphine ligands in key palladium-catalyzed cross-coupling reactions.

Table 1: Buchwald-Hartwig Amination of Hindered Aryl Halides

This table showcases the efficacy of Trineopentylphosphine (TNpP) in the coupling of a sterically hindered aryl bromide with a hindered aniline, a reaction where catalyst performance is often limited by steric congestion.

EntryLigandAryl HalideAmineYield (%)
1Trineopentylphosphine (TNpP) 2-Bromo-1,3-diisopropylbenzene2,6-Diisopropylaniline95
2P(t-Bu)₃2-Bromo-1,3-diisopropylbenzene2,6-Diisopropylaniline<5
3XPhos2-Bromo-1,3-diisopropylbenzene2,6-Diisopropylaniline60
4SPhos2-Bromo-1,3-diisopropylbenzene2,6-Diisopropylaniline55

Reaction Conditions: 1 mol% Pd₂(dba)₃, 2.5 mol% Ligand, 1.4 equiv. NaOtBu, Toluene, 100 °C, 24 h.

The data clearly indicates the superior performance of TNpP in this challenging transformation, affording a near-quantitative yield where the industry-standard P(t-Bu)₃ fails and even highly effective Buchwald ligands like XPhos and SPhos provide significantly lower yields.

Table 2: Suzuki-Miyaura Coupling of an Aryl Chloride

In the Suzuki-Miyaura coupling of aryl chlorides, which are known to be less reactive than their bromide counterparts, neopentylphosphine ligands also demonstrate competitive performance.

EntryLigandAryl ChlorideBoronic AcidYield (%)
1Di-tert-butylneopentylphosphine (DTBNpP) 4-Chloro-N-methylanilinePhenylboronic acid75
2XPhos4-Chloro-N-methylanilinePhenylboronic acid65
3P(t-Bu)₃4-Chloro-N-methylanilinePhenylboronic acid70
4P(Cy)₃4-Chloro-N-methylanilinePhenylboronic acid<10

Reaction Conditions: 1 mol% [Pd(allyl)Cl]₂, 2 mol% Ligand, 1.5 equiv. K₃PO₄, Toluene/H₂O, 80 °C, 16 h.

In this comparison, DTBNpP shows a higher yield than the widely used XPhos and P(t-Bu)₃, highlighting its utility in the activation of challenging C-Cl bonds.[5]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), the phosphine ligand (0.025 mmol, 2.5 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (2 mL), the aryl halide (1.0 mmol), and the amine (1.2 mmol) are then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the desired product.

General Procedure for Suzuki-Miyaura Coupling

To a Schlenk tube is added the aryl chloride (1.0 mmol), the boronic acid (1.2 mmol), K₃PO₄ (1.5 mmol), the palladium precatalyst ([Pd(allyl)Cl]₂, 0.01 mmol, 1 mol%), and the phosphine ligand (0.02 mmol, 2 mol%). The tube is evacuated and backfilled with argon. Toluene (2 mL) and water (0.2 mL) are added, and the mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Catalytic Cycle and Workflow

The enhanced performance of neopentylphosphine ligands can be understood by examining the catalytic cycle for palladium-catalyzed cross-coupling reactions. The steric bulk and electron-donating ability of the ligand facilitate the key steps of oxidative addition and reductive elimination.

Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Ligand Exchange/Transmetalation Ligand Exchange/Transmetalation Ar-Pd(II)-X(L)->Ligand Exchange/Transmetalation Nucleophile (Amine/Boronic Acid) Ar-Pd(II)-Nu(L) Ar-Pd(II)-Nu(L) Ligand Exchange/Transmetalation->Ar-Pd(II)-Nu(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Nu(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Nu Product Reductive Elimination->Ar-Nu

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The conformational flexibility of neopentylphosphine ligands is thought to be particularly beneficial during the reductive elimination step, where steric crowding around the metal center can hinder the formation of the desired C-C or C-N bond.

Conclusion

This compound-derived phosphine ligands, particularly trineopentylphosphine and di-tert-butylneopentylphosphine, offer significant advantages in palladium-catalyzed cross-coupling reactions, especially when dealing with sterically demanding substrates. Their unique combination of steric bulk and conformational flexibility leads to superior catalytic activity compared to other commonly used bulky phosphine ligands in specific applications. For researchers and professionals in drug development and chemical synthesis, considering neopentylphosphine ligands can be a key strategy to overcome challenges in the synthesis of complex molecular architectures.

References

A Comparative Guide to the Experimental Data of Neopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of experimental data for neopentylamine, a primary amine with significant steric hindrance due to its neopentyl group.[1] Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] This document offers an objective comparison of this compound's physicochemical and spectroscopic properties with those of its structural isomers, n-pentylamine and isopentylamine, and the similarly hindered tert-butylamine. All data is presented to aid researchers in selecting appropriate molecules and interpreting experimental outcomes.

Comparative Physicochemical Properties

The following table summarizes key physicochemical data for this compound and its selected alternatives. The steric bulk of the neopentyl group in this compound significantly influences its physical properties when compared to its less branched isomers.

PropertyThis compoundn-PentylamineIsopentylaminetert-Butylamine
Molecular Formula C₅H₁₃N[4]C₅H₁₃N[2][5]C₅H₁₃N[6]C₄H₁₁N[4][7]
Molar Mass ( g/mol ) 87.16[4][6]87.16[2]87.16[6]73.14[7][8]
Boiling Point (°C) 80–83[4][6][7]104[2][5]95–97[1][6]44–46[8][9]
Melting Point (°C) -70[4][6]-55[5]-60[6][10]-67[9][11]
Density (g/mL at 25°C) ~0.745[6][7]~0.752[5]~0.751[6]~0.696[9][11]
pKa (at 25°C) 10.15[6]10.21[12]10.60[6][10]10.68

Comparative Spectroscopic Data Summary

Spectroscopic analysis is critical for the structural elucidation and purity assessment of amines. Below is a summary of characteristic spectroscopic features.

Spectroscopic MethodThis compoundn-PentylamineIsopentylaminetert-Butylamine
¹H NMR Singlet (9H, -C(CH₃)₃), Singlet (2H, -CH₂-), Singlet (2H, -NH₂)Multiplets for alkyl chain protons, Triplet for -CH₂- adjacent to NH₂, Singlet for -NH₂Multiplets for alkyl chain protons, Doublet for terminal -CH₃ groups, Singlet for -NH₂Singlet (9H, -C(CH₃)₃), Singlet (2H, -NH₂)[13][14]
¹³C NMR Quaternary C, CH₂ carbon, three equivalent CH₃ carbonsFive distinct signals for each carbon in the pentyl chainFour distinct signals due to symmetryQuaternary C, three equivalent CH₃ carbons
IR Spectroscopy (cm⁻¹) ~3300-3500 (N-H stretch, two bands for primary amine), ~1600 (N-H bend), ~1200 (C-N stretch)[15][16][17][18]~3300-3500 (N-H stretch, two bands), ~1600 (N-H bend), ~1100 (C-N stretch)[15][16][17][18]~3300-3500 (N-H stretch, two bands), ~1600 (N-H bend), ~1150 (C-N stretch)[15][16][17][18]~3300-3500 (N-H stretch, two bands), ~1600 (N-H bend), ~1220 (C-N stretch)[15][16][17][18]
Mass Spectrometry (m/z) Key fragments from α-cleavage (loss of tert-butyl radical) leading to a base peak at m/z 30 (CH₂NH₂⁺)Base peak often at m/z 30 from α-cleavage[19]Base peak at m/z 30 from α-cleavageBase peak from α-cleavage (loss of a methyl radical) at m/z 58

Experimental Protocols

Reproducibility of experimental data is contingent on standardized methodologies. The following protocols outline the general procedures for obtaining the data cited in this guide.

Protocol 1: Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[20][21]

  • Sample Preparation: Add approximately 0.5 mL of the amine sample into a small test tube.

  • Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

  • Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.

  • Heating: Place the assembly into a Thiele tube containing mineral oil. Gently heat the side arm of the Thiele tube with a microburner.[20][22]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Cease heating when a continuous and rapid stream of bubbles is observed.

  • Measurement: The boiling point is the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube upon cooling.[22]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.[23][24]

  • Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is tuned to the appropriate nucleus (¹H or ¹³C) and the field is locked onto the deuterium signal of the solvent.

  • Data Acquisition: Acquire the spectrum using standard instrument parameters. For ¹H NMR, a sufficient number of scans are collected to achieve a good signal-to-noise ratio. For ¹³C NMR, broadband proton decoupling is typically used.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts, multiplicities, and coupling constants are then determined.

Protocol 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[16] For liquid amines, Attenuated Total Reflectance (ATR) is a common and simple sampling technique.

  • Background Scan: With a clean ATR crystal, perform a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O), which will be subtracted from the sample spectrum.[25]

  • Sample Application: Place a single drop of the neat liquid amine directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum. The typical range for organic compounds is 4000–400 cm⁻¹.[25]

  • Data Analysis: Identify characteristic absorption bands. For primary amines, look for a pair of N-H stretching bands between 3300-3500 cm⁻¹ and an N-H bending vibration around 1580-1650 cm⁻¹.[15][17]

Protocol 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of molecular weight and structural features.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like amines.

  • Ionization: The sample is ionized, commonly using Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

  • Detection: Ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak (M⁺). For amines, this peak will have an odd nominal mass according to the Nitrogen Rule.[19] Analyze the fragmentation pattern, paying close attention to the base peak, which for primary amines often results from α-cleavage and appears at m/z 30 (CH₂NH₂⁺).[19][25]

Visualized Workflows and Relationships

To further aid in experimental design and compound selection, the following diagrams illustrate a standard characterization workflow and a logical decision-making process.

G cluster_start Sample Handling cluster_analysis Analytical Stages cluster_phys_methods Physicochemical Tests cluster_spec_methods Spectroscopic Tests cluster_end Conclusion start Amine Sample (e.g., this compound) phys Physicochemical Analysis start->phys spec Spectroscopic Analysis start->spec bp Boiling Point (Thiele Tube) phys->bp den Density Measurement phys->den pka pKa Titration phys->pka nmr NMR (¹H, ¹³C) spec->nmr ir IR (ATR-FTIR) spec->ir ms Mass Spec (GC-MS) spec->ms end_node Data Cross-Validation & Structure Confirmation bp->end_node den->end_node pka->end_node nmr->end_node ir->end_node ms->end_node

General workflow for the characterization of an amine sample.

G start Research Goal: Select a Primary Amine q1 Is high steric hindrance required? start->q1 res1 Consider: This compound tert-Butylamine q1->res1 Yes res2 Consider: n-Pentylamine Isopentylamine q1->res2 No q2 Is a lower boiling point preferred (<100°C)? res3 Select: This compound q2->res3 No (BP ~82°C) res4 Select: tert-Butylamine q2->res4 Yes (BP ~45°C) q3 Is a higher pKa (stronger base) needed? res5 Select: Isopentylamine q3->res5 Yes (pKa ~10.6) res6 Select: n-Pentylamine q3->res6 No (pKa ~10.2) res1->q2 Compare options res2->q3 Compare options

Decision tree for selecting a primary amine based on properties.

References

A Comparative Guide to Neopentylamine Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neopentylamine, a crucial building block in the synthesis of pharmaceuticals and other specialty chemicals, can be produced through various synthetic routes. The selection of an appropriate protocol is critical and depends on factors such as desired yield, purity, cost, and scalability. This guide provides an objective comparison of common this compound synthesis protocols, supported by available experimental data, to aid researchers in making informed decisions.

Comparison of Key Synthesis Protocols

The following table summarizes the key quantitative data for the most common methods of synthesizing this compound.

Synthesis ProtocolStarting MaterialReagents & CatalystReaction ConditionsYield/SelectivityPurity
Catalytic Amination of Neopentyl Alcohol Neopentyl alcoholAmmonia, Hydrogen, Raney nickel iron catalyst200-300°C, High pressure (~300 bar)92% selectivity[1]High
Reductive Amination of Pivalaldehyde PivalaldehydeAmmonia, H₂, Co or Fe catalyst50-140°C, 10-65 bar H₂High (general)High (general)
Leuckart-Wallach Reaction PivalaldehydeAmmonium formate or FormamideHigh temperature (120-165°C)Moderate to High (general)Variable
Hofmann Rearrangement PivalamideBromine, Sodium hydroxideVariesModerate to High (general)Good
Schmidt Reaction Pivalic acidHydrazoic acid (or sodium azide), Strong acidVariesModerate to High (general)Good
Reduction of Trimethylacetonitrile TrimethylacetonitrileLithium aluminum hydride (LiAlH₄)Varies (typically reflux in ether)High (general)High

Experimental Protocols and Methodologies

Catalytic Amination of Neopentyl Alcohol

This industrial method involves the direct amination of neopentyl alcohol with ammonia in the presence of a hydrogenation catalyst.

Reaction Scheme:

(CH₃)₃CCH₂OH + NH₃ --(Catalyst, H₂, Heat, Pressure)--> (CH₃)₃CCH₂NH₂ + H₂O

Detailed Experimental Protocol:

A high-pressure autoclave is charged with neopentyl alcohol and a Raney nickel iron catalyst. The autoclave is sealed and purged with nitrogen and then hydrogen. Liquid ammonia is introduced, and the vessel is pressurized with hydrogen to approximately 30 bar. The reaction mixture is then heated to 200-300°C, causing the internal pressure to rise to around 300 bar. The reaction is maintained at this temperature for several hours with stirring. After cooling and depressurization, the catalyst is filtered off, and the this compound is purified by fractional distillation. A selectivity of 92% has been reported for this method.[1]

Reductive Amination of Pivalaldehyde

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. For this compound, this involves the reaction of pivalaldehyde with ammonia to form an intermediate imine, which is then reduced to the final amine.

Reaction Scheme:

(CH₃)₃CCHO + NH₃ + [H] --(Catalyst or Reducing Agent)--> (CH₃)₃CCH₂NH₂ + H₂O

Two main approaches for the reduction step are common:

  • Catalytic Hydrogenation: This method employs a metal catalyst and hydrogen gas.

    • Catalysts: Cobalt or iron-based catalysts have been shown to be effective for the reductive amination of aldehydes with ammonia.[2][3]

    • Reaction Conditions: The reaction is typically carried out at temperatures ranging from 50 to 140°C and hydrogen pressures of 10 to 65 bar.[2][3]

  • Hydride Reducing Agents: Stoichiometric hydride reagents can also be used for the reduction of the imine.

    • Reagents: Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this transformation as it is selective for the imine over the aldehyde.[4][5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative.

    • Reaction Conditions: These reactions are typically run in a suitable solvent like methanol or dichloroethane at or below room temperature.

General Experimental Protocol (using a hydride reagent):

Pivalaldehyde is dissolved in a suitable solvent (e.g., methanol) and cooled in an ice bath. A solution of ammonia in the same solvent is added, followed by the portion-wise addition of a hydride reducing agent such as sodium cyanoborohydride. The reaction mixture is stirred for several hours at room temperature. The reaction is then quenched, and the product is extracted and purified, typically by distillation.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.

Reaction Scheme:

(CH₃)₃CCHO + 2HCOONH₄ --(Heat)--> (CH₃)₃CCH₂NHCHO + 2H₂O + NH₃ + CO₂ (CH₃)₃CCH₂NHCHO + H₂O --(H⁺ or OH⁻)--> (CH₃)₃CCH₂NH₂ + HCOOH

Detailed Experimental Protocol:

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom. To synthesize this compound, the starting material would be pivalamide (2,2-dimethylpropanamide).

Reaction Scheme:

(CH₃)₃CCONH₂ + Br₂ + 4NaOH --> (CH₃)₃CNH₂ + Na₂CO₃ + 2NaBr + 2H₂O

Note: The direct product of the Hofmann rearrangement of pivalamide is tert-butylamine, not this compound. To obtain this compound, one would need to start with 3,3-dimethylbutanamide. This highlights a key consideration in choosing a synthetic route: the availability of the starting material.

Schmidt Reaction

The Schmidt reaction allows for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom. For the synthesis of this compound, the starting material would be 3,3-dimethylbutanoic acid.

Reaction Scheme:

(CH₃)₃CCH₂COOH + HN₃ --(H₂SO₄)--> (CH₃)₃CCH₂NH₂ + CO₂ + N₂

Detailed Experimental Protocol:

3,3-Dimethylbutanoic acid is dissolved in an inert solvent and treated with a strong acid, such as sulfuric acid. Hydrazoic acid (or sodium azide, which generates hydrazoic acid in situ) is then carefully added. The reaction mixture is stirred, often at a controlled temperature, until the evolution of nitrogen gas ceases. The amine is then isolated from the reaction mixture by neutralization and extraction, followed by purification.

Reduction of Trimethylacetonitrile

The reduction of a nitrile is a straightforward method for the synthesis of a primary amine.

Reaction Scheme:

(CH₃)₃CCN + 4[H] --(Reducing Agent)--> (CH₃)₃CCH₂NH₂

Detailed Experimental Protocol:

Trimethylacetonitrile (pivalonitrile) is dissolved in a dry, inert solvent such as diethyl ether or tetrahydrofuran. A powerful reducing agent, typically lithium aluminum hydride (LiAlH₄), is carefully added to the solution. The reaction mixture is often heated to reflux for several hours. After the reaction is complete, it is cautiously quenched with water and/or a basic solution to decompose the excess hydride and the aluminum salts. The resulting this compound is then extracted from the aqueous layer and purified by distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols.

G cluster_0 This compound Synthesis Pathways Pivalaldehyde Pivalaldehyde Reductive_Amination Reductive Amination Pivalaldehyde->Reductive_Amination Leuckart_Wallach Leuckart-Wallach Reaction Pivalaldehyde->Leuckart_Wallach Neopentyl_Alcohol Neopentyl Alcohol Catalytic_Amination Catalytic Amination Neopentyl_Alcohol->Catalytic_Amination Pivalic_Acid_Deriv 3,3-Dimethylbutanoic Acid (for Schmidt) Schmidt_Reaction Schmidt Reaction Pivalic_Acid_Deriv->Schmidt_Reaction Pivalamide_Deriv 3,3-Dimethylbutanamide (for Hofmann) Hofmann_Rearrangement Hofmann Rearrangement Pivalamide_Deriv->Hofmann_Rearrangement Trimethylacetonitrile Trimethylacetonitrile Nitrile_Reduction Nitrile Reduction Trimethylacetonitrile->Nitrile_Reduction This compound This compound Reductive_Amination->this compound Leuckart_Wallach->this compound Catalytic_Amination->this compound Schmidt_Reaction->this compound Hofmann_Rearrangement->this compound Nitrile_Reduction->this compound

Caption: Overview of synthetic routes to this compound.

G cluster_1 Reductive Amination Workflow Start Start Mix Mix Pivalaldehyde and Ammonia Start->Mix Step 1 Form_Imine Form Imine Intermediate Mix->Form_Imine Add_Reductant Add Reducing Agent (e.g., NaBH3CN or H2/Catalyst) Form_Imine->Add_Reductant Step 2 Reduction Reduce Imine Add_Reductant->Reduction Quench Quench Reaction Reduction->Quench Step 3 Extract Extract this compound Quench->Extract Step 4 Purify Purify by Distillation Extract->Purify Step 5 End End Purify->End

Caption: Experimental workflow for reductive amination.

Conclusion

The synthesis of this compound can be achieved through several distinct protocols, each with its own set of advantages and disadvantages. The catalytic amination of neopentyl alcohol stands out as a high-selectivity industrial process. Reductive amination of pivalaldehyde offers versatility with options for both catalytic hydrogenation and hydride reagents. The Leuckart-Wallach, Hofmann, and Schmidt reactions represent classic name reactions that can be adapted for this synthesis, although they may require more specific starting materials or harsher conditions. Finally, the reduction of trimethylacetonitrile provides a direct and often high-yielding route. The choice of the optimal protocol will ultimately be guided by the specific requirements of the research or production goal, including factors like precursor availability, required scale, and acceptable cost and safety parameters.

References

A Comparative Analysis of Neopentylamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neopentylamine, a primary amine featuring a sterically hindered neopentyl group, serves as a versatile building block in medicinal chemistry. Its derivatives have garnered significant interest for their potential therapeutic applications, ranging from anticancer and antimicrobial to anti-inflammatory activities. The bulky, non-polar neopentyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its metabolic stability, membrane permeability, and target-binding affinity.

This guide provides a comparative analysis of two major classes of this compound derivatives: N-Neopentyl Benzamides and This compound-based Schiff Bases . We will explore their synthesis, comparative biological activities with supporting, albeit illustrative, experimental data, and the underlying structure-activity relationships.

N-Neopentyl Benzamide Derivatives: Potential as Anticancer Agents

N-substituted benzamides are a well-established class of compounds with a broad spectrum of biological activities, including notable anticancer properties. The introduction of a neopentyl group on the amide nitrogen can significantly impact the compound's lipophilicity and steric profile, which in turn can modulate its interaction with biological targets.

Comparative Anticancer Activity

While direct comparative studies on a series of N-neopentyl benzamide derivatives are limited in publicly available literature, we can extrapolate from studies on structurally related N-substituted benzamides to illustrate a potential comparative analysis. The following table summarizes hypothetical IC50 values for a series of N-neopentyl benzamide derivatives against a human cancer cell line, based on general structure-activity relationship (SAR) principles observed in similar compound classes.

Compound IDR Group (Substitution on Benzoyl Ring)IC50 (µM) on MCF-7 (Breast Cancer Cell Line)
NPB-1 H (Unsubstituted)15.2
NPB-2 4-OCH3 (Methoxy)8.5
NPB-3 4-Cl (Chloro)12.1
NPB-4 4-NO2 (Nitro)25.8
Doxorubicin (Standard Chemotherapeutic)0.8

Note: The data presented in this table is illustrative and intended to demonstrate a comparative analysis. Actual values would need to be determined experimentally.

Structure-Activity Relationship (SAR) Insights

Based on general observations from studies on benzamide derivatives, we can infer the following SAR trends:

  • Electron-donating groups (e.g., -OCH3) at the para-position of the benzoyl ring tend to enhance anticancer activity. This may be due to increased electron density in the aromatic ring, which could facilitate favorable interactions with the target protein.

  • Electron-withdrawing groups can have a variable effect. While moderate electron-withdrawing groups like halogens (e.g., -Cl) may maintain or slightly decrease activity, strong electron-withdrawing groups (e.g., -NO2) often lead to a reduction in potency.

  • The neopentyl group itself is expected to contribute to the overall lipophilicity of the molecule, which can influence cell membrane permeability and target engagement.

Experimental Protocols

Synthesis of N-Neopentyl Benzamide Derivatives:

A general method for the synthesis of N-neopentyl benzamides involves the acylation of this compound with a substituted benzoyl chloride.

  • Dissolve the substituted benzoyl chloride (1 mmol) in a suitable anhydrous solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 mmol) as a base to scavenge the HCl byproduct.

  • Slowly add a solution of this compound (1 mmol) in the same solvent (5 mL) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Anticancer Activity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized N-neopentyl benzamide derivatives and a standard drug (e.g., Doxorubicin) for 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

cluster_synthesis Synthesis Workflow cluster_assay Anticancer Assay Workflow Substituted Benzoyl Chloride Substituted Benzoyl Chloride Acylation Reaction Acylation Reaction Substituted Benzoyl Chloride->Acylation Reaction This compound, Base Purification Purification Acylation Reaction->Purification Column Chromatography N-Neopentyl Benzamide Derivative N-Neopentyl Benzamide Derivative Purification->N-Neopentyl Benzamide Derivative Cancer Cell Culture Cancer Cell Culture Compound Treatment Compound Treatment Cancer Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis Absorbance Measurement IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Synthesis and Anticancer Assay Workflow.

This compound-based Schiff Base Derivatives: Promising Antimicrobial Agents

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The formation of a Schiff base by reacting this compound with a suitable aldehyde introduces a lipophilic and sterically demanding group that can enhance the antimicrobial efficacy of the resulting compound.

Comparative Antimicrobial Activity

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for a series of this compound-based Schiff base derivatives against common bacterial and fungal strains. This data is illustrative and based on general trends observed for similar Schiff base compounds.

Compound IDAldehyde PrecursorMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)MIC (µg/mL) vs. C. albicans (Fungus)
NPSB-1 Benzaldehyde64128256
NPSB-2 Salicylaldehyde3264128
NPSB-3 4-Nitrobenzaldehyde163264
Ciprofloxacin (Standard Antibiotic)10.5N/A
Fluconazole (Standard Antifungal)N/AN/A8

Note: The data presented in this table is illustrative and intended to demonstrate a comparative analysis. Actual values would need to be determined experimentally.

Structure-Activity Relationship (SAR) Insights

From the analysis of various Schiff base derivatives, the following SAR can be inferred:

  • The presence of a hydroxyl group in the ortho position of the aldehyde (as in salicylaldehyde) often enhances antimicrobial activity, possibly due to its ability to form hydrogen bonds with the active sites of microbial enzymes.

  • Electron-withdrawing groups , such as a nitro group, on the aromatic ring of the aldehyde can significantly increase the antimicrobial potency. This is likely due to the increased electrophilicity of the azomethine carbon, making it more susceptible to nucleophilic attack by microbial enzymes.

  • The neopentyl group contributes to the lipophilicity of the molecule, which is a crucial factor for penetrating the microbial cell membrane.

Experimental Protocols

Synthesis of this compound-based Schiff Bases:

A straightforward condensation reaction between this compound and a substituted aldehyde yields the corresponding Schiff base.

  • Dissolve the substituted aldehyde (1 mmol) in ethanol (10 mL).

  • Add this compound (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Antimicrobial Activity Assay (Broth Microdilution Method):

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Prepare a serial two-fold dilution of the synthesized Schiff base derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

  • Include positive controls (microorganism without any compound) and negative controls (broth only).

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

cluster_synthesis_sb Schiff Base Synthesis Workflow cluster_assay_sb Antimicrobial Assay Workflow Substituted Aldehyde Substituted Aldehyde Condensation Reaction Condensation Reaction Substituted Aldehyde->Condensation Reaction This compound, Acetic Acid Purification Purification Condensation Reaction->Purification Filtration/Recrystallization This compound Schiff Base This compound Schiff Base Purification->this compound Schiff Base Compound Dilution Compound Dilution Microorganism Inoculation Microorganism Inoculation Compound Dilution->Microorganism Inoculation Incubation Incubation Microorganism Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination Visual Inspection

Schiff Base Synthesis and Antimicrobial Assay Workflow.

Conclusion

This compound derivatives, particularly N-neopentyl benzamides and this compound-based Schiff bases, represent promising scaffolds for the development of novel therapeutic agents. The sterically hindered neopentyl group can impart favorable physicochemical properties, leading to enhanced biological activity. The illustrative data and structure-activity relationships presented in this guide highlight the potential for these compound classes in anticancer and antimicrobial drug discovery. Further systematic synthesis and biological evaluation of diverse this compound derivatives are warranted to fully explore their therapeutic potential and to identify lead compounds for further development. The provided experimental protocols offer a foundation for researchers to initiate such investigations.

Verifying the Structure of Neopentylamine Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural verification of drug-protein adducts is a critical step in understanding mechanisms of action, toxicity, and drug metabolism. Neopentylamine, a common building block in medicinal chemistry, can form adducts with biological macromolecules, necessitating robust analytical methods for their characterization. This guide provides a comparative overview of the primary analytical techniques used for this purpose, focusing on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental protocols and data.

Core Analytical Techniques: A Comparison

The two principal methods for the definitive structural characterization of this compound adducts are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. Each technique offers distinct advantages and provides complementary information.

Mass Spectrometry (MS) is the cornerstone for adduct analysis due to its exceptional sensitivity and ability to provide precise molecular weight information. It is particularly powerful for identifying the formation of an adduct and locating the specific amino acid residue that has been modified. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the adduct, while tandem MS (MS/MS) elucidates its structure through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled detail about the three-dimensional structure of molecules in solution. For adduct characterization, NMR can confirm the covalent bond formation, identify the specific atoms involved in the linkage, and reveal conformational changes in the protein upon adduction. Chemical shift perturbation is a key indicator of adduct formation and its impact on the local protein environment.

The choice between these methods often depends on the specific research question, sample amount, and desired level of structural detail. A combined approach, leveraging the strengths of both MS and NMR, typically provides the most comprehensive and unambiguous structural verification.

Quantitative Data Summary

Due to the proprietary nature of specific drug development programs, public data on this compound adducts is scarce. The following table provides an illustrative comparison of the expected quantitative data from MS and NMR analyses for a hypothetical this compound adduct on a protein, based on established principles of adduct characterization.

ParameterMass Spectrometry (HRMS/MS)NMR SpectroscopyAlternative Method: ³²P-Postlabelling (for DNA Adducts)
Primary Information Molecular weight of adduct, elemental composition, modification siteAtomic connectivity, 3D structure, conformational changesDetection and quantification of DNA adducts
Sensitivity Femtomole to picomoleMicromole to millimoleAttomole
Mass Accuracy < 5 ppmN/AN/A
Key Quantitative Data Mass shift of modified peptide (e.g., +86.109 Da for neopentyl group), m/z of fragment ionsChemical shift changes (Δδ in ppm) for affected nuclei (¹H, ¹³C, ¹⁵N)Relative Adduct Labeling (RAL)
Sample Requirement Low (μg of protein)High (mg of protein)Low (μg of DNA)
Structural Insight High (confirms modification and site)Very High (defines covalent structure and conformation)Low (indirect)
Limitations Can be challenging to distinguish isomers, labile adducts may fragmentLower sensitivity, requires larger sample amounts, complex spectra for large proteinsLimited to DNA adducts, provides no direct structural information

Note: The mass shift for a neopentyl group (C₅H₁₁) assumes the loss of one hydrogen from this compound (C₅H₁₃N) upon covalent bond formation.

Experimental Workflows and Logical Relationships

Visualizing the workflow for adduct identification is crucial for planning experiments. The following diagrams illustrate a typical mass spectrometry-based workflow for identifying unknown adducts and the logical comparison between MS and NMR for structural verification.

Adduct_Identification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result start Protein + This compound-containing Compound digestion Proteolytic Digestion (e.g., Trypsin) start->digestion lcms LC-MS/MS Analysis digestion->lcms search Open Mass Search (Database Search) lcms->search validation Manual Validation of Spectra search->validation localization Adduct Site Localization validation->localization end Identified Adduct & Modification Site localization->end

A typical workflow for identifying unknown protein adducts using LC-MS/MS.

MS_vs_NMR_Logic cluster_ms Mass Spectrometry Approach cluster_nmr NMR Spectroscopy Approach question Goal: Verify this compound Adduct Structure ms_confirm Confirm Mass Shift (+86.109 Da) question->ms_confirm High Sensitivity Needed? nmr_confirm Observe Chemical Shift Perturbations (CSP) question->nmr_confirm Detailed 3D Structure Needed? ms_locate Identify Modified Peptide (MS/MS) ms_confirm->ms_locate ms_result Result: Modification Confirmed Site Identified ms_locate->ms_result nmr_structure 2D/3D NMR Experiments (NOESY, HSQC) nmr_confirm->nmr_structure nmr_result Result: Covalent Bond Confirmed 3D Structure Determined nmr_structure->nmr_result

A Comparative Guide to the Quantitative Analysis of Neopentylamine in Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of neopentylamine in various mixtures is crucial for process optimization, quality control, and regulatory compliance. This guide provides an objective comparison of two primary analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV) following pre-column derivatization. The comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable approach for specific analytical needs.

Comparison of Analytical Methodologies

The choice between GC-FID and HPLC-UV for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. This compound, being a volatile primary amine with no significant UV chromophore, presents distinct analytical challenges for each technique.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for volatile and semi-volatile compounds. For volatile amines like this compound, headspace injection is often preferred to minimize matrix effects and protect the GC system. Due to the polar nature of amines, which can cause peak tailing and poor reproducibility on standard columns, specialized columns such as the Agilent CP-Volamine are recommended.[1] This technique offers high sensitivity and is well-suited for determining residual solvents and volatile impurities in pharmaceutical substances.

High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV) is a versatile technique but is not directly applicable to non-chromophoric compounds like this compound. To enable UV detection, a pre-column derivatization step is necessary. Reagents like dansyl chloride react with primary amines to form highly fluorescent and UV-active derivatives.[2][3][4][5] This approach enhances sensitivity and allows for the separation of the derivatized amine from other components in the mixture using common reversed-phase columns (e.g., C18). The stability and reproducibility of the derivatization reaction are critical for accurate quantification.

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated headspace GC-FID method for tert-butylamine, a close structural analog of this compound, and a representative HPLC-UV method for primary amines after derivatization with dansyl chloride. This data provides a basis for comparing the expected performance of these methods for this compound analysis.

ParameterHeadspace GC-FID (for tert-butylamine)[6]HPLC-UV with Dansyl Chloride Derivatization (Representative)[7]
Linearity Range 150 - 1800 µg/mL0.9 - 94.4 mg/kg
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) 5.95 µg/mL[1]0.3 mg/kg
Limit of Quantification (LOQ) 20.86 µg/mL[1]0.9 mg/kg
Accuracy (% Recovery) 90.7 - 103.1%92.25 - 102.25%
Precision (%RSD) < 10%< 5%

Experimental Protocols

Method 1: Headspace Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is based on a validated method for the determination of residual tert-butylamine in a pharmaceutical substance and is adaptable for this compound.[1][6]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample mixture into a headspace vial.

  • Add 5 mL of a suitable solvent, such as N,N-Dimethylacetamide (DMA).

  • Seal the vial and place it in the headspace autosampler.

2. GC-FID and Headspace Conditions:

  • GC System: Agilent GC-2010 or equivalent with FID detector.

  • Column: Agilent CP-Volamine, 60 m x 0.32 mm ID.[1]

  • Carrier Gas: Nitrogen at a pressure of 100 kPa.

  • Injector Temperature: 200°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program: 40°C for 10 min, then ramp at 40°C/min to 240°C and hold for 8 min.

  • Headspace Autosampler: PerkinElmer TurboMatrix 40 or equivalent.

  • Vial Oven Temperature: 100°C.

  • Needle Temperature: 110°C.

  • Transfer Line Temperature: 120°C.

  • Thermostatting Time: 30 min.

  • Injection Time: 0.05 min.

3. Calibration:

  • Prepare a series of standard solutions of this compound in DMA covering the expected concentration range.

  • Analyze the standards under the same conditions as the samples to construct a calibration curve.

Method 2: HPLC-UV with Pre-column Dansyl Chloride Derivatization

This protocol is a generalized procedure for the derivatization and analysis of primary amines.[2][3][8]

1. Derivatization Procedure:

  • Prepare a stock solution of this compound standard and the sample in 0.1 M HCl.

  • To 1 mL of the standard or sample solution in a reaction vial, add 2 mL of saturated sodium bicarbonate solution to adjust the pH to approximately 9.5-10.

  • Add 2 mL of dansyl chloride solution (5 mg/mL in acetone).

  • Vortex the mixture and incubate at 60°C for 45 minutes in a water bath.

  • After incubation, cool the mixture to room temperature.

  • Add 0.1 mL of 10% ammonium hydroxide to quench the excess dansyl chloride.

  • Filter the resulting solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

3. Calibration:

  • Derivatize a series of this compound standards of known concentrations using the same procedure as the samples.

  • Inject the derivatized standards to generate a calibration curve by plotting peak area against concentration.

Visualized Workflows

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in DMA weigh->dissolve vial Seal in Headspace Vial dissolve->vial headspace Headspace Incubation & Injection vial->headspace gc_sep GC Separation (CP-Volamine Column) headspace->gc_sep fid_det FID Detection gc_sep->fid_det integrate Peak Integration fid_det->integrate quantify Quantification (External Standard) integrate->quantify

Caption: Workflow for Quantitative Analysis of this compound by Headspace GC-FID.

HPLC_UV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_sample Prepare Sample Solution add_reagents Add Buffer & Dansyl-Cl prep_sample->add_reagents incubate Incubate (60°C) add_reagents->incubate quench Quench Reaction incubate->quench filter_sample Filter quench->filter_sample hplc_inject HPLC Injection filter_sample->hplc_inject rp_sep Reversed-Phase Separation (C18 Column) hplc_inject->rp_sep uv_det UV Detection (254 nm) rp_sep->uv_det integrate Peak Integration uv_det->integrate quantify Quantification (External Standard) integrate->quantify

Caption: Workflow for Quantitative Analysis of this compound by HPLC-UV with Derivatization.

References

A Researcher's Guide to Computational Models for Neopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of computational models for studying Neopentylamine. It provides an overview of key methodologies, presents available experimental data for model validation, and visualizes conceptual workflows.

This compound, a primary amine with a bulky neopentyl group, presents an interesting case for computational modeling due to its conformational simplicity yet relevant chemical properties. As a building block in medicinal chemistry, understanding its behavior at a molecular level is crucial. This guide explores the application of various computational models to elucidate the properties and interactions of this compound.

Data Presentation: A Comparative Overview

Table 1: Comparison of Computational Models for this compound
Computational ModelKey StrengthsCommon Applications for this compoundPotential Limitations
Quantum Mechanics (QM) High accuracy for electronic properties, bond energies, and reaction mechanisms.Calculation of optimized geometry, vibrational frequencies (IR/Raman spectra), ionization potential, and proton affinity.Computationally expensive, generally limited to single molecules or small clusters.
Molecular Dynamics (MD) Simulates the time evolution of a system, providing insights into dynamic properties and condensed-phase behavior.Studying the behavior of this compound in solution, diffusion, and interactions with other molecules.Accuracy is highly dependent on the quality of the force field used.
Conformational Analysis Identifies low-energy conformations of flexible molecules.Determining the preferred spatial arrangement of the amine and neopentyl groups.For a relatively rigid molecule like this compound, the conformational space is limited.
Table 2: Experimental and Computed Properties of this compound for Model Validation

The following table presents a selection of experimental data for this compound that can be used to validate the accuracy of computational models.

PropertyExperimental ValueSourcePotential Computational Model for Prediction
Proton Affinity928.30 kJ/molNIST[1]Quantum Mechanics (e.g., DFT, G4)
Gas Basicity894.00 kJ/molNIST[1]Quantum Mechanics (e.g., DFT, G4)
Ionization Energy8.50 eVNIST[1]Quantum Mechanics (e.g., Koopmans' theorem, DFT)
Boiling Point80-82 °C (353-355 K)Wikipedia[2]Molecular Dynamics (from vapor-liquid equilibria)
Density0.74 g/cm³Wikipedia[2]Molecular Dynamics (from NPT simulations)

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of computational studies.

Quantum Mechanics (QM) Calculations

Objective: To accurately predict molecular properties governed by electronic structure.

Typical Protocol:

  • Structure Optimization: The geometry of this compound is optimized to find the lowest energy conformation. A common method is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Property Calculation: Electronic properties such as ionization potential, proton affinity, and molecular orbitals (HOMO/LUMO) are calculated. For high accuracy, composite methods like Gaussian-4 (G4) can be employed.

Molecular Dynamics (MD) Simulations

Objective: To simulate the behavior of this compound in a condensed phase (e.g., in a solvent).

Typical Protocol:

  • System Setup: A simulation box is created containing one or more this compound molecules and a chosen solvent (e.g., water).

  • Force Field Selection: An appropriate force field is chosen to describe the inter- and intramolecular interactions. For alkylamines, force fields like CHARMM or AMBER are often used.

  • Equilibration: The system is brought to the desired temperature and pressure through a series of energy minimization and equilibration steps.

  • Production Run: A long simulation is run to collect trajectory data.

  • Analysis: The trajectory is analyzed to calculate properties such as radial distribution functions, diffusion coefficients, and density.

Conformational Analysis

Objective: To identify the stable conformers of a molecule.

Typical Protocol:

  • Conformational Search: A systematic or stochastic search of the torsional degrees of freedom is performed. For this compound, the key torsion angle is around the C-C-N-H bond.

  • Energy Minimization: Each generated conformer is subjected to geometry optimization using a quantum mechanics or molecular mechanics method.

  • Relative Energy Calculation: The relative energies of the stable conformers are calculated to determine their populations at a given temperature.

Mandatory Visualizations

This compound Structure and Key Torsional Angle

Caption: Ball-and-stick representation of this compound highlighting the key atoms.

Workflow for Comparing Computational Models

Computational_Workflow Workflow for Model Comparison start Define Research Question (e.g., predict IR spectrum) qm Quantum Mechanics (QM) - Geometry Optimization - Frequency Calculation start->qm md Molecular Dynamics (MD) - System Setup - Production Run start->md ca Conformational Analysis - Torsional Search - Energy Minimization start->ca compare Compare Results - QM vs. Exp. - MD vs. Exp. qm->compare md->compare ca->compare exp_data Experimental Data (e.g., FTIR Spectrum) exp_data->compare conclusion Draw Conclusions - Assess Model Accuracy - Propose Further Studies compare->conclusion

Caption: A logical workflow for selecting and validating a computational model against experimental data.

Conclusion

The choice of a computational model for studying this compound depends heavily on the research question. For highly accurate electronic properties of a single molecule, quantum mechanics is the method of choice. To understand its behavior in a liquid environment, molecular dynamics simulations are indispensable, provided a well-parameterized force field is available. Conformational analysis, while less critical for this relatively rigid molecule, can provide insights into the subtle preferences of its functional groups. By validating computational results against available experimental data, researchers can confidently employ these models to gain a deeper understanding of the molecular world.

References

Safety Operating Guide

Safe Disposal of Neopentylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Neopentylamine, a highly flammable and corrosive liquid, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, in line with established safety protocols.

I. Understanding the Hazards

This compound is classified as a hazardous substance with multiple risk factors. It is crucial to be aware of these hazards before handling or disposing of the chemical.

Key Hazards:

  • Highly Flammable: this compound is a flammable liquid and vapor (H225).[1] It should be kept away from heat, sparks, open flames, and hot surfaces.

  • Corrosive: It causes severe skin burns and eye damage (H314).[1]

  • Harmful if Swallowed: Ingestion of this compound can be harmful (H302).[1]

II. Personal Protective Equipment (PPE)

When handling this compound, especially during disposal, wearing appropriate personal protective equipment is mandatory to prevent exposure.

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, a chemical-resistant apron or suit.

  • Respiratory Protection: If working in a poorly ventilated area or if vapors are present, use a respirator with an appropriate cartridge.

III. Spill Management

In the event of a this compound spill, immediate action is necessary to contain and clean up the material safely.

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of ignition from the spill area.

  • Contain the Spill: Use a non-combustible absorbent material like sand or earth to contain the spill. Do not use combustible materials such as sawdust.

  • Collect Absorbent Material: Carefully collect the absorbent material contaminated with this compound into a designated, labeled, and sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination solution.

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing, must be disposed of as hazardous waste.

IV. Disposal Procedures

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab treatment or disposal down the sanitary sewer is not appropriate for this chemical.

Step-by-Step Disposal Guide:

  • Waste Identification and Classification:

    • This compound waste is classified as hazardous due to its flammability and corrosivity.

    • It falls under the UN transportation number UN2733 , with the proper shipping name AMINES, FLAMMABLE, CORROSIVE, N.O.S. [2][3]

  • Waste Segregation and Storage:

    • Store this compound waste in a designated, well-ventilated, and cool area, away from incompatible materials.

    • Incompatible materials include strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2] Contact with these can cause violent reactions.

    • Use a tightly sealed, properly labeled container for waste storage. The label should clearly indicate "Hazardous Waste," "this compound," and the associated hazard symbols (flammable, corrosive).

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound and an accurate description of the waste.

    • Follow all institutional and regulatory procedures for hazardous waste disposal.

V. Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard CategoryHazard Statement
Flammable liquidsCategory 2H225: Highly flammable liquid and vapor[1]
Skin corrosion/irritationCategory 1BH314: Causes severe skin burns and eye damage[1]
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1]

VI. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill cleanup Follow Spill Cleanup Procedure: 1. Evacuate & Ventilate 2. Remove Ignition Sources 3. Contain with Inert Absorbent 4. Collect in Labeled Container spill->cleanup Yes containerize Place in a Properly Labeled, Sealed Hazardous Waste Container spill->containerize No cleanup->containerize storage Store in a Cool, Well-Ventilated Area Away from Incompatibles containerize->storage incompatibles Incompatible Materials: - Strong Oxidizing Agents - Acids - Acid Chlorides - Acid Anhydrides storage->incompatibles disposal Contact EHS or Licensed Hazardous Waste Contractor for Disposal storage->disposal end Disposal Complete disposal->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Neopentylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Neopentylamine, a highly flammable and corrosive liquid.[1][2][3] Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.

Hazard Summary

This compound is classified as a hazardous substance with the following primary concerns:

  • Flammability: It is a highly flammable liquid and vapor.[1][3] Keep away from heat, sparks, open flames, and hot surfaces.[2][4]

  • Corrosivity: It causes severe skin burns and eye damage.[1][2][3][4]

  • Toxicity: It is harmful if swallowed or inhaled.[1][3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC5H13N[1]
Molecular Weight87.16 g/mol [1]
CAS Number5813-64-9[5]
Boiling Point82.0°C[6]
Density0.745 g/cm³[6]
Flash Point-13°C / 8.6°F[2]
UN Number2733[7]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial when working with this compound. The following protocol outlines the necessary steps before, during, and after handling.

Pre-Operational Checks & Preparation
  • Risk Assessment: Conduct a thorough risk assessment for the specific experiment.

  • Emergency Preparedness: Ensure an emergency shower and eyewash station are readily accessible. Have appropriate fire extinguishing media available, such as dry sand, dry chemical, or alcohol-resistant foam.[2]

  • Ventilation: All handling must be performed in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Personal Protective Equipment (PPE): Before entering the handling area, don the following mandatory PPE:

    • Eye and Face Protection: Chemical safety goggles and a face shield are required.[2]

    • Skin Protection: A chemical-resistant, flame-retardant lab coat or coveralls.[8]

    • Hand Protection: Wear two pairs of chemical-resistant gloves; an inner and an outer pair.[8][9]

    • Respiratory Protection: For operations with a risk of inhalation, a NIOSH-approved respirator is necessary.[8][9]

    • Footwear: Chemical-resistant, steel-toed boots or shoes.[9]

Handling Procedure
  • Grounding: Ground and bond all containers and receiving equipment to prevent static discharge.[2]

  • Tool Usage: Use only non-sparking tools.[2]

  • Dispensing: When dispensing, do so slowly and carefully to avoid splashing.

  • Container Management: Keep the this compound container tightly closed when not in use.[2][4]

  • Avoidance of Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area.[2][10] Avoid breathing vapors or mists.[2]

Post-Handling Procedures
  • Decontamination: Thoroughly wash hands and any exposed skin after handling.

  • PPE Removal: Remove PPE in the designated area, avoiding cross-contamination.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4] Store in a locked cabinet.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Classification: this compound waste is considered hazardous chemical waste.[10]

  • Containerization:

    • Collect unused this compound and any contaminated disposable materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.[10]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (flammable, corrosive).

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Contact your institution's EHS department for specific disposal procedures.

Experimental Workflow and Safety Relationships

The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.

Neopentylamine_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase Risk_Assessment Conduct Risk Assessment Emergency_Prep Verify Emergency Equipment Risk_Assessment->Emergency_Prep Ventilation_Check Ensure Proper Ventilation Emergency_Prep->Ventilation_Check Don_PPE Don Appropriate PPE Ventilation_Check->Don_PPE Grounding Ground Equipment Don_PPE->Grounding Dispense Dispense this compound Grounding->Dispense Container_Seal Keep Container Sealed Dispense->Container_Seal Waste_Collection Collect Hazardous Waste Dispense->Waste_Collection Generate Waste Decontaminate Decontaminate Self & Area Container_Seal->Decontaminate Doff_PPE Remove PPE Decontaminate->Doff_PPE Store Store Chemical Properly Doff_PPE->Store Waste_Labeling Label Waste Container Waste_Collection->Waste_Labeling Waste_Disposal Dispose via EHS Waste_Labeling->Waste_Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.